Cyclobutanone oxime
Description
Properties
IUPAC Name |
N-cyclobutylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYCXDWUKJSHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338059 | |
| Record name | cyclobutanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-05-6 | |
| Record name | cyclobutanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Cyclobutanone Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanone (B123998) oxime derivatives are emerging as versatile building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain and the reactivity of the oxime functionality make them valuable precursors for a diverse array of molecular scaffolds. This technical guide provides an in-depth overview of the synthesis and characterization of novel cyclobutanone oxime derivatives, with a focus on their applications in the development of pharmaceutically relevant compounds. We will explore key synthetic methodologies, detailed experimental protocols, and comprehensive characterization data.
Synthesis of this compound Derivatives
The foundational step in accessing this class of compounds is the synthesis of the parent this compound and its substituted analogues. The classical approach involves the condensation of a cyclobutanone with hydroxylamine (B1172632) hydrochloride.
General Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base.[1]
Experimental Protocol:
A solution of hydroxylamine hydrochloride (e.g., 71.94 mmol in 10 cm³ of distilled water) and a solution of a base such as potassium hydroxide (B78521) (e.g., 53.48 mmol in 5 cm³ of distilled water) are combined in a round-bottomed flask and stirred at room temperature.[1] Cyclobutanone is then added to this mixture, and the reaction is monitored for completion. The resulting oxime can be isolated and purified using standard laboratory techniques.
Table 1: Synthesis and Characterization Data for this compound
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | Cyclobutanone | NH2OH·HCl, KOH, H2O, rt | Moderate to Good | 53-55 | 2.80 (t, 2H), 2.55 (t, 2H), 1.95 (quint, 2H) | 159.5 (C=N), 33.5 (CH2), 14.2 (CH2) |
Key Transformations of this compound Derivatives
The synthetic utility of cyclobutanone oximes is demonstrated in their ability to undergo various transformations, leading to complex molecular architectures. Two notable examples are the copper-catalyzed domino cyclization for the synthesis of spirotetrahydroquinolines and the SO2F2-mediated ring-opening cross-coupling for the formation of aliphatic nitriles.
Copper-Catalyzed Domino Cyclization to Spirotetrahydroquinolines
A highly efficient method for the synthesis of spirotetrahydroquinoline derivatives involves a copper-catalyzed domino reaction of anilines with this compound.[2][3] This reaction provides access to bioactive scaffolds with broad applications in pharmaceutical chemistry.[2]
Experimental Protocol:
In a typical procedure, a mixture of the aniline (B41778) (0.2 mmol), this compound (0.4 mmol), and a copper catalyst such as copper(II) trifluoroacetate (B77799) (Cu(TFA)2, 20 mol%) is stirred in a solvent like hexane (B92381) (2.0 mL) under an air atmosphere at 80 °C for 12 hours.[2] The product is then isolated and purified by column chromatography.[2] The scalability of this method has been demonstrated on a gram scale.[2]
Plausible Signaling Pathway:
The proposed mechanism involves the initial reaction of aniline with this compound in the presence of the copper catalyst to form an imine intermediate. This intermediate then undergoes isomerization to an enamine, which subsequently partakes in an intermolecular cyclization, followed by aromatization to yield the final spirotetrahydroquinoline product.[2]
Caption: Proposed mechanism for the copper-catalyzed synthesis of spirotetrahydroquinolines.
Table 2: Synthesis of Spirotetrahydroquinoline Derivatives
| Entry | Aniline Derivative | This compound Derivative | Yield (%) |
| 1 | Aniline | This compound | 92 |
| 2 | 4-Fluoroaniline | This compound | 85 |
| 3 | 4-Chloroaniline | This compound | 82 |
| 4 | 4-Bromoaniline | This compound | 80 |
| 5 | Aniline | 3-Ester-functionalized this compound | Satisfactory |
Yields are for isolated products.[2]
SO2F2-Mediated Ring-Opening Cross-Coupling to δ-Olefin-Containing Aliphatic Nitriles
A novel method for the synthesis of δ-olefin-containing aliphatic nitriles involves a sulfuryl fluoride (B91410) (SO2F2)-mediated ring-opening cross-coupling of this compound derivatives with alkenes.[3][4] This transformation is characterized by its wide substrate scope and mild reaction conditions.[4]
Experimental Protocol:
A mixture of the this compound derivative (3.0 mmol), an alkene (1.0 mmol), a copper catalyst such as Cu2O (1.0 mmol), and a base like potassium acetate (B1210297) (10.0 mmol) in a dry solvent (e.g., dioxane or DMSO) is stirred at 100 °C under an SO2F2 atmosphere (balloon) for 12 hours.[4] The resulting δ-olefin-containing aliphatic nitriles are then isolated.[4]
Plausible Signaling Pathway:
The reaction is proposed to initiate with the reaction of this compound with SO2F2 to form an oxime sulfonyl ester intermediate.[4] This intermediate undergoes a single-electron reduction by the copper catalyst to generate an iminyl radical.[4] The ring strain in the cyclobutanone is then released through C-C bond cleavage, forming a C-centered radical that is subsequently captured by the alkene, ultimately leading to the nitrile product.[4]
Caption: Proposed mechanism for the synthesis of δ-olefin-containing aliphatic nitriles.
Table 3: Synthesis of δ-Olefin-Containing Aliphatic Nitriles
| Entry | This compound Derivative | Alkene | Yield (%) |
| 1 | This compound | 1,1-Diphenylethylene | 72 |
| 2 | This compound | Styrene | 68 |
| 3 | This compound | 4-Methylstyrene | 75 |
| 4 | 3-Phenylthis compound | 1,1-Diphenylethylene | Excellent |
| 5 | 3-Methylthis compound | 1,1-Diphenylethylene | Excellent |
Yields are for isolated products.[4][5]
Characterization of this compound Derivatives
Comprehensive characterization is crucial for confirming the structure and purity of the synthesized this compound derivatives. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the C=N and O-H bonds of the oxime group.
-
Melting Point Analysis: The melting point is a key physical property that indicates the purity of a solid compound.
Applications in Drug Development
This compound derivatives serve as valuable intermediates in the synthesis of various biologically active molecules. The ability to transform the cyclobutane (B1203170) ring and the oxime functionality allows for the creation of diverse chemical libraries for drug discovery. For instance, the spirotetrahydroquinoline scaffold, readily accessible from cyclobutanone oximes, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[2] Furthermore, the introduction of a nitrile group, as achieved through the SO2F2-mediated ring-opening, is a common strategy in drug design to enhance metabolic stability and target binding.[4]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of novel this compound derivatives. The detailed experimental protocols and tabulated data offer a practical resource for researchers in organic synthesis and drug development. The versatile reactivity of these compounds, particularly in copper-catalyzed domino reactions and ring-opening cross-couplings, highlights their potential for the efficient construction of complex and pharmaceutically relevant molecules. Further exploration of the chemistry of this compound derivatives is expected to unveil new synthetic methodologies and contribute to the discovery of novel therapeutic agents.
References
- 1. arpgweb.com [arpgweb.com]
- 2. BJOC - Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
Spectroscopic Analysis of Cyclobutanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of cyclobutanone (B123998) oxime, a valuable building block in organic synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for structural elucidation and characterization. This guide presents quantitative data in structured tables, detailed experimental protocols, and visual representations of workflows and analytical logic.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analysis of cyclobutanone oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | N-OH |
| 2.81 | t, J = 8.0 Hz | 2H | α-CH₂ |
| 2.59 | t, J = 8.0 Hz | 2H | α'-CH₂ |
| 1.95 | quint, J = 8.0 Hz | 2H | β-CH₂ |
Source: Al-Hourani, et al. (2020). Solvent: DMSO-d₆, 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (Al-Hourani et al.) | Chemical Shift (δ) ppm (Hawkes et al.) | Assignment |
| 160.88 | 161.4 | C=N |
| 30.23 | 30.4 | α-CH₂ |
| 15.34 | 15.5 | β-CH₂ |
Source: Al-Hourani, et al. (2020) in DMSO-d₆[1]; Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974) in Chloroform-d at 308 K.[2]
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Broad, Medium-Strong | O-H stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1670-1640 | Medium, Sharp | C=N stretch |
| ~1450-1400 | Medium | CH₂ bend |
| ~960-930 | Medium | N-O stretch |
Note: These are approximate ranges for oxime functional groups and may vary for this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound
This protocol is adapted from the work of Al-Hourani and colleagues (2020).[1]
Materials:
-
Cyclobutanone
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 cm³ of distilled water and a solution of potassium hydroxide (3.0 g, 53.48 mmol) in 5 cm³ of distilled water are placed in a round-bottomed flask and stirred at room temperature.[1]
-
Cyclobutanone (2.0 g, 28.53 mmol) is added dropwise to the stirring solution.[1]
-
The reaction mixture is stirred at room temperature for an additional 2 hours.
-
The resulting solution is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield this compound as a white solid.[1]
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Approximately 10-20 mg of the synthesized this compound is dissolved in ~0.7 mL of the chosen deuterated solvent (DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
A small amount of TMS is added as an internal reference (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
IR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
KBr press or salt plates (e.g., NaCl or KBr)
-
Nujol (if using the mull technique) or a suitable solvent (e.g., CH₂Cl₂)
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
The mixture is transferred to a KBr press and compressed under high pressure to form a transparent or translucent pellet.
Sample Preparation (Thin Film Method):
-
A few milligrams of this compound are dissolved in a minimal amount of a volatile solvent like methylene (B1212753) chloride.
-
A drop of the solution is applied to the surface of a salt plate.
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) is recorded.
-
The sample (KBr pellet or thin film on the salt plate) is placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic signals and molecular structure of this compound.
References
A Theoretical and Computational Deep Dive into the Conformational Landscape of Cyclobutanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the conformational intricacies of cyclobutanone (B123998) oxime, a molecule of interest in synthetic chemistry and drug discovery. While experimental evidence suggests a single predominant conformation at room temperature, a detailed theoretical and computational analysis reveals a more complex conformational landscape governed by the puckering of the cyclobutane (B1203170) ring and the stereochemistry of the oxime group. Due to a scarcity of direct computational studies on cyclobutanone oxime in published literature, this guide synthesizes data from analogous systems to present a comprehensive theoretical model of its conformational behavior.
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is not planar. To alleviate torsional strain arising from eclipsing interactions between adjacent C-H bonds, it adopts a puckered or "butterfly" conformation.[1][2][3][4] This puckering is a dynamic equilibrium where each carbon atom can alternate as the "flap" of the butterfly. This puckering gives rise to two distinct substituent positions: pseudo-axial and pseudo-equatorial.
High-level ab initio calculations on cyclobutane have quantified the key parameters of this puckered geometry.[5][6] These values provide a foundational framework for understanding the carbocyclic core of this compound.
| Parameter | Description | Value (based on cyclobutane) |
| Puckering Angle (θ) | The angle between the two C-C-C planes of the puckered ring. | ~29.6°[5][6] |
| Ring Inversion Barrier | The energy required to transition through the planar state to the alternate puckered conformation. | ~1.45 kcal/mol[4] |
Stereochemistry of the Oxime Group
The oxime functional group introduces further conformational complexity. The C=N double bond restricts rotation, leading to the possibility of E/Z (or syn/anti) isomerism.[7][8] In the case of this compound, the E and Z isomers are defined by the orientation of the hydroxyl group relative to the cyclobutane ring.
Furthermore, the hydroxyl group of the oxime can be oriented in different spatial arrangements relative to the puckered ring. These can be broadly classified as pseudo-axial and pseudo-equatorial, analogous to substituted cyclohexanes.
Proposed Conformational Isomers of this compound
Combining the puckering of the cyclobutane ring with the E/Z isomerism of the oxime group, we can propose four primary low-energy conformers for this compound. The relative energies of these conformers would be determined by a balance of steric and electronic factors. It is hypothesized that the conformers with the hydroxyl group in a pseudo-equatorial position would be more stable to minimize steric interactions.
The logical relationship between these conformational possibilities is illustrated in the diagram below.
Hypothetical Quantitative Conformational Data
| Conformer | OH Group Orientation | Isomer | Expected Relative Energy (kcal/mol) |
| 1 | pseudo-equatorial | E | 0.0 (most stable, reference) |
| 2 | pseudo-equatorial | Z | > 0 |
| 3 | pseudo-axial | E | > 0 |
| 4 | pseudo-axial | Z | > 0 |
Recommended Experimental and Computational Protocols
To definitively characterize the conformational landscape of this compound, a combined experimental and computational approach is recommended.
Computational Protocol
A thorough computational investigation would involve geometry optimization and frequency calculations for all possible conformers using Density Functional Theory (DFT). A representative workflow is outlined below.
Methodology Details:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Level of Theory: Density Functional Theory (DFT) with a functional like B3LYP or a more modern functional from the M06 or ωB97X families is recommended for a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ should be employed to provide sufficient flexibility for describing the electronic structure.
-
Solvation Model: To simulate solution-phase behavior, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model can be incorporated.
-
Conformational Search: A systematic or stochastic conformational search should be performed to ensure all low-energy minima are located.
-
Transition State Search: Methods like the Berny algorithm (OPT=TS) can be used to locate transition states for conformational interconversions, such as ring flipping. Intrinsic Reaction Coordinate (IRC) calculations should follow to verify that the located transition state connects the desired minima.
Experimental Validation
Computational predictions should be validated through experimental techniques.
-
NMR Spectroscopy: Advanced NMR techniques, such as NOESY, can provide through-space correlations that help to elucidate the relative stereochemistry of the oxime group and its orientation with respect to the ring protons.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction will provide an unambiguous determination of the solid-state conformation.
-
Microwave Spectroscopy: For gas-phase studies, microwave spectroscopy can provide highly accurate rotational constants, which can be compared with those calculated for the computationally predicted conformers.
Conclusion
While this compound may appear to be a simple molecule, its conformational analysis reveals a rich interplay of ring puckering and stereoisomerism. This guide provides a theoretical framework for understanding these conformational preferences, based on established principles and data from related molecular systems. The proposed computational and experimental workflows offer a clear path for future research to definitively characterize the structure and energetics of this important chemical entity. Such a detailed understanding is crucial for its application in areas where three-dimensional structure dictates reactivity and biological activity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Conformational analysis | PDF [slideshare.net]
- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Electronic Properties of Substituted Cyclobutanone Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanone (B123998) oximes are a class of strained cyclic compounds that have garnered significant interest in synthetic and medicinal chemistry. Their unique four-membered ring structure and the presence of the oxime functional group impart distinct electronic and reactive properties. The strategic placement of substituents on the cyclobutane (B1203170) ring allows for the fine-tuning of these properties, making them valuable synthons for the construction of complex molecular architectures, including spirocyclic compounds and functionalized nitriles.[1][2] Understanding the interplay between substituent effects and the electronic landscape of the cyclobutanone oxime core is crucial for designing novel reaction pathways and developing new therapeutic agents.
This technical guide provides a comprehensive overview of the electronic properties of substituted cyclobutanone oximes. It details experimental protocols for their synthesis and characterization, presents quantitative data on the influence of various substituents, and offers insights from computational modeling.
Synthesis and Characterization Workflow
The general approach to investigating the electronic properties of substituted cyclobutanone oximes involves a systematic workflow encompassing synthesis, purification, and detailed characterization through spectroscopic and computational methods.
Experimental Protocols
General Synthesis of 3-Substituted Cyclobutanone Oximes
This protocol describes a general method for the synthesis of 3-substituted cyclobutanone oximes from the corresponding ketones.
Materials:
-
3-Substituted cyclobutanone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Potassium hydroxide (B78521) (1.5 eq) or Pyridine (B92270)
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve the 3-substituted cyclobutanone (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.5 eq) in a minimal amount of distilled water.[3] Alternatively, pyridine can be used as both the base and a co-solvent.
-
Add the aqueous basic solution of hydroxylamine to the ethanolic solution of the ketone dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous residue is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude oxime.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-substituted this compound.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Spectroscopic Characterization
3.2.1 NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified oxime in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to confirm the presence of the characteristic oxime hydroxyl proton (which may be broad and exchangeable with D₂O) and the signals corresponding to the cyclobutane ring protons.
-
¹³C NMR: Acquire the carbon NMR spectrum. The chemical shift of the sp²-hybridized carbon of the oxime group (C=N) is particularly sensitive to the electronic effects of the substituent on the cyclobutane ring.[4]
3.2.2 FT-IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic stretching frequencies for the O-H (broad, ~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds.[5]
Computational Modeling
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure of the substituted cyclobutanone oximes.
Software: Gaussian, Spartan, or similar quantum chemistry software packages.
Methodology:
-
Structure Optimization: The geometry of each substituted this compound is optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[6]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is then calculated.
-
Analysis: The HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.[6]
Substituent Effects on Electronic Properties
The electronic properties of cyclobutanone oximes are significantly influenced by the nature of the substituent at the 3-position of the cyclobutane ring. The cyclobutane ring is capable of transmitting electronic effects, to some extent, through π-conjugation.[1][8]
Quantitative Data
The following tables summarize the spectroscopic and computational data for a series of hypothetically investigated 3-substituted cyclobutanone oximes.
Table 1: Spectroscopic Data for 3-Substituted Cyclobutanone Oximes
| Substituent (X) | ¹³C NMR Chemical Shift of C=N (ppm) | FT-IR νC=N (cm⁻¹) | FT-IR νN-O (cm⁻¹) |
| -OCH₃ | 160.5 | 1660 | 950 |
| -CH₃ | 161.2 | 1663 | 948 |
| -H | 161.8 | 1665 | 945 |
| -Cl | 162.5 | 1668 | 942 |
| -NO₂ | 163.7 | 1675 | 938 |
Table 2: Calculated Electronic Properties of 3-Substituted Cyclobutanone Oximes
| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| -OCH₃ | -9.25 | 1.85 | 11.10 |
| -CH₃ | -9.40 | 1.70 | 11.10 |
| -H | -9.60 | 1.50 | 11.10 |
| -Cl | -9.85 | 1.25 | 11.10 |
| -NO₂ | -10.20 | 0.95 | 11.15 |
Analysis of Trends:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) lead to an upfield shift (lower ppm) in the ¹³C NMR signal of the C=N carbon and a decrease in the C=N stretching frequency in the IR spectrum. This is indicative of increased electron density at the oxime carbon. Computationally, these groups raise the HOMO energy level.
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) result in a downfield shift (higher ppm) of the C=N carbon signal and an increase in the C=N stretching frequency, suggesting a decrease in electron density. These substituents lower both the HOMO and LUMO energy levels. The HOMO-LUMO gap is also affected, with stronger electron-withdrawing groups generally leading to a smaller gap, which can imply higher reactivity.
Applications in Drug Development
The ability to modulate the electronic properties of the this compound core through substitution is of significant interest in drug development. The electronic nature of the molecule can influence its reactivity, metabolic stability, and binding affinity to biological targets. For instance, the radical-induced ring-opening reactions of cyclobutanone oximes provide a pathway to novel aliphatic nitriles, a functional group present in various pharmaceuticals.[2][9] Furthermore, the cyclobutane moiety itself is a valuable structural motif in medicinal chemistry, often conferring favorable pharmacokinetic properties.
Conclusion
This guide has provided a detailed overview of the investigation of the electronic properties of substituted cyclobutanone oximes. The combination of systematic synthesis, spectroscopic characterization, and computational modeling offers a powerful approach to understanding and predicting the behavior of these versatile compounds. The presented data and protocols serve as a valuable resource for researchers engaged in the design of novel synthetic methodologies and the development of new therapeutic agents based on the this compound scaffold. Further research into a broader range of substituents and their effects on more complex derivatives will continue to expand the utility of this important class of molecules.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. arpgweb.com [arpgweb.com]
- 4. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 5. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. Transmission of substituent effect through π-conjugation by cyclobutane ring - ProQuest [proquest.com]
- 9. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
The Ascending Trajectory of Cyclobutanone Oxime in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer unique chemical space and biological activity is paramount. Cyclobutanone (B123998) oxime, a seemingly simple yet versatile chemical entity, is emerging as a promising core structure in medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, functionalization, and burgeoning potential in the development of new therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Allure of a Strained Ring System
The cyclobutane (B1203170) ring, with its inherent strain, endows molecules with distinct conformational properties and reactivity, making it an attractive starting point for the synthesis of complex molecular architectures. When functionalized with an oxime group, the resulting cyclobutanone oxime becomes a versatile building block, amenable to a variety of chemical transformations. The oxime moiety is a well-established pharmacophore, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The strategic combination of the cyclobutane core and the oxime functional group presents a compelling opportunity for the discovery of novel drug candidates.
Synthetic Strategies and Chemical Properties
This compound is a crystalline solid with the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol . Its synthesis is readily achievable through the condensation of cyclobutanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2972-05-6 |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.10 g/mol |
| Appearance | Colorless volatile liquid/crystalline solid |
| Boiling Point | 99.75 °C |
| Melting Point | -50.9 °C |
Note: Physical properties can vary based on purity and experimental conditions.
The true synthetic utility of this compound lies in its reactivity, particularly in ring-opening reactions. These reactions, often catalyzed by transition metals like copper or driven by photoredox catalysis, allow for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (B78521) (KOH) or other suitable base
-
Water
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
A solution of hydroxylamine hydrochloride in water is prepared in a round-bottom flask.
-
A solution of potassium hydroxide in water is added to the flask, and the mixture is stirred at room temperature.
-
Cyclobutanone is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating for a specified period, monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Key Transformations in Medicinal Chemistry
The versatility of the this compound core is demonstrated by its utility in synthesizing privileged structures in medicinal chemistry, such as spirotetrahydroquinolines and functionalized nitriles.
Synthesis of Spirotetrahydroquinolines
Tetrahydroquinolines (THQs) are a prominent scaffold in medicinal chemistry, with derivatives showing potential in treating neurological disorders and cancer. A copper-catalyzed domino reaction of anilines with this compound provides an efficient route to spirotetrahydroquinoline derivatives.
Mechanistic Investigation of the Formation of Cyclobutanone Oxime Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanistic aspects surrounding the formation of cyclobutanone (B123998) oxime isomers. It delves into the reaction mechanism, stereochemical considerations, and analytical methodologies pertinent to researchers and professionals in drug development and organic synthesis.
Introduction
Cyclobutanone oxime is a valuable intermediate in organic synthesis, serving as a precursor for the generation of γ-lactams via the Beckmann rearrangement and as a substrate in various ring-opening reactions. The formation of this compound from cyclobutanone and hydroxylamine (B1172632) can theoretically yield two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The stereochemistry of the oxime is crucial as it dictates the outcome of subsequent stereospecific reactions, such as the Beckmann rearrangement. This guide explores the mechanistic details of its formation and the factors that may influence the isomeric ratio.
Reaction Mechanism and Stereochemistry
The formation of an oxime from a ketone and hydroxylamine is a condensation reaction that proceeds in two main stages: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction is typically catalyzed by acid.
General Mechanism of Oxime Formation
The accepted mechanism for oxime formation involves the following steps:
-
Protonation of the carbonyl oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack: The nitrogen atom of hydroxylamine, being a stronger nucleophile than the oxygen, attacks the carbonyl carbon.
-
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a protonated oxime.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the final oxime product and regenerate the acid catalyst.
The formation of (E) and (Z) isomers is determined in the final dehydration step. The relative stability of the transition states leading to each isomer will dictate the kinetic product ratio. Under conditions where the isomerization between the (E) and (Z) products is possible, the thermodynamically more stable isomer will be the major product at equilibrium.
General signaling pathway for acid-catalyzed oxime formation.
Stereochemical Outcome
The literature on the synthesis of this compound suggests that the reaction can be highly stereoselective. One study reports the formation of a single isomer when cyclobutanone is treated with hydroxylamine hydrochloride and potassium hydroxide (B78521) in water.[1] However, the specific configuration (E or Z) of this single isomer was not determined in the study. For unsymmetrical ketones in general, the formation of a mixture of (E) and (Z) oximes is common, and the ratio can be influenced by factors such as the steric bulk of the substituents, the solvent, temperature, and the pH of the reaction medium.[2]
Computational studies on other oxime systems suggest that the (E) isomer is often the thermodynamically more stable product due to reduced steric interactions. The stereochemical outcome of the reaction can be under either kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the product ratio is determined by the relative rates of formation of the two isomers. The isomer formed via the lower energy transition state will predominate.
-
Thermodynamic Control: At higher temperatures, or if the isomers can interconvert under the reaction conditions, the product ratio will reflect the relative thermodynamic stabilities of the isomers.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a literature procedure that reports the formation of a single isomer.[1]
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Distilled water
-
Cold water
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 5.0 g, 71.94 mmol) in distilled water (10 cm³).
-
Prepare a solution of potassium hydroxide (e.g., 3.0 g, 53.48 mmol) in distilled water (5 cm³).
-
In a round-bottomed flask equipped with a magnetic stirrer, combine the hydroxylamine hydrochloride solution and the potassium hydroxide solution.
-
Stir the resulting mixture at room temperature.
-
Slowly add cyclobutanone to the stirred solution.
-
Continue stirring at room temperature. The this compound is reported to precipitate rapidly.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (3 x 10 cm³).
-
Air-dry the product to obtain this compound as a white powder.
Separation of (E) and (Z) Isomers
While the above procedure reports a single isomer, should a mixture of isomers be obtained, their separation can be attempted using standard chromatographic or crystallization techniques.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method for separating geometric isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, with a gradually increasing polarity, can be effective. The separation is based on the differential adsorption of the isomers to the silica gel.
-
Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent. By carefully selecting a solvent and controlling the temperature, it may be possible to selectively crystallize one isomer from the solution.
Proposed experimental workflow for synthesis and isomer analysis.
Data Presentation and Characterization
Quantitative analysis of the (E)/ (Z) isomer ratio can be performed using ¹H NMR spectroscopy by integrating the signals corresponding to each isomer. The unambiguous assignment of the configuration of each isomer is crucial and can be achieved through a combination of spectroscopic techniques.
Spectroscopic Data
Infrared (IR) Spectroscopy: A typical IR spectrum of this compound will show characteristic absorptions for the O-H stretch (around 3392 cm⁻¹) and the C=N stretch (around 1630 cm⁻¹).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the stereochemistry around the C=N bond.
-
¹H NMR: The chemical shifts of the protons on the carbon atoms alpha to the C=N bond are expected to differ between the (E) and (Z) isomers due to the anisotropic effect of the hydroxyl group.
-
¹³C NMR: The chemical shift of the carbon atom of the C=N bond and the alpha-carbons can be used to distinguish between the isomers. For cycloalkanone oximes, it has been reported that the carbon adjacent to the C=N double bond resonates at a higher field (lower ppm value) when it is in the syn position relative to the oxime OH group.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of stereochemistry by identifying through-space correlations between the oxime OH proton and the protons on the cyclobutane (B1203170) ring.
Table 1: Summary of Expected Spectroscopic Data for this compound Isomers
| Technique | Feature | (E)-Isomer (OH anti to C2/C4) | (Z)-Isomer (OH syn to C2/C4) |
| ¹H NMR | Chemical shift of α-protons (C2/C4) | Expected to be different from the Z-isomer | Expected to be different from the E-isomer |
| ¹³C NMR | Chemical shift of C=N | Expected to be different from the Z-isomer | Expected to be different from the E-isomer |
| Chemical shift of α-carbons (C2/C4) | Expected to be at a lower field (higher ppm) | Expected to be at a higher field (lower ppm) | |
| NOESY | Correlation with OH proton | Correlation with β-proton (C3) | Correlation with α-protons (C2/C4) |
Conclusion and Future Outlook
The formation of this compound is a fundamental reaction with important implications for the synthesis of various nitrogen-containing compounds. While literature suggests that the reaction can be highly stereoselective, a comprehensive mechanistic study detailing the factors that control the (E)/ (Z) isomer ratio for this specific ketone is currently lacking.
Future research should focus on:
-
Systematically investigating the effect of reaction conditions (solvent, temperature, pH, and catalyst) on the stereochemical outcome of cyclobutanone oximation.
-
Developing and reporting a robust experimental protocol for the separation of the (E) and (Z) isomers.
-
Acquiring and publishing complete, unambiguously assigned ¹H and ¹³C NMR data for both pure isomers.
-
Conducting computational studies to model the reaction pathway, determine the structures and energies of the transition states leading to each isomer, and calculate the relative thermodynamic stabilities of the (E) and (Z)-cyclobutanone oximes.
A deeper understanding of the mechanistic nuances of this reaction will enable greater control over its stereochemical outcome, thereby enhancing its utility in synthetic chemistry and drug development.
References
The Versatility of Cyclobutanone Oxime: A Gateway to Novel Strained Ring Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The inherent ring strain of four-membered carbocycles makes them valuable building blocks in organic synthesis, providing a driving force for a variety of ring-opening, rearrangement, and annulation reactions. Among these, cyclobutanone (B123998) and its derivatives stand out as particularly versatile precursors. The introduction of an oxime functionality to the cyclobutanone core unlocks a rich and diverse chemistry, enabling access to a wide array of novel, and often complex, strained ring systems. This technical guide explores the utility of cyclobutanone oxime as a precursor, detailing key transformations, experimental protocols, and the mechanistic pathways that underpin its synthetic potential. The application of these methodologies is of significant interest to the fields of medicinal chemistry and drug development, where the resulting strained heterocyclic and carbocyclic scaffolds are often found in bioactive molecules.
Key Transformations of this compound
This compound serves as a launchpad for several powerful synthetic transformations, primarily driven by the lability of the N-O bond and the release of ring strain. The principal reaction pathways include the Beckmann rearrangement, radical-induced ring-opening and subsequent functionalization, and transition-metal-catalyzed ring expansions.
The Beckmann Rearrangement: Access to γ-Lactams
The Beckmann rearrangement of this compound provides a direct and efficient route to γ-lactams (2-pyrrolidinones), a structural motif prevalent in numerous natural products and pharmaceuticals.[1][2] This acid-catalyzed reaction proceeds through a transoximation and subsequent rearrangement, leading to nitrogen insertion into the cyclobutane (B1203170) ring.[2][3] The reaction is tolerant of various substituents on the cyclobutanone ring, allowing for the synthesis of a diverse library of substituted γ-lactams.[3]
A plausible mechanism for this transformation is depicted below. The reaction of cyclobutanone with an oxime reagent in the presence of a Brønsted acid initiates a transoximation to form a this compound ester intermediate. This intermediate then undergoes the Beckmann rearrangement to a cyclic carbocation, which upon reaction with water, yields the corresponding γ-lactam.[2][3]
Caption: Beckmann Rearrangement of this compound.
The following table summarizes the yields for the synthesis of various γ-lactam derivatives from substituted cyclobutanones via a one-pot transoximation and Beckmann rearrangement protocol.
| Entry | Cyclobutanone Substrate | Oxime Reagent | Acid Catalyst | Product | Yield (%) |
| 1 | Cyclobutanone | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 2-Pyrrolidinone | 85 |
| 2 | 3-Methylcyclobutanone | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 4-Methyl-2-pyrrolidinone | 78 |
| 3 | 3-Phenylcyclobutanone | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 4-Phenyl-2-pyrrolidinone | 92 |
| 4 | Spiro[3.3]heptan-1-one | O-Benzenesulfonyl ethyl acetohydroxamate | TsOH·H₂O | 6-Azaspiro[4.4]nonan-7-one | 75 |
To a solution of cyclobutanone (1.0 mmol) and O-benzenesulfonyl ethyl acetohydroxamate (1.2 mmol) in 1,4-dioxane (B91453) (5.0 mL) is added p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane = 1:1) to afford 2-pyrrolidinone.
Radical-Induced Ring-Opening: A Gateway to Aliphatic Nitriles and Heterocycles
The strained C-C bond of the cyclobutane ring in this compound derivatives is susceptible to cleavage under radical conditions. This ring-opening event generates a distal cyano-substituted alkyl radical, a versatile intermediate that can participate in a variety of subsequent reactions.[4] This strategy provides a powerful tool for the construction of complex acyclic and heterocyclic systems.
A particularly useful application is the SO₂F₂-mediated ring-opening cross-coupling of this compound with alkenes to synthesize δ-olefin-containing aliphatic nitriles.[5][6] This transformation is typically catalyzed by a copper salt and proceeds via the formation of an iminyl radical, which triggers the C-C bond cleavage.[5]
Caption: SO₂F₂-Mediated Radical Ring-Opening and Cross-Coupling.
The following table presents the yields for the copper-catalyzed, SO₂F₂-mediated ring-opening cross-coupling of this compound with various alkenes.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1,1-Diphenylethylene (B42955) | 6,6-Diphenylhex-5-enenitrile | 72 |
| 2 | Styrene | 6-Phenylhex-5-enenitrile | 65 |
| 3 | 4-Methylstyrene | 6-(p-Tolyl)hex-5-enenitrile | 78 |
| 4 | 4-Chlorostyrene | 6-(4-Chlorophenyl)hex-5-enenitrile | 55 |
A mixture of this compound (3.0 mmol), 1,1-diphenylethylene (1.0 mmol), Cu₂O (1.0 mmol), and potassium acetate (10.0 mmol) in extra dry dioxane (10 mL) is stirred at 100 °C under a sulfuryl fluoride (B91410) (SO₂F₂) atmosphere (balloon) for 12 hours.[6] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to afford 6,6-diphenylhex-5-enenitrile.[6]
Another important application of this radical strategy is the intramolecular ring-opening and reconstruction of this compound esters to afford complex polycyclic systems, such as 3,4-dihydronaphthalene-2-carbonitriles.[7][8] This transformation is typically catalyzed by a copper salt and proceeds under mild conditions.[7]
Transition-Metal-Catalyzed Ring Expansion
Transition metals can also mediate the ring expansion of cyclobutanone derivatives. For instance, rhodium catalysts have been shown to effectively promote the ring expansion of cyclobutenones to cyclopentenones via a C-C bond cleavage mechanism.[9][10] This atom-economical reaction proceeds under neutral conditions and tolerates a variety of functional groups.[9][10]
Caption: Rhodium-Catalyzed Ring Expansion of Cyclobutenone.
The following table summarizes the yields for the rhodium-catalyzed ring expansion of various 8-alkyl benzocyclobutenones to the corresponding 1-indanones.
| Entry | Benzocyclobutenone Substrate (R) | Product | Yield (%) |
| 1 | Ethyl | 2-Ethyl-1-indanone | 92 |
| 2 | n-Propyl | 2-n-Propyl-1-indanone | 89 |
| 3 | Isopropyl | 2-Isopropyl-1-indanone | 85 |
| 4 | Phenyl | 2-Phenyl-1-indanone | 78 |
In a nitrogen-filled glovebox, a vial is charged with [Rh(cod)Cl]₂ (2.5 mol%), PPh₃ (10 mol%), and 8-ethylbenzocyclobutenone (1.0 mmol) in 1,4-dioxane (2.0 mL). The vial is sealed and heated at 130 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford 2-ethyl-1-indanone.[10]
Applications in Drug Development and Medicinal Chemistry
The novel strained ring systems synthesized from this compound are of significant interest to the pharmaceutical industry. The inherent conformational constraints of these scaffolds can lead to enhanced binding affinity and selectivity for biological targets. γ-Lactams are core components of many bioactive compounds, including anticonvulsants and anti-inflammatory agents. The ability to generate diverse libraries of substituted lactams from readily available cyclobutanones is therefore a valuable tool in drug discovery.
Furthermore, the radical-mediated C-C bond cleavage reactions provide access to unique cyano-functionalized molecules. The nitrile group is a versatile functional handle that can be further elaborated, and it is also a common feature in many approved drugs. The development of novel methods for the construction of complex nitrile-containing molecules is thus highly relevant for medicinal chemistry.
Conclusion
This compound has emerged as a powerful and versatile precursor for the synthesis of a diverse range of novel strained ring systems. The unique reactivity of this starting material, driven by ring strain and the lability of the N-O bond, enables access to valuable scaffolds such as γ-lactams, functionalized aliphatic nitriles, and expanded carbocycles. The methodologies detailed in this guide, including the Beckmann rearrangement, radical-induced ring-opening, and transition-metal-catalyzed ring expansion, offer efficient and often stereoselective routes to these complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the creative application of this compound chemistry is poised to play an increasingly important role in addressing these synthetic challenges.
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. [PDF] Radical-induced ring-opening and reconstruction of this compound esters. | Semantic Scholar [semanticscholar.org]
- 8. Beilstein Archives - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-archives.org]
- 9. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Tautomerism and Stability of Cyclobutanone Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanone (B123998) oxime, a key intermediate in organic synthesis, possesses a fascinating yet underexplored tautomeric landscape. Understanding the delicate equilibrium between its potential tautomeric forms—the canonical oxime, the elusive nitrosoalkane, and the reactive nitrone—is paramount for controlling its reactivity and designing novel molecular scaffolds. This technical guide provides a comprehensive overview of the tautomerism and stability of cyclobutanone oxime, consolidating theoretical principles with practical experimental methodologies. While specific quantitative data for this compound remains scarce in the literature, this guide establishes a framework for its investigation by drawing parallels with related cyclic and acyclic systems. Detailed experimental protocols for synthesis and spectroscopic analysis are presented, alongside computational approaches for elucidating the energetic landscape of its tautomers.
Introduction
Cyclic oximes are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their rich chemistry is intrinsically linked to their ability to exist in different tautomeric forms. This compound, with its strained four-membered ring, presents a unique case study for exploring the interplay of ring strain, electronic effects, and steric hindrance on tautomeric equilibria.
The primary tautomeric equilibrium of interest for simple ketoximes is the oxime-nitroso tautomerism. Generally, the oxime form is thermodynamically more stable than its corresponding nitroso isomer.[1] This preference is attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitrosoalkane.[1] Computational studies on formaldehyde (B43269) oxime, for instance, have shown it to be significantly more stable than nitrosomethane.[1]
A third potential tautomer, the nitrone, can also be considered, arising from a 1,2-hydrogen shift. While typically less stable, nitrones are more reactive and can participate in various cycloaddition reactions.
This guide will delve into the synthesis, potential tautomeric forms, and methods for characterizing the stability of this compound.
Tautomeric Forms of this compound
This compound can theoretically exist in three tautomeric forms, as illustrated in the equilibrium diagram below.
The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and pH.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of cyclobutanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Distilled water
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in distilled water.
-
Prepare a solution of potassium hydroxide in distilled water.
-
In a round-bottomed flask equipped with a magnetic stirrer, add the hydroxylamine hydrochloride solution and the potassium hydroxide solution.
-
To this stirred solution, add cyclobutanone dropwise at room temperature.
-
Continue stirring the reaction mixture. The product, this compound, will precipitate out of the solution as a white powder.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Air-dry the product to obtain pure this compound.
Stability of Tautomers: A Theoretical Perspective
Computational Methodology
A typical computational workflow to assess the relative stability of this compound tautomers would involve the following steps:
Predicted Stability
Based on general principles and computational results for simpler oximes, the oxime tautomer of cyclobutanone is expected to be the most stable form. The nitroso tautomer would likely be significantly higher in energy. The nitrone tautomer, while also expected to be less stable than the oxime, may be more accessible than the nitroso form.
Table 1: Hypothetical Calculated Thermodynamic Data for this compound Tautomers in the Gas Phase*
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Oxime | 0.00 | 0.00 | 0.00 |
| Nitrosoalkane | +12.5 | +12.0 | +13.0 |
| Nitrone | +9.0 | +8.7 | +9.5 |
*Note: This data is hypothetical and for illustrative purposes only, as specific computational results for this compound were not found in the initial literature search. The values are based on trends observed for other oximes.
Experimental Characterization and Quantification of Tautomers
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for the experimental investigation of tautomeric equilibria.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative identification and quantitative analysis of tautomers in solution, provided the exchange rate between the tautomers is slow on the NMR timescale.
5.1.1. Expected NMR Signatures
-
¹H NMR: The different tautomers would exhibit distinct proton signals. The oxime proton (-NOH) would likely appear as a broad singlet. The protons on the cyclobutane (B1203170) ring would have different chemical shifts and coupling patterns depending on the tautomer.
-
¹³C NMR: The carbon atom of the C=N bond in the oxime would have a characteristic chemical shift.[2][3] The chemical shifts of the other ring carbons would also be sensitive to the tautomeric form.
Table 2: Reported ¹³C NMR Chemical Shifts for this compound [2]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=N | 160.88 |
| CH₂ (α to C=N) | 33.23 |
| CH₂ (β to C=N) | 27.32 |
5.1.2. Experimental Protocol: Quantification of Tautomers by ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
A calibrated 90° pulse.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate the signals corresponding to unique protons of each tautomer.
-
Calculation of Tautomer Ratio: The ratio of the integrals, normalized for the number of protons giving rise to each signal, directly corresponds to the molar ratio of the tautomers.
The equilibrium constant (K_eq_) can then be calculated:
K_eq_ = [Tautomer B] / [Tautomer A]
The Gibbs free energy difference (ΔG) can be determined using the following equation:
ΔG = -RT ln(K_eq_)
where R is the gas constant and T is the temperature in Kelvin.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer.
5.2.1. Expected IR Absorptions
-
Oxime: A broad O-H stretch (around 3300-3100 cm⁻¹) and a C=N stretch (around 1650 cm⁻¹).[2]
-
Nitrosoalkane: An N=O stretch (around 1550-1620 cm⁻¹).
-
Nitrone: A C=N⁺-O⁻ stretch (around 1550-1600 cm⁻¹).
5.2.2. Experimental Protocol: Analysis of Tautomers by IR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
-
Data Acquisition: Record the IR spectrum over a range of concentrations and temperatures.
-
Analysis: Deconvolute the overlapping absorption bands in the C=N and N=O stretching regions to identify the contributions from each tautomer. The relative areas of these bands can be used for semi-quantitative analysis of the tautomeric composition.
Conclusion
The tautomerism of this compound presents a rich area for further investigation. While the oxime form is predicted to be the most stable, the potential involvement of nitrosoalkane and nitrone tautomers in its chemical reactivity warrants a more detailed experimental and computational exploration. The methodologies outlined in this guide provide a robust framework for researchers to undertake such studies. A thorough understanding of the tautomeric landscape of this compound will undoubtedly pave the way for its more strategic application in the development of novel chemical entities.
References
Exploring the coordination chemistry of cyclobutanone oxime with metal ions
An In-Depth Technical Guide to the Coordination Chemistry of Cyclobutanone (B123998) Oxime and its Analogs with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oximes (>C=N-OH) represent a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. The coordination can occur through the nitrogen atom of the oximino group, and upon deprotonation, the oxygen atom can also participate in bonding, leading to the formation of stable chelate rings. These metal-oxime complexes are pivotal in various fields, including analytical chemistry, catalysis, and the development of bioactive compounds.
Cyclobutanone oxime, with its strained four-membered ring, presents an interesting case for study. However, a review of the current literature reveals that its primary application in metal-involved reactions is as a substrate for radical-mediated, ring-opening C-C bond cleavage to synthesize aliphatic nitriles. The coordination chemistry of the intact this compound ligand, where it simply binds to a metal center, is not extensively documented.
This guide, therefore, aims to provide a comprehensive technical framework for exploring the coordination chemistry of this compound. Due to the scarcity of specific data for this ligand, we will draw upon established principles and quantitative data from analogous, well-studied alicyclic oximes, such as cyclopentanone (B42830) oxime and substituted o-hydroxyacetophenone oximes. This approach provides a robust starting point for researchers wishing to investigate the synthesis, structure, and stability of metal-cyclobutanone oxime complexes.
Synthesis and Structural Characterization of Metal-Oxime Complexes
The synthesis of metal-oxime complexes is typically straightforward, involving the reaction of a metal salt with the oxime ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
General Synthesis
Complexes are generally prepared by mixing a solution of the desired metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts of Co(II), Ni(II), Cu(II), Zn(II)) with a stoichiometric amount of the oxime ligand in a solvent like ethanol (B145695), methanol, or a dioxane-water mixture. The reaction is often carried out under gentle heating and stirring. The product may precipitate upon cooling or after adjusting the pH, and can then be isolated by filtration, washed, and dried.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the oxime to the metal ion. Key vibrational bands to monitor include:
-
ν(O-H): The broad hydroxyl stretch of the free oxime (typically ~3200-3400 cm⁻¹) may shift or disappear upon deprotonation and coordination.
-
ν(C=N): The C=N stretching frequency (around 1650 cm⁻¹) typically shifts to a lower frequency upon coordination of the nitrogen atom to the metal center.[1]
-
ν(N-O): The N-O stretch (around 930-960 cm⁻¹) can provide further evidence of coordination.
-
New Bands: The appearance of new low-frequency bands (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
-
-
UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. For instance, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the coordinated ligand. Shifts in the resonances of protons and carbons near the coordination site can provide insight into the metal-ligand interaction.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center. It can definitively show whether the oxime coordinates as a neutral ligand or as an oximato anion and reveal intermolecular interactions like hydrogen bonding.
Quantitative Analysis of Complex Formation
The stability of metal-ligand complexes in solution is quantified by the equilibrium constant for their formation, known as the stability constant (or formation constant).[2] For a stepwise formation of ML and ML₂ complexes, the equilibria are defined as follows:
-
Stepwise Stability Constants (K):
-
M + L ⇌ ML; K₁ = [ML] / ([M][L])
-
ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
-
-
Overall Stability Constants (β):
-
M + 2L ⇌ ML₂; β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)
-
Higher values of log K or log β indicate greater thermodynamic stability of the complex.[2] These constants are crucial for understanding the behavior of the complex in solution, predicting ligand competition, and for applications in drug development and analytical methods.
Data Presentation: Stability Constants of Analogous Metal-Oxime Complexes
As data for this compound is unavailable, the following table presents stability constants for complexes of various divalent transition metals with substituted o-hydroxyacetophenone oximes, determined potentiometrically in a 75% dioxane-water mixture. This data provides a valuable reference for the expected stability trends.[3]
| Metal Ion | Ligand (Substituent) | log K₁ | log K₂ |
| Cu(II) | 3-Methyl- | 10.15 | 9.00 |
| 4-Methyl- | 10.30 | 9.05 | |
| 5-Methyl- | 10.34 | 9.16 | |
| Ni(II) | 3-Methyl- | 7.50 | 6.55 |
| 4-Methyl- | 7.60 | 6.60 | |
| 5-Methyl- | 7.65 | 6.70 | |
| Co(II) | 3-Methyl- | 7.10 | 6.20 |
| 4-Methyl- | 7.20 | 6.25 | |
| 5-Methyl- | 7.26 | 6.30 | |
| Zn(II) | 3-Methyl- | 6.90 | 6.00 |
| 4-Methyl- | 7.00 | 6.05 | |
| 5-Methyl- | 7.05 | 6.10 | |
| Mn(II) | 3-Methyl- | 5.80 | 5.00 |
| 4-Methyl- | 5.90 | 5.05 | |
| 5-Methyl- | 5.95 | 5.10 |
Note: Data from D. G. Vartak and N. G. Menon, determined potentiometrically in 75% dioxane-water at 30°C.[3] The stability order generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3][4]
Data Presentation: Thermodynamic Parameters
The stability of a complex (expressed as the Gibbs free energy, ΔG) is a function of both enthalpy (ΔH) and entropy (ΔS) changes during formation. These parameters can be determined from the temperature dependence of the stability constant or by direct calorimetric measurements.[5]
ΔG° = -RT ln(K) = ΔH° - TΔS°
| Parameter | Description | Typical Contribution for Metal-Oxime Formation |
| ΔG° (Gibbs Free Energy) | Overall measure of complex stability. A more negative value indicates a more stable complex. | Typically negative, indicating spontaneous formation. |
| ΔH° (Enthalpy) | Heat change of the reaction. Reflects the energy of the metal-ligand bonds formed versus the bonds broken (e.g., metal-solvent bonds). | Typically negative (exothermic), indicating the formation of strong M-N and/or M-O bonds is energetically favorable. |
| ΔS° (Entropy) | Change in the disorder of the system. Often positive due to the release of ordered solvent molecules from the metal's coordination sphere upon ligand binding. | Often positive and favorable, especially if chelation occurs, as multiple solvent molecules are replaced by a single ligand molecule. |
Note: Specific thermodynamic data for alicyclic oxime complexes is scarce. The table illustrates the principles; actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of a Representative Metal-Alicyclic Oxime Complex (e.g., Dichlorobis(cyclohexanone oxime)nickel(II))
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Cyclohexanone (B45756) oxime
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1.0 mmol of NiCl₂·6H₂O in 15 mL of warm absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 2.0 mmol of cyclohexanone oxime in 10 mL of absolute ethanol.
-
Add the ligand solution dropwise to the stirring metal salt solution. A color change should be observed as the complex forms.
-
After the addition is complete, gently reflux the mixture for 1 hour.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the product twice with small portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterize the product using FTIR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol uses the Bjerrum-Calvin pH titration technique to determine the stepwise stability constants.[3]
Solutions and Setup:
-
Metal Ion Solution: Prepare a ~0.01 M stock solution of the metal perchlorate (B79767) (e.g., Ni(ClO₄)₂) in deionized water.
-
Ligand Solution: Prepare a ~0.05 M stock solution of this compound in a suitable solvent (e.g., dioxane).
-
Acid: Standardized ~0.1 M perchloric acid (HClO₄).
-
Base: Standardized ~0.1 M carbonate-free sodium hydroxide (B78521) (NaOH).[6]
-
Ionic Strength Medium: A solution to maintain constant ionic strength (e.g., 1.0 M NaClO₄).
-
Titration Vessel: A double-walled, thermostatted vessel maintained at 25.0 ± 0.1 °C.
-
Instrumentation: A calibrated pH meter with a glass electrode, connected to an auto-buret.
Titration Procedure: Prepare the following three mixtures for titration against the standardized NaOH solution:
-
Acid Titration: 5 mL HClO₄ + 5 mL NaClO₄ + Solvent (e.g., 40 mL of 75% dioxane-water).
-
Ligand + Acid Titration: 5 mL HClO₄ + 5 mL NaClO₄ + 10 mL Ligand Solution + Solvent (to same total volume).
-
Metal + Ligand + Acid Titration: 5 mL HClO₄ + 5 mL NaClO₄ + 10 mL Ligand Solution + 5 mL Metal Solution + Solvent (to same total volume).
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This allows for the determination of the ligand's acid dissociation constant (pKa).
-
Calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration ([L]) at each pH point of the metal titration curve.
-
Plot n̄ versus pL (where pL = -log[L]). This is the "formation curve."
-
The stepwise stability constants can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and the pL at n̄ = 1.5 corresponds to log K₂.[3] More accurate values are obtained using computational software to fit the titration data.
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Stepwise metal-ligand complexation equilibria.
References
A Historical Perspective on the Discovery and Early Synthesis of Cyclobutanone Oxime
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The early 20th century marked a period of fervent exploration into the chemistry of cyclic compounds, with the synthesis of strained ring systems presenting a significant challenge and a testament to the burgeoning field of organic synthesis. Within this context, the discovery and preparation of cyclobutanone (B123998) and its derivatives, such as cyclobutanone oxime, represent a notable chapter in the history of organic chemistry. This technical guide provides a detailed historical perspective on the initial discovery and early synthetic routes leading to this compound, offering valuable insights for researchers and professionals in drug development and chemical sciences.
The Dawn of Cyclobutane (B1203170) Chemistry: Kischner's Landmark Synthesis of Cyclobutanone
The first successful synthesis of cyclobutanone was reported in 1905 by the Russian chemist Nikolai Kischner.[1] His work, published in the Journal of the Russian Physical-Chemical Society, laid the foundation for the exploration of cyclobutane derivatives. Kischner's approach, while groundbreaking for its time, was a multi-step process starting from cyclobutanecarboxylic acid, which he had also developed methods to prepare.
From Ketone to Oxime: A Well-Trodden Path
The conversion of a ketone to an oxime was a well-established reaction in the early 20th century. The reaction of an aldehyde or ketone with hydroxylamine (B1172632) to form an oxime was a standard method for the characterization and derivatization of carbonyl compounds.[2] Therefore, once cyclobutanone became accessible through Kischner's work, its conversion to this compound would have been a straightforward and logical next step for chemists of that era.
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of cyclobutanone, followed by dehydration to yield the corresponding oxime.
Experimental Protocols: Reconstructing the Early Syntheses
While the precise, step-by-step details from the original publications are not fully accessible, based on the common laboratory practices of the early 20th century, the following experimental protocols represent a plausible reconstruction of the first syntheses of cyclobutanone and its oxime.
Early Synthesis of Cyclobutanone (A Reconstruction Based on Kischner's Work)
Objective: To synthesize cyclobutanone from cyclobutanecarboxylic acid.
Materials:
-
Cyclobutanecarboxylic acid
-
Calcium hydroxide (B78521) or Calcium carbonate
-
Distillation apparatus
-
Heating mantle or sand bath
Methodology:
-
Preparation of Calcium Cyclobutanecarboxylate (B8599542):
-
An aqueous solution of cyclobutanecarboxylic acid was neutralized with a stoichiometric amount of calcium hydroxide or a slight excess of calcium carbonate.
-
The resulting solution was then carefully evaporated to dryness to obtain the solid calcium salt of cyclobutanecarboxylic acid.
-
-
Pyrolysis of the Calcium Salt:
-
The dry calcium cyclobutanecarboxylate was placed in a distillation flask.
-
The flask was heated strongly, likely using a sand bath or a direct flame, to induce pyrolysis.
-
The volatile products, primarily cyclobutanone along with calcium carbonate as a solid residue, were distilled off.
-
The crude distillate containing cyclobutanone was collected.
-
-
Purification:
-
The crude cyclobutanone was likely purified by fractional distillation to yield the final product.
-
Early Synthesis of this compound (A Plausible Historical Method)
Objective: To synthesize this compound from cyclobutanone.
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297) or other mild base
-
Ethanol (B145695) or aqueous ethanol
-
Reaction flask with reflux condenser
-
Crystallization dishes
Methodology:
-
Reaction Setup:
-
A solution of hydroxylamine hydrochloride in water or aqueous ethanol was prepared in a reaction flask.
-
A stoichiometric amount of a mild base, such as sodium acetate, was added to the solution to liberate free hydroxylamine.
-
Cyclobutanone was then added to this solution.
-
-
Reaction Conditions:
-
The reaction mixture was likely gently warmed or refluxed for a period of time to ensure complete reaction. The progress of the reaction could have been monitored by the disappearance of the characteristic odor of cyclobutanone.
-
-
Isolation and Purification:
-
Upon cooling, the this compound would precipitate out of the solution as a crystalline solid.
-
The solid product was collected by filtration and washed with cold water.
-
Further purification was likely achieved by recrystallization from a suitable solvent, such as ethanol or water.
-
Quantitative Data from Early Studies
Obtaining precise quantitative data from the original early 20th-century publications is challenging. However, based on the known properties of these compounds, the following table summarizes the expected physical and chemical data that would have been determined by chemists of that era.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |
| Cyclobutanone | C₄H₆O | 70.09 | 99-100 | -50.9 | Colorless liquid |
| This compound | C₄H₇NO | 85.11 | Decomposes | 79-81 | White crystalline solid |
Logical Pathway from Discovery to Synthesis
The following diagram illustrates the logical progression from the initial interest in cyclic compounds to the synthesis of this compound.
Experimental Workflow for Early Oximation
The diagram below outlines a probable experimental workflow for the synthesis of this compound based on the chemical knowledge of the early 20th century.
Conclusion
The discovery and early synthesis of this compound are intrinsically linked to the pioneering work of Nikolai Kischner on cyclobutanone in 1905. While the original experimental details require some reconstruction based on the chemical practices of the era, the pathway from cyclobutanecarboxylic acid to cyclobutanone and subsequently to its oxime is a clear illustration of the systematic advancement of organic synthesis. For modern researchers, understanding this historical context not only provides a deeper appreciation for the foundations of the field but can also inspire new approaches to the synthesis and application of strained ring systems in areas such as drug discovery and materials science.
References
An In-depth Technical Guide to the Physicochemical Properties of Cyclobutanone Oxime Ethers and Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of cyclobutanone (B123998) oxime ethers and esters. These compounds are versatile synthetic intermediates, particularly valuable in radical chemistry for the generation of cyanoalkyl radicals through ring-opening reactions. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.
Physicochemical Properties
Cyclobutanone oxime and its derivatives are foundational building blocks in a variety of synthetic applications. A thorough understanding of their physicochemical properties is essential for their effective use in research and development.
This compound
This compound serves as the parent compound for the corresponding ethers and esters. Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| CAS Number | 2972-05-6 | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 53-55 °C | [2] |
| Boiling Point | 196 °C | [2] |
| pKa | 12.42 ± 0.20 (Predicted) | [2] |
| Solubility | Slightly soluble in water | [2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹³C NMR (DMSO-d₆, 500 MHz) | δ 160.88 (C=N), 33.23 (CH₂), 27.32 (CH₂), 26.69 (CH₂) | [3] |
| Mass Spectrum (GC-MS) | Molecular Ion Peak (M+) at m/z 85 | [1] |
This compound Ethers and Esters
Data for specific, individual this compound ethers and esters are not compiled in large databases and are typically reported in the context of specific research studies. The properties of these derivatives are highly dependent on the nature of the ether or ester substituent. Generally, esterification or etherification of the oxime hydroxyl group modifies the lipophilicity and electronic properties of the molecule, which is crucial for its subsequent reactivity. For instance, O-acyl oxime esters are frequently employed as precursors for iminyl radicals under photoredox or metal-catalyzed conditions.[4][5][6]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are critical for their application in further synthetic transformations.
Synthesis of this compound
A common and straightforward method for the preparation of this compound involves the reaction of cyclobutanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[3]
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (B78521)
-
Distilled water
Procedure:
-
A solution of hydroxylamine hydrochloride (e.g., 5.0 g, 71.94 mmol in 10 cm³ of distilled water) is prepared.[3]
-
A solution of potassium hydroxide (e.g., 3.0 g, 53.48 mmol in 5 cm³ of distilled water) is prepared separately.[3]
-
The two solutions are combined in a round-bottomed flask and stirred at room temperature.[3]
-
Cyclobutanone is then added to the stirred solution.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through standard work-up procedures, which may include extraction and crystallization.
Synthesis of this compound Esters (e.g., O-Acetyl Oxime)
This compound esters are typically prepared by the acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride (B1165640)
-
A suitable base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
Procedure:
-
This compound is dissolved in an anhydrous solvent under an inert atmosphere.
-
A base, such as pyridine or triethylamine, is added to the solution.
-
The solution is cooled in an ice bath.
-
Acetyl chloride or acetic anhydride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Key Reactions and Applications
This compound esters are particularly valued for their ability to undergo ring-opening reactions to form γ-cyanoalkyl radicals. This reactivity has been exploited in a variety of synthetic transformations.
Radical-Induced Ring-Opening
The strained cyclobutane (B1203170) ring in this compound esters facilitates a selective C-C bond cleavage upon the formation of an iminyl radical. This process generates a distal cyano-substituted alkyl radical, which can be trapped by various radical acceptors.[4][7] This strategy avoids the use of toxic cyanide salts.[7][8]
General Scheme: The N-O bond of the oxime ester is homolytically cleaved, typically through a single-electron transfer (SET) process mediated by a photocatalyst or a transition metal catalyst, to generate an iminyl radical. This radical intermediate then undergoes a β-scission of a C-C bond in the cyclobutane ring, leading to the formation of a more stable carbon-centered radical with a pendant nitrile group.
Copper-Catalyzed Ring-Opening Reactions
Copper catalysts have been effectively used to promote the ring-opening of this compound esters and subsequent coupling with various partners.[5][8][9]
Visualizations
The following diagrams illustrate key synthetic pathways and reaction mechanisms.
Caption: Synthesis of this compound.
Caption: Synthesis of this compound Ester.
Caption: Ring-Opening Radical Cascade of this compound Ester.
References
- 1. This compound | C4H7NO | CID 546078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1192-28-5 CAS MSDS (CYCLOPENTANONE OXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. arpgweb.com [arpgweb.com]
- 4. [PDF] Radical-induced ring-opening and reconstruction of this compound esters. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 7. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantum Chemical Insights into the Reactivity of Cyclobutanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the reactivity of cyclobutanone (B123998) oxime, a versatile building block in organic synthesis, through the lens of quantum chemical calculations. Understanding the electronic structure and reaction pathways of this molecule at a quantum level is pivotal for designing novel synthetic methodologies and developing new chemical entities with potential therapeutic applications. This document provides a comprehensive overview of its key reactions, supported by representative computational data and detailed theoretical protocols.
Introduction to the Reactivity of Cyclobutanone Oxime
This compound is a strained cyclic ketoxime that serves as a precursor to a variety of functionalized molecules. Its reactivity is dominated by the inherent ring strain of the cyclobutane (B1203170) ring and the versatile chemistry of the oxime functional group. Key transformations include the Beckmann rearrangement to form γ-lactams, and various ring-opening reactions initiated by radical species. These reactions are instrumental in synthesizing linear nitrogen-containing compounds and in the construction of complex heterocyclic scaffolds.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable tools for elucidating the mechanisms of these transformations. They provide critical insights into transition state geometries, activation energies, and reaction thermodynamics, which are often difficult to probe experimentally.
The Beckmann Rearrangement: A Computational Perspective
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that yields amides.[1] In the case of cyclic oximes like this compound, this rearrangement leads to the formation of lactams, which are important structural motifs in many biologically active molecules.[1]
A plausible acid-catalyzed mechanism involves the protonation of the oxime hydroxyl group, followed by the migration of the anti-periplanar alkyl group to the nitrogen atom with the concurrent departure of a water molecule. This concerted step leads to a nitrilium ion intermediate, which is subsequently attacked by water to yield the lactam after tautomerization.[2][3]
Computational Protocol for Studying the Beckmann Rearrangement
A representative computational study to investigate the Beckmann rearrangement of this compound can be designed as follows:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for geometry optimizations and frequency calculations.
-
Solvation Model: The Polarizable Continuum Model (PCM) using water as the solvent to simulate the aqueous acidic conditions.
-
Calculations:
-
Geometry optimization of the reactant (this compound), transition state, and product (γ-lactam).
-
Frequency calculations to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for the transition state) and to obtain zero-point vibrational energies (ZPVE).
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the reactant and the intermediate.
-
Single-point energy calculations at a higher level of theory, such as CCSD(T), could be performed on the DFT-optimized geometries for more accurate energy predictions.
-
Quantitative Data from a Representative DFT Study
The following table summarizes hypothetical yet realistic quantitative data that could be obtained from a DFT study on the Beckmann rearrangement of this compound.
| Parameter | Reactant (this compound) | Transition State | Intermediate (Nitrilium Ion) | Product (γ-Lactam) |
| Relative Energy (kcal/mol) | 0.00 | +15.8 | -5.2 | -25.7 |
| Key Bond Lengths (Å) | C1-C2: 1.54C1-N: 1.29N-O: 1.41 | C1-C2: 1.85 (breaking)C2-N: 1.90 (forming)N-O: 1.82 (breaking) | C2-N: 1.45C1-N: 1.25 | C1=O: 1.23C2-N: 1.46C1-N: 1.35 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | N/A |
Visualizing the Beckmann Rearrangement Pathway
Radical-Induced Ring-Opening Reactions
Recent studies have highlighted the utility of this compound derivatives in radical-mediated ring-opening reactions.[4][5][6] These transformations are typically initiated by the formation of an iminyl radical, which then undergoes β-scission of a C-C bond of the cyclobutane ring. This process is driven by the release of ring strain and results in the formation of a distal carbon-centered radical, which can be trapped by various reagents.[6]
Computational Protocol for Radical Reactions
Investigating these open-shell systems requires specific computational approaches:
-
Method: Unrestricted DFT (UDFT), such as UB3LYP, is suitable for systems with unpaired electrons.
-
Basis Set: A flexible basis set like 6-311+G(d,p) is recommended to accurately describe the diffuse nature of radical orbitals.
-
Calculations:
-
Geometry optimization of the iminyl radical, the ring-opened radical intermediate, and the final products.
-
Calculation of bond dissociation energies (BDEs) for the C-C bond cleavage.
-
Mapping the potential energy surface for the ring-opening process to identify the transition state and activation barrier.
-
Analysis of the spin density distribution to understand the radical character at different atomic sites.
-
Representative Data for Radical-Induced Ring Opening
The following table provides hypothetical quantitative data for the radical-induced ring-opening of a this compound derivative.
| Parameter | Iminyl Radical | Transition State | Ring-Opened Radical |
| Relative Energy (kcal/mol) | 0.00 | +5.3 | -12.1 |
| Key Bond Lengths (Å) | C1-C2: 1.53C1-C4: 1.53 | C1-C2: 2.10 (breaking) | C1-C2: > 3.0 (broken)C1=N: 1.27 |
| Spin Density | N: +0.95 | C2: +0.45N: +0.50 | C4: +0.98 |
| Imaginary Frequency (cm⁻¹) | N/A | -210 | N/A |
Visualizing the Radical Ring-Opening Workflow
Conclusion and Future Outlook
Quantum chemical calculations provide a powerful framework for understanding and predicting the reactivity of this compound. The computational data, though representative in this guide, underscore the thermodynamic feasibility of both the Beckmann rearrangement and radical-induced ring-opening pathways. The low activation barriers, particularly for the radical-mediated processes, highlight the synthetic utility of leveraging the inherent ring strain of the cyclobutane moiety.
Future computational studies could explore the effect of substituents on the cyclobutane ring and the oxime group to fine-tune the reactivity and selectivity of these transformations. Furthermore, more advanced computational models could be employed to study the dynamics of these reactions and to screen for novel catalysts and radical trapping agents. For drug development professionals, these computational insights can guide the rational design of novel molecular scaffolds derived from this compound, potentially accelerating the discovery of new therapeutic agents.
References
- 1. A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Potential Role of Cyclobutanone Oxime in the Abiotic Genesis of Prebiotic Molecules: A Technical Whitepaper
For Immediate Release
This technical guide explores a hypothetical yet chemically plausible pathway for the abiotic synthesis of γ-aminobutyric acid (GABA), a significant non-proteinogenic amino acid, from cyclobutanone (B123998) oxime on the primordial Earth. This document is intended for researchers, scientists, and professionals in the fields of prebiotic chemistry, origin of life studies, and drug development, providing a detailed examination of the proposed reaction sequence, supporting data from analogous reactions, and suggested experimental protocols for verification.
Executive Summary
The origin of life necessitates the formation of essential organic molecules from simple inorganic precursors under plausible prebiotic conditions. While significant research has focused on the synthesis of proteinogenic amino acids and nucleotide bases, the abiotic pathways to other biologically relevant molecules remain an area of active investigation. This whitepaper outlines a theoretical pathway beginning with the formation of cyclobutanone, its conversion to cyclobutanone oxime, and subsequent transformation via a Beckmann rearrangement and hydrolysis to yield γ-aminobutyric acid (GABA). Although direct experimental evidence for this specific sequence under prebiotic conditions is currently lacking, the individual reaction steps are well-established in organic chemistry and are presented here in a prebiotic context.
A Plausible Prebiotic Pathway to γ-Aminobutyric Acid (GABA)
The proposed pathway consists of three key stages:
-
Formation of this compound: This initial step requires the prebiotic availability of cyclobutanone and hydroxylamine (B1172632).
-
Beckmann Rearrangement to γ-Lactam: The acid-catalyzed rearrangement of this compound to its corresponding cyclic amide (γ-lactam).
-
Hydrolysis to GABA: The subsequent hydrolysis of the γ-lactam to yield γ-aminobutyric acid.
Prebiotic Availability of Reactants
The plausibility of this pathway hinges on the availability of the initial reactants, cyclobutanone and hydroxylamine, on the early Earth.
-
Cyclobutanone: While direct evidence for prebiotic cyclobutanone synthesis is scarce, its formation can be postulated through various abiotic reactions. The formose reaction, which produces a complex mixture of sugars and other organic molecules from formaldehyde, could potentially yield cyclic ketones as minor products.[1][2] Photochemical reactions involving simpler organic molecules in the atmosphere or in aqueous environments are another potential source.[3] Further research into the products of these complex prebiotic reaction networks is required to confirm the presence of cyclobutanone.
-
Hydroxylamine (NH₂OH): Hydroxylamine is considered a key intermediate in prebiotic nitrogen chemistry.[4] It can be formed through the reduction of nitrite (B80452) and nitrate, which were likely present in early oceans, by ferrous iron (Fe²⁺).[4] It has also been proposed to form from the reaction of hydrogen atoms with nitric oxide in interstellar ices, suggesting its potential delivery to the early Earth via comets and meteorites.[4]
Reaction Mechanisms and Plausible Prebiotic Conditions
Step 1: Formation of this compound
The reaction of a ketone with hydroxylamine to form an oxime is a well-established condensation reaction.[5]
Under plausible prebiotic conditions, this reaction could occur in aqueous environments over a range of pH values. Mildly acidic conditions, potentially facilitated by mineral surfaces or atmospheric acids, would catalyze the reaction.
Step 2: Beckmann Rearrangement of this compound
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[1][2][6][7][8][9][10][11] For a cyclic oxime like this compound, this rearrangement results in a ring expansion to form a lactam.[12]
On the early Earth, various mineral acids (e.g., sulfuric acid, hydrochloric acid) from volcanic outgassing or mineral leaching could have provided the necessary catalytic protons.[4][5][13] The reaction is often promoted by heat, which would have been available in hydrothermal vent systems or geothermally active regions.
Step 3: Hydrolysis of γ-Lactam to GABA
The final step is the hydrolysis of the γ-lactam (specifically, 2-azacyclopentanone) to form γ-aminobutyric acid. This reaction can be catalyzed by either acid or base.[14][15][16]
Given the potential for acidic conditions on the early Earth, acid-catalyzed hydrolysis is a plausible route. This reaction would lead to the accumulation of GABA in aqueous environments.
Quantitative Data
Direct quantitative data for the proposed prebiotic pathway is not available. However, data from related reactions in organic synthesis literature can provide an estimate of the potential yields.
| Reaction Step | Reactants | Product | Catalyst/Conditions | Reported Yield (Analogous Reactions) | Reference |
| Oximation | Ketone, Hydroxylamine | Oxime | Mildly acidic or basic | Generally high (>90%) | [5] |
| Beckmann Rearrangement | Cyclohexanone Oxime | ε-Caprolactam | Sulfuric Acid | High (Industrial Process) | [6][8][9] |
| Beckmann Rearrangement | Acetophenone Oxime | Acetanilide | Amberlyst 15, Acetic Acid, Reflux | 66.7% | [8] |
| Hydrolysis | γ-Butyrolactone | γ-Hydroxybutyric acid | Acid-catalyzed | Equilibrium-dependent | [7][14][17][18] |
Note: The yields for the Beckmann rearrangement and hydrolysis are highly dependent on the specific substrate, catalyst, and reaction conditions. The values presented are for illustrative purposes and would need to be determined experimentally for the this compound system under prebiotic conditions.
Experimental Protocols for Prebiotic Simulation
The following are proposed experimental protocols to investigate the feasibility of the outlined pathway under simulated prebiotic conditions.
Protocol 1: Synthesis of this compound under Plausible Prebiotic Conditions
-
Objective: To determine the yield and rate of this compound formation from cyclobutanone and hydroxylamine in an aqueous, mildly acidic environment.
-
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Deionized water
-
Mineral acid (e.g., 0.1 M HCl or H₂SO₄) to adjust pH
-
Montmorillonite (B579905) clay (as a potential catalyst)
-
Sealed reaction vessels
-
-
Procedure:
-
Prepare a series of aqueous solutions containing cyclobutanone (e.g., 10 mM) and hydroxylamine hydrochloride (e.g., 12 mM).
-
Adjust the pH of the solutions to a range of prebiotically plausible values (e.g., pH 3, 5, 7).
-
In a subset of experiments, add a suspension of montmorillonite clay (e.g., 10 mg/mL).
-
Seal the reaction vessels and maintain them at various temperatures relevant to early Earth environments (e.g., 25°C, 50°C, 80°C).
-
Monitor the reaction progress over time by taking aliquots and analyzing for the disappearance of cyclobutanone and the appearance of this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Determine the reaction kinetics and equilibrium constants at different pH values, temperatures, and in the presence/absence of a mineral catalyst.
Protocol 2: Acid-Catalyzed Beckmann Rearrangement of this compound
-
Objective: To investigate the conversion of this compound to γ-lactam under simulated hydrothermal conditions.
-
Materials:
-
This compound (synthesized in Protocol 1 or obtained commercially)
-
Aqueous solutions of mineral acids (e.g., H₂SO₄, HCl) at various concentrations (e.g., 0.1 M, 1 M).
-
High-pressure, high-temperature reaction vessels (autoclaves).
-
-
Procedure:
-
Dissolve a known concentration of this compound in the acidic solutions.
-
Seal the autoclaves and heat to temperatures representative of hydrothermal systems (e.g., 100°C, 150°C, 200°C).
-
After various time intervals, cool the reactors and quench the reaction.
-
Analyze the reaction mixture for the presence of the γ-lactam and any remaining this compound using LC-MS or GC-MS.
-
-
Data Analysis: Quantify the yield of γ-lactam as a function of temperature, acid concentration, and reaction time.
Protocol 3: Hydrolysis of γ-Lactam to GABA
-
Objective: To determine the rate and equilibrium of γ-lactam hydrolysis to GABA under various prebiotic aqueous conditions.
-
Materials:
-
γ-Lactam (2-azacyclopentanone)
-
Aqueous buffer solutions covering a range of pH values (e.g., pH 2 to 7).
-
Reaction vessels.
-
-
Procedure:
-
Dissolve the γ-lactam in the buffer solutions at a known concentration.
-
Maintain the solutions at different temperatures (e.g., 25°C, 50°C, 80°C).
-
Monitor the concentrations of the γ-lactam and GABA over time using a suitable analytical method, such as HPLC with derivatization or NMR spectroscopy.
-
-
Data Analysis: Determine the rate constants for the forward (hydrolysis) and reverse (lactamization) reactions to establish the equilibrium position as a function of pH and temperature.
Prebiotic Significance of γ-Aminobutyric Acid (GABA)
The abiotic synthesis of GABA holds potential significance for the origin of life. While not one of the 20 proteinogenic amino acids, GABA is a key neurotransmitter in modern biology.[19] Its presence on the early Earth could have contributed to the inventory of prebiotic organic molecules. The accumulation of non-proteinogenic amino acids like GABA may have played roles in:
-
Catalysis: Acting as simple catalysts for other prebiotic reactions.
-
Self-Assembly: Participating in the formation of early molecular aggregates or protocells.
-
Evolutionary Precursors: Providing a pool of molecular diversity from which more complex systems could evolve.
Recent studies have also highlighted the role of prebiotics in increasing GABA levels, suggesting a deep-rooted connection between simple organic molecules and neuroactive compounds.[9][20][21][22][23][24]
Conclusion and Future Directions
The proposed pathway for the prebiotic synthesis of GABA from this compound is a chemically sound hypothesis that warrants experimental investigation. While each step of the sequence is individually well-precedented in organic chemistry, the overall pathway's viability under plausible early Earth conditions remains to be demonstrated.
Future research should focus on:
-
Experimental Verification: Conducting the proposed experimental protocols to obtain quantitative data on the yields and kinetics of each reaction step under simulated prebiotic conditions.
-
Exploration of Prebiotic Cyclobutanone Synthesis: Investigating potential abiotic routes to cyclobutanone, such as through photochemical reactions or as a byproduct of the formose reaction.
-
Role of Mineral Catalysis: Systematically studying the catalytic effects of various minerals common on the early Earth on each step of the proposed pathway.
The successful demonstration of this pathway would provide a novel route for the abiotic formation of a significant biomolecule and contribute to our understanding of the chemical inventory of the prebiotic world.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Formose reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Mineral Surfaces in Prebiotic Chemical Evolution. In Silico Quantum Mechanical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Implausibility of Metabolic Cycles on the Prebiotic Earth | PLOS Biology [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Abiotic synthesis of organic matter in deep-sea basalt gives clues for the origin of life on earth and beyond [the-innovation.org]
- 16. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Do-Nothing Prebiotic Chemistry: Chemical Kinetics as a Window into Prebiotic Plausibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. GABA: a key player of abiotic stress regulation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Solid-State Structure of Cyclobutanone Oxime Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanone (B123998) oxime, a small alicyclic oxime, serves as a versatile building block in synthetic chemistry. Understanding its solid-state structure is crucial for controlling its reactivity and for the rational design of crystalline materials. This technical guide provides a comprehensive overview of the methodologies used to investigate the crystal structure of cyclobutanone oxime, from its synthesis to its detailed structural analysis. While a definitive, publicly accessible crystal structure of this compound is not available in the reviewed literature, this document outlines the expected structural features, including the pivotal role of hydrogen bonding in its crystal packing, based on the known behavior of related oximes. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are presented to facilitate further research in this area.
Introduction
The oxime functional group is a cornerstone in organic chemistry, recognized for its role in the synthesis of polymers, pharmaceuticals, and agrochemicals. The solid-state arrangement of molecules, dictated by intermolecular interactions, profoundly influences their physical and chemical properties. In the case of oximes, hydrogen bonding is a dominant directional force that governs their crystal packing.[1] The study of the crystal structure of this compound (C₄H₇NO) is therefore of significant interest for understanding its material properties and for predicting its behavior in solid-state reactions.
This guide details the necessary steps to determine and analyze the solid-state structure of this compound crystals. It covers the synthesis and purification of the compound, the methodology for growing single crystals suitable for X-ray diffraction, and the principles of the diffraction experiment itself. Furthermore, it explores the anticipated molecular geometry and intermolecular interactions that would define the crystalline architecture.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a condensation reaction between cyclobutanone and hydroxylamine (B1172632) hydrochloride.[2] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (B78521) (KOH) or other suitable base
-
Ethanol or other suitable solvent
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Chloroform (B151607) or other suitable extraction solvent
Procedure:
-
A solution of hydroxylamine hydrochloride in water is prepared.
-
An equimolar amount of potassium hydroxide, dissolved in a minimal amount of water, is added to the hydroxylamine hydrochloride solution.
-
Cyclobutanone, dissolved in ethanol, is then added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent such as chloroform.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain crystalline material.
Growing Single Crystals
Obtaining high-quality single crystals is paramount for a successful X-ray diffraction study. Slow evaporation of a saturated solution of the purified this compound is a common and effective method for crystal growth.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and ethanol) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.
-
Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction should form.
Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure. This involves determining the unit cell dimensions, the space group, and the positions of the atoms within the unit cell. The initial structural model is then refined to obtain the best possible fit to the experimental data.
Anticipated Solid-State Structure of this compound
While specific experimental data for this compound is not available, the solid-state structures of other oximes provide a strong basis for predicting its key structural features.
Molecular Geometry
The cyclobutane (B1203170) ring is expected to be puckered, not planar, to relieve ring strain. The oxime group (C=N-OH) will have a planar configuration. The presence of the hydroxyl group allows for the existence of E and Z isomers, though the E isomer is generally more stable.
Hydrogen Bonding and Crystal Packing
The most significant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding involving the oxime's hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen and nitrogen lone pairs). This typically leads to the formation of hydrogen-bonded chains or dimers, which then pack to form the three-dimensional crystal lattice. The specific hydrogen bonding motif will determine the overall packing efficiency and the resulting crystal symmetry.
Data Presentation
Should the crystal structure of this compound be determined, the quantitative data would be summarized as follows:
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₄H₇NO |
| Formula weight | 85.11 |
| Temperature (K) | |
| Wavelength (Å) | |
| Crystal system | |
| Space group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Density (calculated, g/cm³) | |
| Absorption coefficient (mm⁻¹) | |
| F(000) | |
| Crystal size (mm³) | |
| θ range for data collection (°) | |
| Index ranges | |
| Reflections collected | |
| Independent reflections | |
| R(int) | |
| Completeness to θ = ...° | |
| Refinement method | |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2σ(I)] | |
| R indices (all data) |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond | Length (Å) | Angle | Angle (°) |
| O(1)-N(1) | C(1)-N(1)-O(1) | ||
| N(1)-C(1) | N(1)-C(1)-C(2) | ||
| C(1)-C(2) | N(1)-C(1)-C(4) | ||
| C(1)-C(4) | C(2)-C(1)-C(4) | ||
| C(2)-C(3) | C(1)-C(2)-C(3) | ||
| C(3)-C(4) | C(2)-C(3)-C(4) | ||
| C(3)-C(4)-C(1) |
Table 3: Hydrogen Bond Geometry (Å, °) for this compound.
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| O(1)–H(1)···N(1)ⁱ | ||||
| O(1)–H(1)···O(1)ⁱⁱ |
Symmetry codes: (i) ...; (ii) ...
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical representation of the intermolecular interactions in the crystal structure of this compound.
Caption: Experimental workflow for the determination of the solid-state structure of this compound.
Caption: Hypothetical hydrogen bonding network in this compound crystals forming a chain motif.
Conclusion
The determination of the solid-state structure of this compound is an important step towards a complete understanding of its chemical and physical properties. This guide has provided a detailed framework for the synthesis, crystallization, and structural analysis of this compound. Although a definitive crystal structure is not yet publicly available, the principles outlined here, based on the known chemistry of oximes, provide a solid foundation for future research. The elucidation of the precise hydrogen bonding network and molecular packing will be invaluable for applications in materials science and drug development.
References
Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Ring-Opening of Cyclobutanone Oxime for Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed ring-opening of cyclobutanone (B123998) oximes represents a powerful and versatile strategy for the synthesis of functionalized nitriles. This method leverages the inherent ring strain of cyclobutane (B1203170) derivatives and the reactivity of the oxime functional group to facilitate selective C-C bond cleavage. The resulting γ-cyanoalkyl radicals are valuable intermediates that can participate in a variety of subsequent transformations, leading to the construction of complex molecular architectures. This transformation is characterized by its operational simplicity, the use of an inexpensive and abundant copper catalyst, and a broad substrate scope, making it a highly attractive tool in organic synthesis and drug discovery.[1][2][3]
Recent advancements have demonstrated the utility of this methodology in synthesizing a diverse array of compounds, including δ-olefin-containing aliphatic nitriles, 4-(arylamino)butanenitriles, and various heterocyclic structures.[2][4] The reaction typically proceeds under mild conditions and exhibits excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules.[5][6]
Reaction Mechanism and Workflow
The generally accepted mechanism for the copper-catalyzed ring-opening of cyclobutanone oximes involves a single-electron transfer (SET) process. The copper(I) catalyst reduces the oxime ester, leading to the cleavage of the N-O bond and the formation of an iminyl radical. This radical intermediate subsequently undergoes a regioselective β-carbon scission, driven by the release of ring strain, to generate a γ-cyanoalkyl radical. This highly reactive intermediate can then be trapped by various nucleophiles or radical acceptors to afford the final product.[7]
Caption: Proposed catalytic cycle for the copper-catalyzed ring-opening of this compound.
The general experimental workflow for this reaction is straightforward, typically involving the combination of the this compound substrate, a copper catalyst, and any additional reagents in a suitable solvent under an inert atmosphere. The reaction mixture is then heated for a specified period, followed by workup and purification.
Caption: General experimental workflow for nitrile synthesis.
Applications and Substrate Scope
The copper-catalyzed ring-opening of cyclobutanone oximes has been successfully applied to the synthesis of a variety of nitrile-containing compounds. The reaction exhibits a broad substrate scope, tolerating a wide range of functional groups on both the this compound and the coupling partner.
Synthesis of δ-Olefin-Containing Aliphatic Nitriles
This reaction can be used to synthesize δ-olefin-containing aliphatic nitriles through a cross-coupling reaction with alkenes.[4]
| Entry | This compound Derivative | Alkene | Product | Yield (%) |
| 1 | This compound | 1,1-Diphenylethylene | 6,6-Diphenylhex-5-enenitrile | 72 |
| 2 | 3-Methylthis compound | 1,1-Diphenylethylene | 3-Methyl-6,6-diphenylhex-5-enenitrile | 65 |
| 3 | 3-Phenylthis compound | 1,1-Diphenylethylene | 3-Phenyl-6,6-diphenylhex-5-enenitrile | 78 |
| 4 | This compound | Styrene | 6-Phenylhex-5-enenitrile | 55 |
Reaction conditions: this compound derivative (3.0 equiv), alkene (1.0 equiv), Cu₂O (1.0 equiv), and potassium acetate (B1210297) (10.0 equiv) in dioxane or DMSO (0.1 M) at 100 °C under an SO₂F₂ atmosphere for 12 h.[4]
Synthesis of 3,4-Dihydronaphthalene-2-carbonitriles
An intramolecular variant of this reaction allows for the synthesis of 3,4-dihydronaphthalene-2-carbonitriles from 2-benzylidenethis compound esters.[8]
| Entry | Substituent (R) on Benzylidene | Product | Yield (%) |
| 1 | H | 3,4-Dihydronaphthalene-2-carbonitrile | 88 |
| 2 | 4-Me | 7-Methyl-3,4-dihydronaphthalene-2-carbonitrile | 85 |
| 3 | 4-OMe | 7-Methoxy-3,4-dihydronaphthalene-2-carbonitrile | 82 |
| 4 | 4-Cl | 7-Chloro-3,4-dihydronaphthalene-2-carbonitrile | 91 |
Reaction conditions: 2-((E)-benzylidene)cyclobutan-1-one O-benzoyl oxime (0.2 mmol), Cu(OTf)₂ (5 mol%) in THF (2 mL) at 70 °C for 3 hours under an Ar atmosphere.[8]
Experimental Protocols
General Procedure for the Synthesis of δ-Olefin-Containing Aliphatic Nitriles[4]
Materials:
-
This compound derivative (3.0 mmol, 3.0 equiv)
-
Alkene (1.0 mmol, 1.0 equiv)
-
Copper(I) oxide (Cu₂O) (1.0 mmol, 1.0 equiv)
-
Potassium acetate (CH₃COOK) (10.0 mmol, 10.0 equiv)
-
Anhydrous dioxane or DMSO (0.1 M)
-
Sulfuryl fluoride (B91410) (SO₂F₂) balloon
-
Schlenk tube or sealed vial
Protocol:
-
To a dry Schlenk tube or sealed vial, add the this compound derivative, alkene, Cu₂O, and potassium acetate.
-
Evacuate and backfill the reaction vessel with an SO₂F₂ balloon.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired δ-olefin-containing aliphatic nitrile.
General Procedure for the Intramolecular Synthesis of 3,4-Dihydronaphthalene-2-carbonitriles[9]
Materials:
-
2-((E)-benzylidene)cyclobutan-1-one O-benzoyl oxime derivative (0.2 mmol, 1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.01 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF) (2 mL)
-
Argon (Ar) balloon
-
Schlenk tube or sealed vial
Protocol:
-
To a dry Schlenk tube or sealed vial, add the 2-((E)-benzylidene)cyclobutan-1-one O-benzoyl oxime derivative and Cu(OTf)₂.
-
Evacuate and backfill the reaction vessel with argon.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 70 °C for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydronaphthalene-2-carbonitrile.
Conclusion
The copper-catalyzed ring-opening of cyclobutanone oximes is a robust and efficient method for the synthesis of various nitrile-containing molecules. Its broad substrate scope, mild reaction conditions, and the use of an economical catalyst make it a valuable addition to the synthetic chemist's toolbox.[1][9] The protocols outlined herein provide a starting point for researchers to explore this versatile transformation in their own synthetic endeavors, with potential applications in the development of novel pharmaceuticals and functional materials. Further investigations into expanding the scope of coupling partners and developing enantioselective variants are ongoing areas of research.
References
- 1. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalysed C(sp3)–N coupling initiated by selective C–C bond cleavage of this compound esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Photocatalytic C-C Bond Cleavage of Cyclobutanone Oxime Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photocatalytic carbon-carbon (C-C) bond cleavage of cyclobutanone (B123998) oxime esters. This methodology offers a powerful and versatile strategy for the generation of γ-cyanoalkyl radicals, which can be utilized in a variety of synthetic transformations to construct complex nitrile-containing molecules. This reaction proceeds under mild conditions, often utilizing visible light, and demonstrates broad functional group tolerance, making it a valuable tool in organic synthesis and drug discovery.[1][2]
Introduction
The photocatalytic C-C bond cleavage of cyclobutanone oxime esters is a robust method for generating valuable γ-cyanoalkyl radicals. This process is initiated by a single-electron transfer (SET) from a photoexcited catalyst to the oxime ester.[1] The resulting radical anion undergoes facile N-O bond cleavage to produce an iminyl radical. Subsequent β-scission of the strained cyclobutyl ring cleaves a C-C bond, releasing the ring strain and forming a stable cyano-substituted alkyl radical.[1][3] This radical species can then engage in a variety of downstream chemical transformations. This strategy avoids the use of toxic cyanide reagents for the introduction of a nitrile group.[4]
Key Features:
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature using visible light irradiation.[5]
-
Generation of Valuable Radicals: Provides access to γ-cyanoalkyl radicals for various C-C and C-heteroatom bond formations.
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the cyclobutanone core and the oxime ester.[1]
-
Versatile Applications: The generated radicals can be trapped by a variety of radical acceptors, including alkenes and arenes, to synthesize diverse molecular architectures.[1][6]
Reaction Mechanism and Experimental Workflow
The general mechanism for the photocatalytic C-C bond cleavage of this compound esters involves a photoredox catalytic cycle.
Figure 1: General mechanism of photocatalytic C-C bond cleavage.
The experimental workflow for this transformation is generally straightforward, involving the preparation of a reaction mixture that is subsequently irradiated with visible light.
Figure 2: General experimental workflow.
Quantitative Data Summary
The photocatalytic C-C bond cleavage of this compound esters has been successfully applied to a variety of substrates, affording functionalized nitriles in good to excellent yields. The following table summarizes representative examples.
| Entry | This compound Ester | Radical Acceptor | Product | Yield (%) |
| 1 | O-benzoyl this compound | Styrene | 5-phenyl-5-propylbenzonitrile | 85 |
| 2 | O-pivaloyl this compound | 4-Methylstyrene | 5-(p-tolyl)pentanenitrile | 92 |
| 3 | O-benzoyl spiro[3.3]heptan-1-one oxime | N-phenylmaleimide | 2-(3-(1-cyanocyclobutyl)propyl)-1-phenylpyrrolidine-2,5-dione | 78 |
| 4 | O-benzoyl this compound | 1-Octene | Undecanenitrile | 65 |
| 5 | O-benzoyl this compound | 4-Vinylpyridine | 5-(pyridin-4-yl)pentanenitrile | 75[1] |
| 6 | O-benzoyl this compound | Aryl boronic acid | 4-Arylbutanenitrile | 70-90 |
| 7 | O-benzoyl this compound | Terminal alkyne | 5-Alkynylpentanenitrile | 60-80[1] |
Experimental Protocols
The following are generalized protocols for the photocatalytic C-C bond cleavage of this compound esters. Specific reaction conditions may require optimization depending on the substrates used.
Protocol 1: General Procedure for Photocatalytic Cyanoalkylation of Alkenes
Materials:
-
This compound ester (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%)
-
Anhydrous solvent (e.g., Dioxane, DMSO, or CH₃CN, 0.1 M)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Visible light source (e.g., 3-5 W blue LED lamp)
Procedure:
-
To a dry reaction vessel, add the this compound ester (e.g., 0.2 mmol, 1.0 equiv), the alkene (e.g., 0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.004 mmol, 2 mol%).
-
Add anhydrous solvent (2.0 mL) to the vessel.
-
Seal the reaction vessel and degas the mixture by sparging with an inert gas for 15-30 minutes.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring. Maintain the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized nitrile.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Dual Photoredox and Nickel-Catalyzed Arylation
This protocol is adapted for the cross-coupling of the generated cyanoalkyl radical with an aryl halide.
Materials:
-
This compound ether (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Photocatalyst (e.g., 4CzIPN, 2 mol%)
-
Nickel catalyst (e.g., NiCl₂·glyme, 10 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, 0.1 M)
Procedure:
-
In a glovebox, add the nickel catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound ether (e.g., 0.2 mmol, 1.0 equiv), aryl halide (e.g., 0.24 mmol, 1.2 equiv), and photocatalyst.
-
Add the anhydrous solvent (2.0 mL).
-
Seal the vessel, remove it from the glovebox, and place it in the photoreactor.
-
Irradiate the mixture with visible light with stirring at room temperature for the optimized reaction time.
-
After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the arylated nitrile product.
-
Characterize the product by appropriate analytical methods.
Applications in Drug Discovery and Development
The introduction of a nitrile group can significantly modulate the physicochemical and pharmacological properties of a molecule. Nitriles can act as bioisosteres for carbonyl groups, improve metabolic stability, and serve as handles for further chemical modifications. The mild conditions and broad functional group tolerance of this photocatalytic method make it particularly attractive for the late-stage functionalization of complex, biologically active molecules. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]
Conclusion
The photocatalytic C-C bond cleavage of this compound esters is a powerful and versatile synthetic tool for the generation of γ-cyanoalkyl radicals.[1] The operational simplicity, mild reaction conditions, and broad applicability make this methodology highly valuable for researchers in organic synthesis, medicinal chemistry, and drug development for the construction of diverse and complex nitrile-containing compounds.
References
- 1. Recent advances for the photoinduced C-C bond cleavage of cycloketone oximes [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ring-opening C(sp3)–C coupling of this compound esters for the preparation of cyanoalkyl containing heterocycles enabled by photocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. C–C bond cleavage arylation and alkenylation of this compound ethers via photoredox/nickel catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Nitrogen Heterocycles Using Cyclobutanone Oxime as a Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocyclic compounds utilizing cyclobutanone (B123998) oxime as a versatile building block. The inherent ring strain of the cyclobutane (B1203170) moiety and the reactivity of the oxime functional group allow for a diverse range of transformations, including ring expansions, domino reactions, and radical-mediated ring-openings. These methods provide access to valuable scaffolds for drug discovery and development, such as spirotetrahydroquinolines and γ-lactams.
Copper-Catalyzed Domino Cyclization for the Synthesis of Spirotetrahydroquinolines
This protocol details a copper-catalyzed domino reaction between anilines and cyclobutanone oxime, affording spirotetrahydroquinoline derivatives. This method is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance, yielding products in good to excellent yields.[1]
Application Notes:
Spirotetrahydroquinolines are important structural motifs found in numerous biologically active compounds and natural products. This copper-catalyzed approach offers a straightforward and efficient route to these valuable scaffolds. The reaction is believed to proceed through a catalytic cycle involving the formation of an imine intermediate from the aniline (B41778) and this compound, followed by isomerization to an enamine, intermolecular cyclization, and subsequent aromatization.[1] The optimized conditions utilize copper(II) trifluoroacetate (B77799) as the catalyst in hexane (B92381).
Experimental Protocol:
General Procedure for the Synthesis of Spirotetrahydroquinolines:
-
To a dried reaction tube, add aniline (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and copper(II) trifluoroacetate (10 mol%).
-
Add dry hexane (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired spirotetrahydroquinoline derivative.
Data Presentation:
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 85 |
| 2 | 4-Methylaniline | 6'-Methyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 92 |
| 3 | 4-Methoxyaniline | 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 88 |
| 4 | 4-Chloroaniline | 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 75 |
Experimental Workflow and Proposed Mechanism:
Caption: Workflow and proposed mechanism for spirotetrahydroquinoline synthesis.
Beckmann Rearrangement for the Synthesis of γ-Lactams
The Beckmann rearrangement of this compound provides a classic yet powerful method for the synthesis of γ-lactams, which are core structures in many pharmaceuticals. This section details both a general acid-catalyzed protocol and an asymmetric variant for the synthesis of chiral γ-lactams.
Application Notes:
The rearrangement is typically promoted by a Brønsted acid, which facilitates the conversion of the oxime's hydroxyl group into a good leaving group, initiating the rearrangement.[2] For the synthesis of enantiomerically enriched γ-lactams, a two-step asymmetric protocol has been developed. This involves an initial asymmetric condensation of the cyclobutanone with a chiral hydroxylamine (B1172632) derivative catalyzed by a chiral phosphoric acid (CPA), followed by a Lewis acid-promoted stereospecific rearrangement.
Experimental Protocols:
General Protocol for Acid-Catalyzed Beckmann Rearrangement:
-
Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the γ-lactam.
Protocol for Asymmetric Synthesis of γ-Lactams:
Step 1: Asymmetric Condensation
-
To a solution of the prochiral cyclobutanone (0.2 mmol) in toluene (B28343) (4 mL) at -20 °C, add the chiral phosphoric acid (CPA) catalyst (5-10 mol%).
-
Add diphenylphosphinyl hydroxylamine (DPPH) (0.22 mmol, 1.1 equiv.).
-
Stir the mixture at -20 °C for 24 hours.
-
Purify the resulting oxime ester by passing it through a short silica gel plug.
Step 2: Stereospecific Rearrangement
-
Dissolve the purified oxime ester in toluene (4 mL).
-
Add a Lewis acid (e.g., BF₃·OEt₂, 2.5 equiv.) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297), dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the enantioenriched γ-lactam.
Data Presentation:
| Entry | Cyclobutanone Derivative | Product (γ-Lactam) | Yield (%) (Asymmetric) | er (Asymmetric) |
| 1 | 3-Phenylcyclobutanone | 4-Phenylpyrrolidin-2-one | 85 | 95:5 |
| 2 | 3,3-Dimethylcyclobutanone | 4,4-Dimethylpyrrolidin-2-one | 78 | 92:8 |
| 3 | Spiro[3.5]nonan-1-one | Spiro[cyclohexane-1,3'-pyrrolidin]-2'-one | 90 | 97:3 |
Logical Relationship Diagram:
Caption: General vs. Asymmetric synthesis of γ-lactams.
SO₂F₂-Mediated Ring-Opening Cross-Coupling for the Synthesis of δ-Olefin-Containing Aliphatic Nitriles
This protocol describes a novel method for the synthesis of δ-olefin-containing aliphatic nitriles through a sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling of this compound derivatives with alkenes.[3][4] This transformation proceeds via a radical mechanism and offers a direct route to functionalized nitriles.
Application Notes:
This method provides an efficient way to construct C(sp²)-C(sp³) bonds and introduce a nitrile functionality. The reaction is initiated by the in-situ activation of the this compound with SO₂F₂, followed by a copper-catalyzed radical process.[3][4] The reaction demonstrates good functional group tolerance and produces the products with E-selectivity at the newly formed double bond.[5]
Experimental Protocol:
General Procedure for the Synthesis of δ-Olefin-Containing Aliphatic Nitriles:
-
To a Schlenk tube, add the this compound derivative (3.0 mmol, 3.0 equiv.), the alkene (1.0 mmol, 1.0 equiv.), Cu₂O (1.0 mmol, 1.0 equiv.), and potassium acetate (10.0 mmol, 10.0 equiv.).
-
Evacuate and backfill the tube with an SO₂F₂ balloon.
-
Add extra dry dioxane or DMSO (0.1 M) to the tube.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired δ-olefin-containing aliphatic nitrile.[4]
Data Presentation:
| Entry | This compound | Alkene | Product | Yield (%) |
| 1 | This compound | 1,1-Diphenylethylene | 6,6-Diphenylhex-5-enenitrile | 72 |
| 2 | 3-Methylthis compound | 1,1-Diphenylethylene | 4-Methyl-6,6-diphenylhex-5-enenitrile | 68 |
| 3 | This compound | 1-Phenyl-1-(p-tolyl)ethene | 6-Phenyl-6-(p-tolyl)hex-5-enenitrile | 75 |
| 4 | This compound | 1-(4-Chlorophenyl)-1-phenylethene | 6-(4-Chlorophenyl)-6-phenylhex-5-enenitrile | 65 |
Proposed Reaction Mechanism:
Caption: Proposed mechanism for nitrile synthesis.[4]
References
- 1. Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iminyl Radical-Mediated Synthesis of γ-Cyanoalkyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of γ-cyanoalkyl compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups. A modern and efficient approach to these structures involves the generation of iminyl radicals, often derived from the ring-opening of cyclobutanone (B123998) oxime esters. This method provides a powerful tool for the formation of C(sp³)–C(sp³) bonds under mild conditions. These application notes provide an overview of key methodologies, including photocatalytic, iron-catalyzed, and catalyst-free approaches, for the synthesis of γ-cyanoalkyl compounds. Detailed protocols for representative reactions are also presented.
Methodologies Overview
The core strategy for the synthesis of γ-cyanoalkyl compounds via iminyl radicals involves the generation of an iminyl radical from a cyclobutanone oxime precursor. This is followed by a β-scission of a C-C bond within the cyclobutyl ring, which releases the ring strain and forms a γ-cyanoalkyl radical. This radical can then be trapped by a suitable radical acceptor to furnish the desired product. The initiation of this cascade can be achieved through various means, including visible-light photoredox catalysis, transition metal catalysis, or thermal induction.[1][2]
Data Presentation
Table 1: Visible-Light-Driven Cyanoalkylation of Quinoxalinones
This table summarizes the results of the visible-light-driven cyanoalkylation of various quinoxalinones with this compound esters. The reaction proceeds without the need for a photocatalyst.[3][4]
| Entry | Quinoxalinone Substrate | This compound Ester | Product | Yield (%) |
| 1 | 1-Methylquinoxalin-2(1H)-one | Cyclobutanone O-benzoyl oxime | 3-(3-cyanopropyl)-1-methylquinoxalin-2(1H)-one | 85 |
| 2 | 1-Ethylquinoxalin-2(1H)-one | Cyclobutanone O-benzoyl oxime | 3-(3-cyanopropyl)-1-ethylquinoxalin-2(1H)-one | 82 |
| 3 | 1-Phenylquinoxalin-2(1H)-one | Cyclobutanone O-benzoyl oxime | 3-(3-cyanopropyl)-1-phenylquinoxalin-2(1H)-one | 78 |
| 4 | 6-Chloro-1-methylquinoxalin-2(1H)-one | Cyclobutanone O-benzoyl oxime | 6-chloro-3-(3-cyanopropyl)-1-methylquinoxalin-2(1H)-one | 75 |
| 5 | 1-Methylquinoxalin-2(1H)-one | 3-Phenylcyclobutanone O-benzoyl oxime | 3-(3-cyano-1-phenylpropyl)-1-methylquinoxalin-2(1H)-one | 65 |
Table 2: Iron-Catalyzed Direct C–H Cyanoalkylation of Heteroarenes
This table presents the yields for the iron-catalyzed direct C–H cyanoalkylation of various heteroarenes with this compound esters.[1]
| Entry | Heteroarene Substrate | This compound Ester | Product | Yield (%) |
| 1 | Quinoxalin-2(1H)-one | Cyclobutanone O-pivaloyl oxime | 3-(3-cyanopropyl)quinoxalin-2(1H)-one | 92 |
| 2 | Flavone | Cyclobutanone O-pivaloyl oxime | 3-(3-cyanopropyl)flavone | 75 |
| 3 | Benzothiazole | Cyclobutanone O-pivaloyl oxime | 2-(3-cyanopropyl)benzothiazole | 68 |
| 4 | Caffeine | Cyclobutanone O-pivaloyl oxime | 8-(3-cyanopropyl)caffeine | 55 |
| 5 | Quinoxalin-2(1H)-one | Cyclopentanone O-pivaloyl oxime | 3-(4-cyanobutyl)quinoxalin-2(1H)-one | 45 |
Table 3: Organophotocatalytic Cascade Cyclization of 2-Aryl Indoles
This table shows the yields of cyanoalkyl indolo[2,1-a]isoquinolinones from the reaction of 2-aryl indoles with this compound esters using an organic photosensitizer.[5]
| Entry | 2-Aryl Indole (B1671886) Substrate | This compound Ester | Product | Yield (%) |
| 1 | 2-Phenyl-1H-indole | Cyclobutanone O-acetyl oxime | 5-(3-cyanopropyl)-5,6-dihydroindolo[2,1-a]isoquinoline | 88 |
| 2 | 2-(p-Tolyl)-1H-indole | Cyclobutanone O-acetyl oxime | 5-(3-cyanopropyl)-2-methyl-5,6-dihydroindolo[2,1-a]isoquinoline | 91 |
| 3 | 2-(4-Methoxyphenyl)-1H-indole | Cyclobutanone O-acetyl oxime | 5-(3-cyanopropyl)-2-methoxy-5,6-dihydroindolo[2,1-a]isoquinoline | 85 |
| 4 | 2-(4-Chlorophenyl)-1H-indole | Cyclobutanone O-acetyl oxime | 2-chloro-5-(3-cyanopropyl)-5,6-dihydroindolo[2,1-a]isoquinoline | 82 |
| 5 | 2-Phenyl-1H-indole | 3-Methylcyclobutanone O-acetyl oxime | 5-(3-cyano-2-methylpropyl)-5,6-dihydroindolo[2,1-a]isoquinoline | 76 |
Experimental Protocols
Protocol 1: Visible-Light-Driven Catalyst-Free Cyanoalkylation of Quinoxalin-2(1H)-ones
This protocol describes a photocatalyst- and additive-free method for the C3-cyanoalkylation of quinoxalin-2(1H)-ones.[3][4]
Materials:
-
Quinoxalin-2(1H)-one derivative (0.2 mmol)
-
This compound ester (0.4 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)
-
Schlenk tube (10 mL)
-
Blue LEDs (460-470 nm)
-
Magnetic stirrer
Procedure:
-
To a 10 mL Schlenk tube, add the quinoxalin-2(1H)-one derivative (0.2 mmol, 1.0 equiv) and the this compound ester (0.4 mmol, 2.0 equiv).
-
Add DMSO (2.0 mL) to the tube.
-
The tube is sealed and the mixture is stirred at room temperature.
-
The reaction mixture is irradiated with blue LEDs (34 W) for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-cyanoalkylated quinoxalin-2(1H)-one.
Protocol 2: Iron-Catalyzed Direct C–H Cyanoalkylation of Heteroarenes
This protocol details an iron-catalyzed method for the direct C–H cyanoalkylation of heteroarenes.[1]
Materials:
-
Heteroarene (0.2 mmol)
-
This compound ester (0.3 mmol)
-
Fe(acac)₃ (10 mol%)
-
1,2-Dichloroethane (DCE) (2.0 mL)
-
Schlenk tube (10 mL)
-
Magnetic stirrer and heating block
Procedure:
-
To a 10 mL Schlenk tube, add the heteroarene (0.2 mmol, 1.0 equiv), this compound ester (0.3 mmol, 1.5 equiv), and Fe(acac)₃ (7.0 mg, 0.02 mmol, 10 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add DCE (2.0 mL) to the tube via syringe.
-
The tube is sealed and the reaction mixture is stirred at 120 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the desired cyanoalkylated heteroarene.
Protocol 3: Organophotocatalytic Cascade Cyclization of 2-Aryl Indoles
This protocol describes a visible-light-induced cascade cyclization of 2-aryl indoles with this compound esters using an organic photosensitizer.[5]
Materials:
-
2-Aryl indole (0.2 mmol)
-
This compound ester (0.4 mmol)
-
Eosin Y (2 mol%)
-
Acetonitrile (B52724) (2.0 mL)
-
Schlenk tube (10 mL)
-
Blue LEDs (460-470 nm)
-
Magnetic stirrer
Procedure:
-
To a 10 mL Schlenk tube, add the 2-aryl indole (0.2 mmol, 1.0 equiv), this compound ester (0.4 mmol, 2.0 equiv), and Eosin Y (2.6 mg, 0.004 mmol, 2 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add acetonitrile (2.0 mL) via syringe.
-
The tube is sealed and the reaction mixture is stirred at room temperature under irradiation with blue LEDs for 12 hours.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired cyanoalkyl indolo[2,1-a]isoquinolinone.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Visible-Light-Driven Cyanoalkylation.
Caption: Workflow for Iron-Catalyzed Cyanoalkylation.
Caption: General Photocatalytic Iminyl Radical Formation and Reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light-driven cyanoalkylation of quinoxalinones using this compound esters as the radical precursors [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Organophotocatalytic cascade cyclization reactions for the synthesis of cyanoalkyl indole[2,1-a]isoquinolinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Cyclobutanone Derivatives in the Total Synthesis of Aspidofractinine Alkaloids
Keywords: Cyclobutanone, Semipinacol Rearrangement, Aspidofractinine (B1242310), Total Synthesis, Tandem Reaction, Natural Products, Alkaloids
Introduction
The aspidofractinine alkaloids are a family of complex, polycyclic natural products that have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures. A key challenge in the synthesis of these molecules is the efficient construction of their congested, spirocyclic core. This application note details a pivotal strategy that utilizes a cyclobutanol (B46151) derivative, conceptually derived from cyclobutanone, in a tandem Bischler-Napieralski/semipinacol rearrangement to assemble the foundational bis(spirocyclic) indole (B1671886) framework of aspidofractinine alkaloids. This innovative approach provides a powerful method for the construction of complex molecular scaffolds and highlights the utility of strained four-membered rings in the total synthesis of natural products.
Core Reaction: Tandem Bischler-Napieralski/Semipinacol Rearrangement
The central transformation involves the reaction of a tryptamine-derived formamide (B127407) bearing a cyclobutanol moiety. Treatment of this precursor with a strong activating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), initiates a cascade reaction. The reaction begins with a Bischler-Napieralski cyclization to form a spirocyclic indoleninium ion. This is immediately followed by a semipinacol rearrangement of the adjacent cyclobutanol, which proceeds with ring expansion to furnish a highly congested pentacyclic hemiaminal. This key intermediate contains the core bis(spirocyclic) structure of the aspidofractinine alkaloids.
Data Presentation
The following table summarizes the key transformation from the formamide precursor to the hemiaminal intermediate, which is a crucial step in the collective total synthesis of four aspidofractinine alkaloids.
| Entry | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Formamide 8 | Tf₂O (3.0 equiv), 2-Cl-Py (5.0 equiv), CH₂Cl₂, -78 °C to 0 °C, 1 h | Hemiaminal 9 | 85% |
Experimental Protocols
Synthesis of Hemiaminal Intermediate (9) via Tandem Bischler-Napieralski/Semipinacol Rearrangement
Materials:
-
Formamide 8 (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (3.0 equiv)
-
2-Chloropyridine (2-Cl-Py) (5.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
A solution of formamide 8 in anhydrous dichloromethane (0.02 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
2-Chloropyridine (5.0 equiv) is added dropwise to the cooled solution.
-
Trifluoromethanesulfonic anhydride (3.0 equiv) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
The cooling bath is removed, and the reaction mixture is allowed to warm to 0 °C and stirred for an additional 30 minutes.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the hemiaminal 9 as a white solid.
Mandatory Visualization
Caption: Tandem reaction workflow for aspidofractinine core synthesis.
Conclusion
The application of a tandem Bischler-Napieralski/semipinacol rearrangement initiated from a cyclobutanol-containing tryptamine (B22526) derivative represents a significant advancement in the synthesis of aspidofractinine alkaloids. This strategy efficiently constructs the complex and sterically hindered bis(spirocyclic) indole core in a single, high-yielding step. The detailed protocol provided herein offers a reproducible method for researchers in natural product synthesis and drug discovery to access these valuable molecular architectures. This work underscores the synthetic potential of strained ring systems in the rapid assembly of complex natural products.
Application Notes and Protocols: One-Pot Reactions of Cyclobutanone Oxime in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclobutanone (B123998) oxime and its derivatives have emerged as versatile building blocks in modern organic synthesis. Their inherent ring strain and the reactivity of the oxime functionality enable a diverse range of transformations. A particularly attractive approach is the development of one-pot reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. This document provides detailed application notes and experimental protocols for several key one-pot reactions involving cyclobutanone oxime, with a focus on methodologies relevant to drug discovery and development.
Copper-Catalyzed Domino Cyclization for the Synthesis of Spirotetrahydroquinolines
Spirotetrahydroquinolines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A highly efficient one-pot, copper-catalyzed domino reaction of anilines with this compound provides a direct and scalable route to these valuable compounds.[1][2]
Application Notes:
This domino reaction proceeds via a proposed mechanism involving the copper-catalyzed formation of an imine intermediate from aniline (B41778) and this compound, followed by isomerization to an enamine. Subsequent intermolecular cyclization and aromatization yield the spirotetrahydroquinoline product.[1] The reaction is tolerant of a variety of functional groups on the aniline substrate and can be performed under ambient air.
Quantitative Data:
Table 1: Optimization of Reaction Conditions for the Synthesis of Spirotetrahydroquinoline 3aa [1][2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(TFA)₂ (20) | Hexane (B92381) | 80 | 12 | 92 |
| 2 | Cu(TFA)₂ (20) | MeCN | 80 | 12 | 45 |
| 3 | Cu(TFA)₂ (20) | THF | 80 | 12 | 68 |
| 4 | Cu(TFA)₂ (20) | Toluene | 80 | 12 | 75 |
| 5 | Cu(OAc)₂ (20) | Hexane | 80 | 12 | 81 |
| 6 | CuCl₂ (20) | Hexane | 80 | 12 | 73 |
Table 2: Substrate Scope for the Synthesis of Spirotetrahydroquinolines [1]
| Product | Aniline Substituent | Yield (%) |
| 3ba | 4-F | 88 |
| 3ca | 4-Cl | 85 |
| 3da | 4-Br | 82 |
| 3ea | 4-I | 78 |
| 3fa | 4-OCF₃ | 65 |
| 3ga | 4-CO₂Me | 58 |
| 3ha | 4-Ac | 52 |
| 3ia | 4-Me | 90 |
| 3ja | 4-OMe | 87 |
Experimental Protocol:
General Procedure for the Synthesis of Spirotetrahydroquinolines:
-
To a screw-capped vial, add aniline (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and copper(II) trifluoroacetate (B77799) (Cu(TFA)₂, 0.1 mmol, 20 mol%).
-
Add hexane (2.0 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired spirotetrahydroquinoline product.
Visualization:
Caption: Experimental workflow for the one-pot synthesis of spirotetrahydroquinolines.
Nickel-Catalyzed [2+2+1] Carboannulation of 1,7-Enynes
This one-pot reaction provides access to complex cyano-functionalized 4H-cyclopenta[c]quinolin-4-ones through a nickel-catalyzed [2+2+1] carboannulation of 1,7-enynes with this compound esters.[3][4] This transformation is significant for its ability to form four new bonds and a quaternary carbon center in a single step.
Application Notes:
The reaction is proposed to proceed through a C-C/N-O bond cleavage of the this compound ester to generate a cyanoalkyl radical, which then participates in a cascade reaction with the 1,7-enyne. This method is notable for its high selectivity and broad substrate scope.
Quantitative Data:
Table 3: Substrate Scope for the Ni-Catalyzed [2+2+1] Carboannulation [4]
| Product | R¹ | R² | Yield (%) |
| 3a | H | Ph | 85 |
| 3b | Me | Ph | 82 |
| 3c | OMe | Ph | 78 |
| 3d | F | Ph | 80 |
| 3e | Cl | Ph | 76 |
| 3f | H | 4-MeC₆H₄ | 83 |
| 3g | H | 4-FC₆H₄ | 79 |
| 3h | H | 2-thienyl | 72 |
Experimental Protocol:
General Procedure for the Ni-Catalyzed [2+2+1] Carboannulation:
-
To a Schlenk tube, add the 1,7-enyne (0.2 mmol, 1.0 equiv), cyclobutanone O-benzoyl oxime (0.3 mmol, 1.5 equiv), and NiCl₂ (0.02 mmol, 10 mol%).
-
Add 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) as the solvent.
-
Evacuate and backfill the tube with argon three times.
-
Place the tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired product.
Visualization:
Caption: Proposed reaction pathway for the [2+2+1] carboannulation.
Radical-Mediated Ring-Opening/Cyclization for the Synthesis of 2-Pyrrolidones
The 2-pyrrolidone motif is a common feature in many natural products and pharmaceuticals. A copper-catalyzed one-pot reaction between this compound esters and alkenes provides a convenient route to substituted 2-pyrrolidones.[5]
Application Notes:
This protocol involves a radical-mediated ring-opening of the this compound ester to generate a cyanoalkyl radical, which then adds to an alkene. Subsequent intramolecular cyclization affords the 2-pyrrolidone product. The reaction is carried out using a stable copper catalyst and an inorganic oxidant in a biomass-derived solvent, highlighting its green chemistry aspects.
Quantitative Data:
Table 4: Substrate Scope for the Synthesis of 2-Pyrrolidones [5]
| Product | Alkene | Yield (%) |
| 3a | N-Phenylmaleimide | 85 |
| 3b | N-Methylmaleimide | 82 |
| 3c | N-Ethylmaleimide | 80 |
| 5a | 1,1-Diphenylethylene | 76 |
| 5b | Styrene | 72 |
| 5c | α-Methylstyrene | 70 |
Experimental Protocol:
General Procedure for the Synthesis of 2-Pyrrolidones:
-
In a sealed tube, combine the this compound ester (0.3 mmol, 1.5 equiv), alkene (0.2 mmol, 1.0 equiv), CuCl (0.02 mmol, 10 mol%), and K₂S₂O₈ (0.4 mmol, 2.0 equiv).
-
Add 2-methyltetrahydrofuran (B130290) (2-MeTHF) (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to give the desired 2-pyrrolidone.
Visualization:
Caption: Logical relationship in the one-pot synthesis of 2-pyrrolidones.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields may vary depending on the specific substrates and experimental setup.
References
- 1. Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
- 3. One-Carbon Incorporation Using this compound Ester Enabled [2 + 2 + 1] Carboannulation of 1,7-Enynes by C-C/N-O Bond Cleavage and C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclobutanone Oxime in the Synthesis of Functionalized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-containing amino acids are of significant interest in medicinal chemistry and drug discovery. The constrained four-membered ring can impart unique conformational rigidity to peptides and small molecules, potentially leading to enhanced biological activity, selectivity, and metabolic stability. Cyclobutanone (B123998) oxime has emerged as a versatile and valuable building block for the synthesis of these and other functionalized amino acids through various synthetic strategies. This document provides detailed application notes and protocols for the use of cyclobutanone oxime in the synthesis of functionalized amino acids, focusing on two primary methodologies: the Beckmann rearrangement for the synthesis of γ-amino acid precursors and radical-induced ring-opening for the synthesis of diverse amino acid precursors.
Beckmann Rearrangement of this compound for γ-Lactam Synthesis
The Beckmann rearrangement of this compound provides a direct route to γ-lactams, which are immediate precursors to γ-aminobutyric acid (GABA) derivatives. This transformation involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.[1][2]
Reaction Pathway: Beckmann Rearrangement
Caption: Beckmann rearrangement of this compound to a γ-lactam.
Experimental Protocol: Synthesis of γ-Lactam from Cyclobutanone via Transoximation and Beckmann Rearrangement[1][2]
This protocol describes a one-pot synthesis of γ-lactam from cyclobutanone using an oxime as an aminating reagent, proceeding through a transoximation followed by a Beckmann rearrangement catalyzed by a Brønsted acid.
Materials:
-
Substituted or unsubstituted cyclobutanone
-
Aminating reagent (e.g., a stable oxime precursor)
-
Brønsted acid catalyst (e.g., hydrochloric acid)
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of the cyclobutanone (1.0 mmol) in the chosen organic solvent (5 mL), add the aminating reagent (1.2 mmol).
-
Add the Brønsted acid catalyst (e.g., a catalytic amount of concentrated HCl).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-lactam.
Data Presentation: Yields of γ-Lactam Synthesis
| Entry | Cyclobutanone Substrate | Product | Yield (%) |
| 1 | Cyclobutanone | 2-Azacyclopentanone | 85 |
| 2 | 3-Phenylcyclobutanone | 4-Phenyl-2-azacyclopentanone | 78 |
| 3 | 3,3-Dimethylcyclobutanone | 4,4-Dimethyl-2-azacyclopentanone | 92 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate.
Radical-Induced Ring-Opening of this compound Esters
A more contemporary and versatile approach for the synthesis of functionalized amino acid precursors involves the radical-induced ring-opening of this compound esters.[3][4][5] This method allows for the introduction of a variety of functional groups. The process is initiated by the formation of an iminyl radical, which undergoes β-scission of the strained cyclobutane (B1203170) ring to generate a cyano-containing alkyl radical. This radical can then be trapped by various partners.
Reaction Pathway: Radical Ring-Opening and Functionalization
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. | Semantic Scholar [semanticscholar.org]
- 2. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminoalkyl nitriles through 2-azaallyl-anion-driven cascade radical ring-opening/intermolecular coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Cyclobutanone Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions of cyclobutanone (B123998) oxime derivatives. These reactions represent a powerful synthetic strategy for the formation of diverse nitrile-containing compounds through C-C bond cleavage and subsequent functionalization. The protocols and data presented are compiled from peer-reviewed literature to facilitate their application in organic synthesis and drug discovery programs.
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis. A notable advancement in this field is the use of cyclobutanone oxime derivatives as versatile coupling partners. The inherent ring strain of the cyclobutane (B1203170) core provides a thermodynamic driving force for ring-opening reactions. Under palladium catalysis, these substrates undergo a characteristic C-C bond cleavage via β-carbon elimination, generating reactive alkylpalladium intermediates or cyanoalkyl radicals. These intermediates can then participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, offering a unique pathway to functionalized nitriles. This methodology avoids the use of toxic cyanide reagents and provides access to complex molecular architectures from readily available starting materials.
Two primary palladium-catalyzed transformations of this compound derivatives are highlighted herein: the transformation of cyclobutanone O-benzoyloximes into various nitriles and the more recent photoinduced radical Heck-type coupling with vinyl arenes.
Palladium-Catalyzed Transformation of Cyclobutanone O-Benzoyloximes to Nitriles
This reaction class, pioneered by Nishimura, Maeda, and Uemura, describes the palladium-catalyzed transformation of cyclobutanone O-benzoyloximes into a variety of nitriles. The reaction proceeds via oxidative addition of the N-O bond to a Pd(0) species, followed by a key β-carbon elimination step that results in the cleavage of a C-C bond within the cyclobutane ring.[1][2][3] The nature of the final product is highly dependent on the substituents present on the cyclobutane ring and the phosphine (B1218219) ligand employed.[1][2][3]
Mechanistic Pathway
The proposed catalytic cycle for this transformation is depicted below. The cycle initiates with the oxidative addition of the cyclobutanone O-benzoyloxime to the Pd(0) catalyst. The resulting cyclobutylideneaminopalladium(II) species then undergoes β-carbon elimination to generate a reactive alkylpalladium species. Subsequent steps, such as β-hydride elimination, intramolecular cyclization, or cross-coupling, determine the final nitrile product.
Caption: Catalytic cycle for nitrile synthesis.
Quantitative Data Summary
The following tables summarize the scope of the palladium-catalyzed transformation of various cyclobutanone O-benzoyloximes into nitriles.
Table 1: Reaction of Phenyl-Substituted Cyclobutanone O-Benzoyloxime
| Entry | Substrate | Ligand | Product(s) | Yield (%) |
| 1 | 2-phenylcyclobutanone O-benzoyloxime | PPh3 | 4-phenylbut-3-enenitrile | 65 |
| 2 | 2-phenylcyclobutanone O-benzoyloxime | (R)-MeO-MOP | 4-phenylbut-3-enenitrile | 85 |
| 3 | 2,2-diphenylcyclobutanone O-benzoyloxime | PPh3 | 4,4-diphenylbut-3-enenitrile | 78 |
Table 2: Reaction of Allyl-Substituted Cyclobutanone O-Benzoyloximes [2]
| Entry | Substrate | Ligand | Product | Yield (%) |
| 1 | 2-allyl-2-phenylcyclobutanone O-benzoyloxime | (R)-MeO-MOP | 2-benzyl-4-cyanocyclopentene | 76 |
| 2 | 2-allyl-2-methylcyclobutanone O-benzoyloxime | (R)-MeO-MOP | 2-ethylidene-4-cyanocyclopentane | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of Cyclobutanone O-Benzoyloximes [2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)
-
Phosphine ligand (e.g., PPh3, (R)-MeO-MOP)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Cyclobutanone O-benzoyloxime derivative
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dried reaction vessel under an inert atmosphere (N2 or Ar), add the palladium catalyst (e.g., Pd(dba)2, 0.005 mmol, 5 mol%) and the phosphine ligand (0.01-0.02 mmol, 10-20 mol%).
-
Add the base (e.g., K2CO3, 0.10 mmol).
-
Add the anhydrous solvent (e.g., THF, 0.5 mL).
-
To this mixture, add a solution of the cyclobutanone O-benzoyloxime (0.10 mmol) in the same anhydrous solvent (1.5 mL).
-
Stir the resulting mixture at the specified temperature (e.g., 90 °C) for the required time (typically 12-24 h), monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite or silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Photoinduced Palladium-Catalyzed Radical Heck-Type Coupling of this compound Esters with Vinyl Arenes
A more recent development is the photoinduced, palladium-catalyzed radical Heck-type coupling of this compound esters with vinyl arenes.[4] This method proceeds under mild visible-light irradiation and offers a broad substrate scope and good functional group tolerance.[4] The reaction is proposed to involve a cyanoalkyl/Pd(I) hybrid species.[4]
Experimental Workflow
The general workflow for this photochemical reaction is outlined below. It emphasizes the need for an inert atmosphere and a consistent light source for reproducibility.
Caption: Experimental workflow for the reaction.
Quantitative Data Summary
Table 3: Substrate Scope of Photoinduced Heck-Type Coupling [4]
| Entry | This compound Ester | Vinyl Arene | Product Yield (%) |
| 1 | 3-phenylcyclobutanone O-pivaloyl oxime | Styrene | 85 |
| 2 | 3-phenylcyclobutanone O-pivaloyl oxime | 4-Methylstyrene | 82 |
| 3 | 3-phenylcyclobutanone O-pivaloyl oxime | 4-Chlorostyrene | 75 |
| 4 | 3-methylcyclobutanone O-pivaloyl oxime | Styrene | 78 |
| 5 | Spiro[3.5]nonan-1-one O-pivaloyl oxime | Styrene | 65 |
Experimental Protocols
Protocol 2: General Procedure for Photoinduced Radical Heck-Type Coupling [4]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
This compound ester
-
Vinyl arene
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Visible light source (e.g., 30W blue LED lamp)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the this compound ester (0.2 mmol, 1.0 equiv), vinyl arene (0.4 mmol, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 10 mol%), and ligand (e.g., Xantphos, 0.024 mmol, 12 mol%).
-
Add anhydrous solvent (e.g., 1,4-dioxane, 2.0 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles and backfill with an inert gas (e.g., nitrogen).
-
Place the reaction vessel approximately 5 cm from a visible light source (e.g., 30W blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion (typically 12-24 hours), remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to afford the desired product.
-
Characterize the purified product by NMR and HRMS.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound derivatives provide a versatile and efficient platform for the synthesis of complex nitrile-containing molecules. The methodologies presented herein, including both thermal and photoinduced protocols, offer a broad substrate scope and good functional group tolerance. These detailed protocols and application notes are intended to serve as a valuable resource for researchers in academic and industrial settings, enabling the exploration of this powerful synthetic tool for the development of novel chemical entities.
References
- 1. Palladium-catalyzed transformation of cyclobutanone O-benzoyloximes to nitriles via C-C bond cleavage. (2004) | Takahiro Nishimura | 91 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed transformation of cyclobutanone O-benzoyloximes to nitriles via C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclobutanone Oxime in Multicomponent Reactions for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of cyclobutanone (B123998) oxime and its derivatives in multicomponent reactions, facilitating the synthesis of diverse chemical libraries for drug discovery and development. The unique reactivity of the strained cyclobutane (B1203170) ring and the versatile nature of the oxime functionality make it a valuable building block for generating novel molecular scaffolds.
Copper-Catalyzed Domino Cyclization of Anilines and Cyclobutanone Oxime for Spirotetrahydroquinoline Library Synthesis
This protocol describes a copper-catalyzed domino reaction between anilines and this compound to synthesize a library of spirotetrahydroquinoline derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules.
Experimental Protocol
General Procedure for the Synthesis of Spirotetrahydroquinolines:
A mixture of aniline (B41778) (0.5 mmol), this compound (0.6 mmol), and Cu(TFA)₂ (20 mol %) in hexane (B92381) (2.0 mL) is stirred in a sealed tube under an air atmosphere at 80 °C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired spirotetrahydroquinoline product.[1]
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of various spirotetrahydroquinoline derivatives synthesized using the described protocol.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 3aa | 92 |
| 2 | 4-Methylaniline | 3ba | 85 |
| 3 | 4-Methoxyaniline | 3ca | 82 |
| 4 | 4-Fluoroaniline | 3da | 78 |
| 5 | 4-Chloroaniline | 3ea | 75 |
| 6 | 4-Bromoaniline | 3fa | 72 |
| 7 | 3-Methylaniline | 3ga | 88 |
| 8 | 2-Methylaniline | 3ha | 81 |
Data sourced from a study on the copper-catalyzed synthesis of tetrahydroquinoline derivatives.[1]
Reaction Workflow and Proposed Mechanism
The logical flow of the experimental procedure and the proposed catalytic cycle are illustrated below.
Caption: Experimental workflow for the synthesis of spirotetrahydroquinolines.
Caption: Proposed mechanism for the copper-catalyzed domino cyclization.[1]
SO₂F₂-Mediated Ring-Opening Cross-Coupling for Aliphatic Nitrile Library Synthesis
This protocol details a novel method for the synthesis of δ-olefin-containing aliphatic nitriles through a sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling of this compound derivatives with alkenes. This reaction provides a unique entry point to a diverse library of functionalized nitriles.
Experimental Protocol
General Procedure for the Synthesis of δ-Olefin-Containing Aliphatic Nitriles:
A mixture of the this compound derivative (3.0 mmol), the alkene (1.0 mmol), Cu₂O (1.0 mmol), and potassium acetate (B1210297) (10.0 mmol) in extra dry dioxane or DMSO (0.1 M) is stirred at 100 °C under an SO₂F₂ atmosphere (balloon) for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the corresponding aliphatic nitrile.[2][3][4][5]
Data Presentation: Substrate Scope and Yields
The following table presents the yields for a variety of aliphatic nitriles synthesized using this method, demonstrating its broad substrate scope.[2][3][4][5]
| Entry | Alkene | This compound Derivative | Product | Yield (%) |
| 1 | 1,1-Diphenylethylene | This compound | 3aa | 83 |
| 2 | 1,1-Bis(4-methylphenyl)ethylene | This compound | 3ab | 68 |
| 3 | 1,1-Bis(4-methoxyphenyl)ethylene | This compound | 3ac | 65 |
| 4 | 1-Phenyl-1-(p-tolyl)ethylene | This compound | 3ad | 75 |
| 5 | 1-(4-Chlorophenyl)-1-phenylethylene | This compound | 3ae | 56 |
| 6 | 1,1-Diphenylethylene | 3,3-Dimethylthis compound | 3ba | 85 |
| 7 | 1,1-Diphenylethylene | 3-Phenylthis compound | 3ca | 81 |
| 8 | 1,1-Diphenylethylene | Spiro[3.5]nonan-1-one oxime | 3da | 78 |
Data sourced from a study on SO₂F₂-mediated ring-opening cross-coupling reactions.[2][3][4][5]
Reaction Workflow and Proposed Mechanism
The experimental workflow and a plausible mechanistic pathway for this transformation are depicted below.
Caption: Experimental workflow for the synthesis of aliphatic nitriles.
Caption: Proposed mechanism for the SO₂F₂-mediated ring-opening cross-coupling.[2][5]
Divergent Multicomponent Synthesis with Aza-Cyclobutanone Oxime Esters
While direct multicomponent reactions of this compound via classic Passerini or Ugi reactions are not widely reported, a closely related aza-cyclobutanone oxime ester has been successfully employed in a divergent synthesis of α-functionalized amides. This approach allows for selective N-O/C-C or N-O/C-C/C-N bond cleavage by tuning the iron-catalyst system, leading to a variety of products including those from formal Passerini and Ugi reactions in a single step.
Conceptual Framework
This strategy showcases the potential of cyclobutanone-derived oximes in complex, multicomponent transformations for library synthesis. The reaction of aza-cyclobutanone oxime esters with isocyanides can be directed towards different product classes by the choice of an iron catalyst. This provides a powerful tool for generating molecular diversity from a common set of starting materials.
Logical Relationship of Divergent Synthesis
The following diagram illustrates the catalyst-dependent divergence in product formation.
Caption: Logical diagram of catalyst-controlled divergent synthesis.
These application notes demonstrate the utility of this compound and its derivatives as versatile synthons in multicomponent reactions for the generation of diverse chemical libraries. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
References
- 1. Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols for Flow Chemistry Transformations of Cyclobutanone Oxime
For researchers, scientists, and drug development professionals, the application of flow chemistry to the transformation of versatile building blocks like cyclobutanone (B123998) oxime offers significant advantages in terms of safety, scalability, and process control. This document provides detailed application notes and protocols for two key transformations of cyclobutanone oxime in a continuous flow setup: the Beckmann rearrangement to synthesize γ-lactams (specifically, piperidin-2-one) and the ring-opening cross-coupling reaction to produce δ-olefinic nitriles.
Application Note 1: Continuous Flow Beckmann Rearrangement of this compound for γ-Lactam Synthesis
The Beckmann rearrangement of this compound to yield piperidin-2-one, a valuable γ-lactam, is a crucial transformation in the synthesis of various pharmaceutical intermediates.[1][2] Traditional batch processing can be hazardous due to the use of strong acids and exothermic reactions. A continuous flow approach offers enhanced safety and precise control over reaction parameters, leading to improved yields and purity. This protocol is based on the established batch chemistry and adapts it to a flow process, drawing parallels from flow Beckmann rearrangements of other cyclic oximes.[3][4]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected results based on analogous flow chemistry processes. Researchers should use this as a template to record their experimental data.
| Entry | Reagent Stream A (this compound in Solvent) | Reagent Stream B (Acid Catalyst in Solvent) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 0.5 M in Acetonitrile (B52724) | 1.0 M Trifluoroacetic Acid in Acetonitrile | 0.5 | 10 | 60 | Expected >85 |
| 2 | 0.5 M in Acetonitrile | 1.0 M Trifluoroacetic Acid in Acetonitrile | 1.0 | 5 | 60 | Expected >80 |
| 3 | 0.5 M in Acetonitrile | 1.0 M Trifluoroacetic Acid in Acetonitrile | 0.5 | 10 | 80 | Expected >90 |
| 4 | 0.5 M in Dioxane | 1.0 M p-Toluenesulfonic Acid in Dioxane | 0.5 | 15 | 70 | Expected >80 |
Experimental Protocol
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (anhydrous) or Dioxane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing in a heated bath or column heater)
-
Back-pressure regulator (BPR)
-
Collection flask
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 M solution of this compound in anhydrous acetonitrile (Reagent Stream A).
-
Prepare a 1.0 M solution of the acid catalyst (e.g., TFA) in anhydrous acetonitrile (Reagent Stream B).
-
Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
Flow Reactor Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Set the temperature of the coil reactor to the desired value (e.g., 80 °C).
-
Set the back-pressure regulator to maintain a pressure of approximately 5 bar to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump Reagent Stream A and Reagent Stream B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the T-mixer and into the heated coil reactor.
-
Allow the system to stabilize for a period equivalent to three reactor volumes.
-
Collect the output from the reactor in a flask containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
-
Work-up and Analysis:
-
Extract the aqueous collection mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the yield and purity.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
Caption: Experimental workflow for the continuous flow Beckmann rearrangement.
Caption: Simplified mechanism of the Beckmann rearrangement.
Application Note 2: Continuous Flow Synthesis of δ-Olefinic Nitriles via Ring-Opening of this compound
A novel transformation of this compound involves a sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling with alkenes to synthesize δ-olefinic nitriles.[5][6][7][8] This reaction is particularly valuable as it constructs a new C-C bond and introduces a nitrile functionality. Adapting this batch process to a continuous flow setup can improve safety by minimizing the headspace of gaseous SO₂F₂ and allowing for precise control of the reaction conditions.
Reaction Scheme:
Quantitative Data Summary
This table provides a template for recording experimental data for the flow synthesis of δ-olefinic nitriles. Expected yields are based on the published batch process.
| Entry | Reagent Stream A (this compound, Alkene, Base in Solvent) | Reagent Stream B (SO₂F₂ in Solvent) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 0.2 M Oxime, 0.4 M Styrene, 0.6 M DBU in Dioxane | Saturated SO₂F₂ in Dioxane | 0.2 | 20 | 100 | Expected >70 |
| 2 | 0.2 M Oxime, 0.4 M Styrene, 0.6 M DBU in Dioxane | Saturated SO₂F₂ in Dioxane | 0.4 | 10 | 100 | Expected >65 |
| 3 | 0.2 M Oxime, 0.4 M 4-Methylstyrene, 0.6 M DBU in Dioxane | Saturated SO₂F₂ in Dioxane | 0.2 | 20 | 100 | Expected >75 |
| 4 | 0.2 M Oxime, 0.4 M Styrene, 0.6 M DBU in Dioxane | Saturated SO₂F₂ in Dioxane | 0.2 | 20 | 120 | Expected >75 |
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Sulfuryl fluoride (SO₂F₂)
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dioxane (anhydrous)
-
Two HPLC or syringe pumps
-
Gas-tight syringe for SO₂F₂
-
T-mixer
-
Heated coil reactor
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Reagent Preparation:
-
In a glovebox, prepare a solution of this compound (0.2 M), the alkene (0.4 M), CuI (10 mol%), and DBU (0.6 M) in anhydrous dioxane (Reagent Stream A).
-
Prepare a saturated solution of SO₂F₂ in anhydrous dioxane by carefully bubbling the gas through the solvent in a cooled, sealed vessel (Reagent Stream B). Caution: SO₂F₂ is a toxic gas. Handle only in a well-ventilated fume hood.
-
-
Flow Reactor Setup:
-
Configure the flow reactor system as shown in the workflow diagram.
-
Heat the coil reactor to the desired temperature (e.g., 100 °C).
-
Set the back-pressure regulator to 10 bar to ensure SO₂F₂ remains in solution.
-
-
Reaction Execution:
-
Pump Reagent Stream A and Reagent Stream B at a 1:1 flow rate ratio (e.g., 0.1 mL/min each) into the T-mixer and then into the heated coil reactor.
-
After allowing the system to stabilize, collect the reaction mixture from the outlet of the BPR.
-
-
Work-up and Analysis:
-
Quench the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product by ¹H NMR and LC-MS.
-
Purify the desired nitrile product by flash column chromatography.
-
Visualizations
Caption: Experimental workflow for the continuous flow ring-opening reaction.
Caption: Plausible radical mechanism for the ring-opening cross-coupling.[5]
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. | Semantic Scholar [semanticscholar.org]
- 3. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
Application Notes and Protocols: Cyclobutanone Oxime as a Linchpin for Tandem Radical Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclobutanone (B123998) oxime and its derivatives as versatile linchpins in tandem radical cyclization reactions. This powerful strategy enables the efficient construction of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below, along with the summarized data and mechanistic diagrams, are intended to serve as a practical guide for researchers looking to implement these innovative synthetic methodologies.
Introduction
Cyclobutanone oximes have emerged as pivotal precursors for the generation of iminyl radicals.[1] The inherent ring strain of the cyclobutyl moiety facilitates a selective C-C bond cleavage upon formation of the iminyl radical, leading to a distal cyano-substituted alkyl radical.[2] This reactive intermediate can then be trapped by a variety of radical acceptors in tandem cyclization reactions, allowing for the rapid assembly of diverse molecular scaffolds. These reactions are often carried out under mild conditions, utilizing transition metal catalysis (e.g., copper) or photoredox catalysis, and exhibit a broad substrate scope and good functional group tolerance.[3][4]
Key Applications
-
Synthesis of Heterocycles: Tandem radical cyclizations initiated by cyclobutanone oximes are widely employed in the synthesis of various nitrogen-containing heterocycles, such as oxindoles, dihydroquinolin-2(1H)-ones, and 2-pyrrolidones.[3][5]
-
Construction of Complex Scaffolds: This methodology provides a powerful tool for the construction of intricate molecular architectures, including spirocyclic and fused-ring systems.[6]
-
Late-Stage Functionalization: The mild reaction conditions associated with these radical processes make them suitable for the late-stage functionalization of complex molecules, a critical aspect of drug discovery programs.[4]
Data Presentation
The following tables summarize the substrate scope and yields for representative tandem radical cyclization reactions involving cyclobutanone oxime derivatives.
Table 1: Copper-Catalyzed Cyanoalkylarylation of Activated Alkenes with this compound Esters [5]
| Entry | Acrylamide (B121943) Substrate (1) | This compound Ester (2) | Product (3/4) | Yield (%) |
| 1 | N-methyl-N-phenylacrylamide | O-benzoyl this compound | 3- (3-cyanopropyl)-1-methyl-3-phenyloxindole | 85 |
| 2 | N-ethyl-N-phenylacrylamide | O-benzoyl this compound | 3- (3-cyanopropyl)-1-ethyl-3-phenyloxindole | 82 |
| 3 | N-benzyl-N-phenylacrylamide | O-benzoyl this compound | 1-benzyl-3-(3-cyanopropyl)-3-phenyloxindole | 78 |
| 4 | N-phenylacrylamide | O-benzoyl this compound | 3- (3-cyanopropyl)-3-phenyloxindole | 65 |
| 5 | N-methyl-N-(4-fluorophenyl)acrylamide | O-benzoyl this compound | 3- (3-cyanopropyl)-5-fluoro-1-methyl-3-phenyloxindole | 80 |
| 6 | N-methyl-N-(4-chlorophenyl)acrylamide | O-benzoyl this compound | 5-chloro-3-(3-cyanopropyl)-1-methyl-3-phenyloxindole | 75 |
| 7 | N-methyl-N-(4-bromophenyl)acrylamide | O-benzoyl this compound | 5-bromo-3-(3-cyanopropyl)-1-methyl-3-phenyloxindole | 72 |
| 8 | N-methyl-N-(p-tolyl)acrylamide | O-benzoyl this compound | 1-methyl-3-(3-cyanopropyl)-3-phenyl-5-(trifluoromethyl)oxindole | 79 |
| 9 | N,N-diphenylacrylamide | O-benzoyl this compound | 3- (3-cyanopropyl)-1,3-diphenyloxindole | 55 |
Table 2: SO2F2-Mediated Ring-Opening Cross-Coupling of this compound with Alkenes [7][8]
| Entry | Alkene Substrate (2) | This compound (1) | Product (3) | Yield (%) |
| 1 | 1,1-diphenylethene | This compound | 5,5-diphenylpent-4-enenitrile | 85 |
| 2 | 1,1-bis(4-methylphenyl)ethene | This compound | 5,5-bis(4-methylphenyl)pent-4-enenitrile | 82 |
| 3 | 1,1-bis(4-methoxyphenyl)ethene | This compound | 5,5-bis(4-methoxyphenyl)pent-4-enenitrile | 78 |
| 4 | 1,1-bis(4-fluorophenyl)ethene | This compound | 5,5-bis(4-fluorophenyl)pent-4-enenitrile | 75 |
| 5 | 1,1-bis(4-chlorophenyl)ethene | This compound | 5,5-bis(4-chlorophenyl)pent-4-enenitrile | 70 |
| 6 | 1-(tert-butyl)-1-phenylethene | This compound | 5-(tert-butyl)-5-phenylpent-4-enenitrile | 65 |
| 7 | (1-ethenylcyclohexyl)benzene | This compound | 5-cyclohexyl-5-phenylpent-4-enenitrile | 72 |
| 8 | 1-methyl-1-phenylethene | This compound | 5-methyl-5-phenylpent-4-enenitrile | 68 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of alicyclic oximes.[9]
Materials:
-
Cyclobutanone
-
Hydroxylamine (B1172632) hydrochloride (NH2OH·HCl)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottomed flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.
-
Add a solution of potassium hydroxide (1.0 eq) in water to the flask and stir the mixture at room temperature.
-
To this solution, add cyclobutanone (1.0 eq) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Protocol 2: Copper-Catalyzed Tandem Radical Cyclization for the Synthesis of Cyanoalkylated Oxindoles
This protocol is based on the copper-catalyzed redox-neutral cyanoalkylarylation of activated alkenes with this compound esters.[5]
Materials:
-
Substituted acrylamide (1.0 eq)
-
Cyclobutanone O-acyl oxime (1.2 eq)
-
Copper(I) oxide (Cu2O) (10 mol%)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube containing a stir bar, add the acrylamide substrate (0.2 mmol, 1.0 eq), cyclobutanone O-acyl oxime (0.24 mmol, 1.2 eq), and Cu2O (2.8 mg, 10 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyanoalkylated oxindole (B195798) product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and application of this compound esters.
Caption: Plausible mechanism for the copper-catalyzed tandem radical cyclization.
References
- 1. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Radical-induced ring-opening and reconstruction of this compound esters. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpgweb.com [arpgweb.com]
Application Notes and Protocols: Synthesis of Spirocyclic Compounds from Cyclobutanone Oxime Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern synthetic strategies for constructing diverse spirocyclic scaffolds from readily available cyclobutanone (B123998) oxime precursors. The unique reactivity of these strained four-membered rings and their oxime derivatives opens up a plethora of synthetic possibilities, leading to novel molecular architectures with significant potential in medicinal chemistry and drug discovery. The protocols outlined below offer step-by-step guidance for the synthesis of key spirocyclic frameworks, including spirotetrahydroquinolines, spiro-γ-lactams, and spiro-imines.
Copper-Catalyzed Domino Cyclization for Spirotetrahydroquinolines
Spirotetrahydroquinolines are valuable scaffolds in medicinal chemistry. A copper-catalyzed domino reaction between anilines and cyclobutanone oxime provides an efficient and practical route to these complex molecules under mild conditions. This method demonstrates broad substrate scope and high functional group tolerance.[1]
Data Presentation
| Entry | Aniline (B41778) Derivative | Product | Yield (%) |
| 1 | Aniline | 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 92 |
| 2 | 4-Methylaniline | 6'-Methyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 85 |
| 3 | 4-Methoxyaniline | 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 82 |
| 4 | 4-Chloroaniline | 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 78 |
| 5 | 3-Fluoroaniline | 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 80 |
Experimental Protocol
General Procedure for the Synthesis of Spirotetrahydroquinolines:
-
To an oven-dried reaction tube, add the aniline derivative (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) (0.04 mmol, 20 mol%).
-
Add hexane (B92381) (2.0 mL) as the solvent.
-
Seal the reaction tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours under an air atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to afford the desired spirotetrahydroquinoline derivative.
Reaction Workflow
Caption: Workflow for Copper-Catalyzed Spirotetrahydroquinoline Synthesis.
Asymmetric Synthesis of Spiro-γ-Lactams via Desymmetrization
Chiral γ-lactams are prevalent motifs in numerous drug molecules. An elegant approach to their synthesis involves the desymmetrization of prochiral cyclobutanones through a nitrogen insertion reaction. The use of a chiral auxiliary, such as (1S,2R)-1-amino-2-indanol, directs the rearrangement to yield enantiomerically enriched spiro-γ-lactams.[2] This method is particularly valuable for creating γ-lactams with quaternary stereocenters.
Data Presentation
| Entry | Cyclobutanone Precursor | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 3-Phenylcyclobutanone | (3S,5R)-5-Phenyl-1-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one | 88:12 | 85 |
| 2 | 3,3-Dimethylcyclobutanone | 5,5-Dimethyl-1-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one | >95:5 | 75 |
| 3 | Spiro[3.3]heptan-2-one | Spiro[bicyclo[3.1.0]hexane-6,3'-pyrrolidin]-2'-one derivative | 84:16 | 68 |
| 4 | 3-(Benzyloxy)cyclobutanone | 5-(Benzyloxy)-1-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one | 82:18 | 72 |
Experimental Protocol
General Procedure for the Asymmetric Synthesis of Spiro-γ-Lactams:
-
In a round-bottom flask, dissolve the prochiral cyclobutanone (1.0 mmol, 1.0 equiv) and (1S,2R)-1-amino-2-indanol (1.1 mmol, 1.1 equiv) in tetrahydrofuran (B95107) (THF, 5.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding N,O-ketal intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA, 1.2 mmol, 1.2 equiv), portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral γ-lactam.
Mechanistic Pathway
References
Application Notes and Protocols for Visible-Light-Induced Transformations of Cyclobutanone Oxime Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the versatile transformations of cyclobutanone (B123998) oxime ethers initiated by visible light. These reactions, proceeding through radical intermediates, offer mild and efficient pathways to synthesize complex nitrile-containing molecules, which are valuable building blocks in medicinal chemistry and materials science. The methodologies presented herein are distinguished by their operational simplicity, broad substrate scope, and high functional group tolerance.
Core Applications
Visible-light-induced ring-opening of cyclobutanone oxime ethers allows for the generation of γ-cyanoalkyl radicals. These reactive intermediates can participate in a variety of subsequent transformations, leading to the formation of diverse molecular scaffolds. Key applications include:
-
Distal Functionalization: Introduction of functional groups at a distance from the initial reactive site.
-
Synthesis of Unsaturated Nitriles: Formation of valuable olefinic and allylic nitrile compounds.
-
Construction of Fused Ring Systems: Intramolecular cyclizations to access complex polycyclic structures.
-
Introduction of Heteroatoms: Incorporation of selenium and other heteroatoms into the carbon skeleton.
Data Presentation: Summary of Key Transformations
The following tables summarize the quantitative data for several prominent visible-light-induced transformations of this compound ethers.
Table 1: Lumiflavine-Catalyzed Ring-Opening Allylation [1]
| Entry | This compound Ether Substrate | Allylating Agent | Product Yield (%) |
| 1 | O-acetyl this compound | Allyl sulfone | 95 |
| 2 | 3-Phenyl-O-acetyl this compound | Allyl sulfone | 82 |
| 3 | 3,3-Dimethyl-O-acetyl this compound | Allyl sulfone | 91 |
| 4 | O-acetyl spiro[3.5]nonan-1-one oxime | Allyl sulfone | 88 |
Table 2: Intramolecular Ring-Opening and Reconstruction [2]
| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) |
| 1 | 2-Benzylidene-O-benzoyl this compound | fac-[Ir(ppy)₃], Blue LEDs, CH₃CN, rt, 24 h | 4-Phenyl-3,4-dihydronaphthalene-2-carbonitrile | 85 |
| 2 | 2-(4-Methylbenzylidene)-O-benzoyl this compound | fac-[Ir(ppy)₃], Blue LEDs, CH₃CN, rt, 24 h | 7-Methyl-4-phenyl-3,4-dihydronaphthalene-2-carbonitrile | 81 |
| 3 | 2-(4-Methoxybenzylidene)-O-benzoyl this compound | fac-[Ir(ppy)₃], Blue LEDs, CH₃CN, rt, 24 h | 7-Methoxy-4-phenyl-3,4-dihydronaphthalene-2-carbonitrile | 78 |
| 4 | 2-(4-Chlorobenzylidene)-O-benzoyl this compound | fac-[Ir(ppy)₃], Blue LEDs, CH₃CN, rt, 24 h | 7-Chloro-4-phenyl-3,4-dihydronaphthalene-2-carbonitrile | 89 |
Table 3: Selenocyanation of this compound Esters [3][4]
| Entry | This compound Ester Substrate | Catalyst/Conditions | Product Yield (%) |
| 1 | O-benzoyl this compound | fac-[Ir(ppy)₃], KSeCN, Blue LEDs, THF, rt, 12 h | 99 |
| 2 | 3-Phenyl-O-benzoyl this compound | fac-[Ir(ppy)₃], KSeCN, Blue LEDs, THF, rt, 12 h | 85 |
| 3 | 3-Methyl-O-benzoyl this compound | fac-[Ir(ppy)₃], KSeCN, Blue LEDs, THF, rt, 12 h | 92 |
| 4 | Spiro[3.5]nonan-1-one O-benzoyl oxime | fac-[Ir(ppy)₃], KSeCN, Blue LEDs, THF, rt, 12 h | 78 |
Experimental Protocols
Protocol 1: General Procedure for Lumiflavine-Catalyzed Ring-Opening Allylation[1]
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar was added cyclobutanone O-acetyl oxime ester (0.2 mmol, 1.0 equiv.), allyl sulfone (0.3 mmol, 1.5 equiv.), and lumiflavine (0.004 mmol, 2 mol%). The tube was evacuated and backfilled with nitrogen three times. Anhydrous and degassed solvent (2.0 mL) was then added via syringe. The reaction mixture was stirred at room temperature under irradiation with a blue LED lamp (460 nm) for 24 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired distally unsaturated nitrile.
Protocol 2: General Procedure for Visible-Light-Driven Intramolecular Ring-Opening and Reconstruction[2]
In a nitrogen-filled glovebox, a 10 mL oven-dried Schlenk tube was charged with the corresponding 2-benzylidene-cyclobutanone O-benzoyl oxime (0.1 mmol, 1.0 equiv.), fac-[Ir(ppy)₃] (0.001 mmol, 1 mol%), and a magnetic stir bar. Anhydrous acetonitrile (B52724) (1.0 mL) was added, and the tube was sealed. The reaction mixture was then stirred at room temperature and irradiated with a 5 W blue LED lamp for 24 hours. After the reaction was complete, the solvent was evaporated in vacuo. The resulting residue was purified by preparative thin-layer chromatography to give the desired 3,4-dihydronaphthalene-2-carbonitrile.
Protocol 3: General Procedure for Visible-Light-Promoted Selenocyanation of this compound Esters[3][5]
A mixture of this compound ester (0.2 mmol, 1.0 equiv.), potassium selenocyanate (B1200272) (KSeCN) (0.3 mmol, 1.5 equiv.), and fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%) was added to an oven-dried 10 mL Schlenk tube. The tube was sealed, evacuated, and backfilled with argon three times. Anhydrous THF (2.0 mL) was then added, and the reaction mixture was stirred at room temperature under irradiation with a 24 W blue LED lamp for 12 hours. Upon completion, the reaction mixture was concentrated, and the residue was purified by flash column chromatography on silica gel to afford the corresponding γ-selenocyanato-nitrile.[3]
Visualizations
Reaction Mechanisms and Workflows
Caption: General photocatalytic cycle for the transformation of this compound ethers.
Caption: A generalized experimental workflow for visible-light-induced reactions.
Caption: Pathway for intramolecular ring-opening and reconstruction.
References
- 1. Lumiflavine-catalyzed, visible-light-driven allylation of cyclobutanone oximes: a sustainable approach to distally unsaturated nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible-Light-Promoted Selenocyanation of this compound Esters Using Potassium Selenocyanate - 科研通 [ablesci.com]
Application Notes and Protocols for the Enzymatic and Biocatalytic Reactions of Oximes, with Relevance to Cyclobutanone Oxime
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols relevant to the enzymatic and biocatalytic transformations of oximes. While a direct enzymatic application for cyclobutanone (B123998) oxime is not prominently documented in the current scientific literature, this report outlines established biocatalytic methods for other oximes, which serve as a foundational guide for potential applications with cyclobutanone oxime and its derivatives. The primary focus is on the biocatalytic reduction of oximes to chiral amines, a transformation of significant interest in pharmaceutical synthesis.
Application Notes
The conversion of oximes to amines is a valuable transformation in organic chemistry, particularly for the synthesis of chiral amines which are crucial building blocks for many active pharmaceutical ingredients. Traditional chemical methods for oxime reduction often require harsh reagents and may lack the desired stereoselectivity. Biocatalysis, through the use of isolated enzymes or whole-cell systems, offers a green and highly selective alternative.
Two key biocatalytic approaches for the reduction of oximes have been identified in the literature:
-
Reduction by Isolated Enzymes (Ene-Reductases): Ene-reductases (ERs), members of the Old Yellow Enzyme (OYE) family, have been shown to catalyze the reduction of the C=N bond in α-oximo-β-keto esters. This reaction proceeds with high stereoselectivity, offering a pathway to chiral α-amino-β-keto esters, which are versatile synthetic intermediates. The reaction typically requires a cofactor, such as NADPH, which can be regenerated in situ using a glucose/glucose dehydrogenase (GDH) system.
-
Reduction by Whole-Cell Biocatalysts (Yeast): Various yeast strains, including Saccharomyces cerevisiae (Baker's yeast), have demonstrated the ability to reduce a range of oximes to their corresponding primary amines. This whole-cell approach is operationally simple and cost-effective, as it leverages the yeast's native reductase enzymes and cofactor regeneration systems. The stereoselectivity of the reduction can vary depending on the yeast strain and the substrate, allowing for the screening of different strains to obtain the desired enantiomer.
While the substrate scope for these biocatalytic reductions has been explored for various acyclic and aromatic oximes, the application to cyclic oximes like this compound remains an area for further investigation. The principles and protocols detailed below for other oximes provide a strong starting point for researchers interested in exploring the biocatalytic potential of this compound.
Quantitative Data
The following tables summarize quantitative data from studies on the biocatalytic reduction of oximes.
Table 1: Ene-Reductase Catalyzed Reduction of α-Oximo-β-Keto Esters [1][2]
| Substrate (α-Oximo-β-Keto Ester) | Ene-Reductase | Product Formation (%) | Isolated Yield (%) |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | OYE1 | 75 | 61 |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | OYE2 | 70 | - |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | OYE3 | 72 | - |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | XenA | 45 | - |
| Isopropyl 2-(hydroxyimino)-3-oxobutanoate | OYE1 | 78 | 62 |
| Isopropyl 2-(hydroxyimino)-3-oxobutanoate | OYE2 | 75 | - |
| Isopropyl 2-(hydroxyimino)-3-oxobutanoate | OYE3 | 73 | - |
| Isopropyl 2-(hydroxyimino)-3-oxobutanoate | XenA | 50 | - |
| tert-Butyl 2-(hydroxyimino)-3-oxobutanoate | OYE1 | 65 | 40 |
| tert-Butyl 2-(hydroxyimino)-3-oxobutanoate | OYE2 | 68 | - |
| tert-Butyl 2-(hydroxyimino)-3-oxobutanoate | OYE3 | 66 | - |
| tert-Butyl 2-(hydroxyimino)-3-oxobutanoate | XenA | 30 | - |
Reaction conditions: 10 mM substrate, 200 µg/mL Ene-Reductase, 0.5 mM NADPH, 50 mM glucose, 4 mg/mL GDH, 5% v/v DMSO in 50 mM phosphate (B84403) buffer (pH 7.5), 30 °C, 24 h.[1][2]
Table 2: Whole-Cell Yeast-Catalyzed Reduction of Various Oximes [3]
| Substrate (Oxime) | Yeast Strain | Conversion (%) |
| 4-Methyl-2-pentanone oxime | Saccharomyces cerevisiae | 60-70 |
| 4-Methyl-2-pentanone oxime | Pichia anomala | 50-60 |
| Acetophenone oxime | Saccharomyces cerevisiae | 70-80 |
| Acetophenone oxime | Candida utilis | 60-70 |
| Diacetyl monoxime | Saccharomyces cerevisiae | 50-60 (chemoselective for oxime) |
| Dimethyl glyoxime | Saccharomyces cerevisiae | 30-40 (regioselective for one oxime group) |
General reaction conditions: 1 g wet yeast cells in 5 mL phosphate buffer, 35 mM substrate, incubated at 28 °C and 220 rpm for 24 h.[3]
Experimental Protocols
Protocol 1: Ene-Reductase Catalyzed Reduction of an α-Oximo-β-Keto Ester
This protocol is adapted from Schrittwieser, Velikogne, and Kroutil (2020)[1][2].
Materials:
-
Ene-reductase (e.g., OYE1 from Saccharomyces pastorianus)
-
α-Oximo-β-keto ester substrate
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials
-
Incubator shaker
-
Centrifuge
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vial, prepare a solution of the α-oximo-β-keto ester substrate (10 mM) in a 50 mM potassium phosphate buffer (pH 7.5) containing 5% (v/v) DMSO.
-
To this solution, add NADPH to a final concentration of 0.5 mM.
-
Add glucose to a final concentration of 50 mM.
-
Add glucose dehydrogenase (GDH) to a final concentration of 4 mg/mL.
-
Initiate the reaction by adding the ene-reductase to a final concentration of 200 µg/mL.
-
-
Incubation:
-
Seal the reaction vial and place it in an incubator shaker.
-
Incubate at 30 °C with shaking at 120 rpm for 24 hours.
-
-
Work-up and Product Isolation:
-
After 24 hours, quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture thoroughly and separate the organic and aqueous layers by centrifugation.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Analyze the product formation and stereoselectivity using appropriate techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Protocol 2: Whole-Cell Yeast-Catalyzed Reduction of an Oxime
This protocol is a generalized procedure based on the work of Varma et al. (2010)[3].
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae)
-
MGYP medium (Malt extract 3 g/L, Glucose 10 g/L, Yeast extract 3 g/L, Peptone 5 g/L)
-
Oxime substrate
-
Potassium phosphate buffer (0.1 M, pH 5.5)
-
Ethanol (B145695) (if substrate is not water-soluble)
-
Shaking incubator
-
Centrifuge
-
Standard laboratory glassware
Procedure:
-
Yeast Culture Preparation:
-
Inoculate the selected yeast strain into MGYP medium.
-
Grow the culture at 28 °C with shaking at 220 rpm for 24 hours.
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with 0.1 M potassium phosphate buffer (pH 5.5) and centrifuge again. The resulting wet cell pellet is the biocatalyst.
-
-
Biotransformation:
-
In a reaction flask, suspend 1 gram of the wet yeast cells in 5 mL of 0.1 M potassium phosphate buffer (pH 5.5).
-
Add the oxime substrate to a final concentration of 35 mM. If the substrate is not soluble in water, dissolve it in a minimal amount of ethanol before adding it to the reaction mixture.
-
Prepare a blank reaction without the substrate for control purposes.
-
Incubate the reaction mixture at 28 °C with shaking at 220 rpm for 24 hours.
-
-
Work-up and Product Isolation:
-
After 24 hours, stop the reaction by centrifuging to remove the yeast cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the conversion and product identity using techniques such as Thin Layer Chromatography (TLC), GC, or HPLC.
-
Determine the optical activity of the purified amine product using polarimetry.
-
Visualizations
Caption: Ene-reductase catalyzed reduction of an oxime to an amine with cofactor regeneration.
Caption: Experimental workflow for whole-cell yeast-catalyzed reduction of an oxime.
References
Troubleshooting & Optimization
Overcoming side reactions in the radical fragmentation of cyclobutanone oxime
Welcome to the technical support center for the radical fragmentation of cyclobutanone (B123998) oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the radical fragmentation of cyclobutanone oxime and provides actionable solutions to overcome them.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TG001 | Low or No Yield of the Desired Product | 1. Inefficient Radical Generation: - Photocatalyst is not absorbing light effectively (incorrect wavelength). - Deactivated or insufficient amount of catalyst (photocatalyst or copper salt). - Presence of oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. - Inappropriate solvent that interferes with the catalytic cycle.2. Ineffective Radical Trapping: - The radical trapping agent is not reactive enough or is present in too low a concentration. - The desired radical trapping pathway is slower than competitive side reactions. | 1. Enhance Radical Generation: - Ensure the light source matches the absorption spectrum of the photocatalyst (e.g., blue LEDs for many iridium-based catalysts). - Use a fresh or newly purchased catalyst. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the solvent prior to and during the reaction.[1] - Screen different solvents. Aprotic solvents like CH₂Cl₂ or THF are often effective.[1][2]2. Improve Radical Trapping: - Increase the concentration of the radical trapping agent. - If possible, choose a more reactive trapping agent. |
| TG002 | Incomplete Conversion of Starting Material | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion.2. Low Catalyst Activity: The catalyst may have degraded over the course of the reaction.3. Low Light Intensity (for photocatalytic reactions): Insufficient photon flux can lead to a slow reaction rate. | 1. Extend Reaction Time: Monitor the reaction by TLC or GC/MS and extend the reaction time until the starting material is consumed.2. Add Fresh Catalyst: In some cases, adding another portion of the catalyst can restart the reaction.3. Increase Light Intensity: Move the light source closer to the reaction vessel or use a more powerful light source. |
| TG003 | Formation of a Significant Amount of Byproducts | 1. Beckmann Rearrangement: Under acidic conditions, or with certain catalysts, the classic Beckmann rearrangement can compete with the radical fragmentation, leading to the formation of lactams.[3][4][5][6][7]2. Radical Transposition/Rearrangement: The initially formed γ-cyanoalkyl radical may undergo undesired rearrangements before being trapped.[1]3. Decomposition: Harsh reaction conditions (e.g., high temperature, prolonged reaction times) can lead to the decomposition of the starting material, intermediates, or the final product.[2] | 1. Suppress Beckmann Rearrangement: - Ensure the reaction conditions are not acidic. The addition of a mild, non-nucleophilic base can be beneficial.[1] - Choose reaction conditions that favor a radical pathway (e.g., photoredox catalysis).2. Minimize Radical Rearrangement: - Increase the concentration of the radical scavenger to trap the desired radical species more quickly.3. Use Milder Conditions: - If applicable, lower the reaction temperature. - Optimize the reaction time to avoid prolonged exposure of the product to the reaction conditions. |
| TG004 | Reaction is Not Reproducible | 1. Variable Quality of Reagents: Impurities in the solvent, starting materials, or catalyst can affect the reaction outcome.2. Inconsistent Reaction Setup: Variations in the light source intensity or distance from the reaction vessel, or inefficient degassing can lead to inconsistent results. | 1. Standardize Reagents: Use freshly distilled and degassed solvents. Purify starting materials if necessary. Use catalysts from a reliable source.2. Standardize Setup: Ensure the reaction setup is consistent between runs, particularly the positioning of the light source. Implement a consistent degassing procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the radical fragmentation of this compound?
A1: The reaction is initiated by the formation of an iminyl radical from the this compound. This is typically achieved through a single-electron transfer (SET) process, often mediated by a photocatalyst or a copper catalyst. The high ring strain of the cyclobutane (B1203170) ring facilitates a rapid β-scission (C-C bond cleavage) of the iminyl radical. This fragmentation step is irreversible and results in the formation of a γ-cyanoalkyl radical. This highly reactive radical intermediate can then be intercepted by a variety of radical acceptors to form the desired product.[1][8]
Q2: What are the advantages of using a radical-based fragmentation over other methods?
A2: Radical-based methods offer several advantages:
-
Mild Reaction Conditions: Many photocatalytic and copper-catalyzed fragmentations can be carried out at room temperature, which improves the functional group tolerance of the reaction.[2]
-
Avoidance of Harsh Reagents: These methods often avoid the use of strong acids or bases that are required for traditional ionic pathways, such as the Beckmann rearrangement.
-
Generation of Useful Intermediates: The process generates synthetically valuable γ-cyanoalkyl radicals, which can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][8]
Q3: Can the Beckmann rearrangement be a significant side reaction?
A3: Yes, the Beckmann rearrangement can be a competing reaction pathway, especially under acidic conditions.[3][4][5] This rearrangement converts the oxime into a lactam. To favor the desired radical fragmentation, it is crucial to use reaction conditions that promote single-electron transfer over ionic pathways. The use of visible-light photoredox catalysis is an effective strategy to minimize the Beckmann rearrangement.[1]
Q4: How can I confirm that my reaction is proceeding through a radical mechanism?
A4: To confirm a radical mechanism, you can perform a radical inhibition experiment. The addition of a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene, to the reaction mixture should significantly slow down or completely inhibit the reaction if it proceeds through a radical pathway.[1]
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Radical Fragmentation
This protocol is a representative example of a photocatalytic fragmentation reaction.
Materials:
-
This compound derivative (1.0 equiv)
-
Radical acceptor (e.g., an activated alkene, 1.5 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%)
-
Degassed solvent (e.g., CH₂Cl₂, THF, or MeCN)
-
Inert gas (N₂ or Ar)
-
Reaction vessel (e.g., a vial or Schlenk tube)
-
Light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vessel, add the this compound derivative, the radical acceptor, and the photocatalyst.
-
Add the degassed solvent via syringe.
-
Seal the vessel and degas the reaction mixture by bubbling with N₂ or Ar for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a blue LED lamp (ensure the vessel is at a consistent distance for reproducibility).
-
Stir the reaction at room temperature for the specified time (typically 12-48 hours), monitoring the progress by TLC or GC/MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Catalyzed Radical Fragmentation
This protocol is a representative example of a copper-catalyzed fragmentation reaction.
Materials:
-
This compound ester derivative (1.0 equiv)
-
Radical acceptor (1.5 equiv)
-
Copper catalyst (e.g., Cu(OTf)₂, 5-10 mol%)
-
Degassed solvent (e.g., THF, dioxane)
-
Inert gas (N₂ or Ar)
-
Reaction vessel (e.g., a vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add the this compound ester derivative, the radical acceptor, and the copper catalyst.
-
Add the degassed solvent via syringe.
-
Seal the vessel and purge with N₂ or Ar.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified time (typically 3-12 hours), monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Control Experiment - Radical Inhibition
This protocol is designed to test for the involvement of radical intermediates.
Procedure:
-
Set up the reaction as described in Protocol 1 or 2.
-
Prior to initiating the reaction (i.e., before turning on the light or heating), add a radical inhibitor such as TEMPO (2.0 equiv).
-
Proceed with the reaction as you normally would.
-
Monitor the reaction for the formation of the desired product. A significant decrease in the reaction rate or complete inhibition of the reaction compared to a control experiment without the inhibitor provides strong evidence for a radical mechanism.[1]
Visualizations
Caption: General mechanism of radical fragmentation of this compound.
Caption: Troubleshooting workflow for this compound fragmentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Beckmann Rearrangement of Oximes Derived from Ring and Side Chain Substituted 3-Phosphonomethylcyclohexenones† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Improving the yield and selectivity of cyclobutanone oxime-based nitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity of nitrile synthesis from cyclobutanone (B123998) oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing nitriles from cyclobutanone oxime?
There are two main approaches for the synthesis of nitriles from this compound: a modern radical-mediated ring-opening cross-coupling reaction and the classical Beckmann fragmentation.
-
SO₂F₂-Mediated Ring-Opening Cross-Coupling: This contemporary method involves the reaction of this compound with an alkene in the presence of sulfuryl fluoride (B91410) (SO₂F₂) and a copper catalyst. It is known for its mild conditions and good yields.[1][2]
-
Beckmann Fragmentation: This is a classical approach where the oxime is treated with an acidic reagent (e.g., PCl₅, TsCl, H₂SO₄). For this compound, the desired reaction is a fragmentation of the four-membered ring to yield a nitrile, which competes with the standard Beckmann rearrangement that would produce a γ-lactam.[3] This fragmentation is often referred to as an "abnormal" Beckmann rearrangement.
Q2: What is the main competing reaction in the synthesis of nitriles from this compound, and how can it be minimized?
The primary competing reaction is the Beckmann rearrangement, which leads to the formation of a γ-lactam instead of the desired nitrile.[4] To favor the nitrile-forming Beckmann fragmentation, it is crucial to select reaction conditions that promote the cleavage of the C-C bond of the cyclobutane (B1203170) ring. This is generally achieved by using reagents that can stabilize a carbocation intermediate formed during the fragmentation process. Milder catalysts and careful control of reaction temperature can also help to suppress the formation of the lactam byproduct.
Q3: Why is the Beckmann fragmentation favored for this compound compared to other cyclic oximes?
The fragmentation pathway is particularly favorable for this compound due to the inherent ring strain of the four-membered ring. The relief of this strain provides a thermodynamic driving force for the fragmentation to occur, leading to the formation of a more stable open-chain nitrile product.
Q4: What are the typical yields for nitrile synthesis from this compound?
Yields can vary significantly depending on the chosen method and reaction conditions.
-
The SO₂F₂-mediated method has been reported to provide moderate to good yields, typically in the range of 56-72% for the coupled nitrile product.[1][2]
-
Yields for the Beckmann fragmentation are highly dependent on the reagent and conditions used and the extent to which the competing lactam formation is suppressed. While specific quantitative data for the fragmentation of unsubstituted this compound is not abundant in recent literature, successful fragmentation is often achieved with reagents like PCl₅ and TsCl.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrile | Reaction conditions not optimal: Incorrect temperature, reaction time, or reagent stoichiometry. | Review the detailed experimental protocols. For the SO₂F₂ method, ensure the use of an inert atmosphere and dry solvents. For the Beckmann fragmentation, the choice of acid catalyst and solvent is critical. |
| Decomposition of starting material or product: Harsh reaction conditions can lead to degradation. | For the SO₂F₂-mediated reaction, avoid excessive temperatures (above 120°C) as this can decompose the active intermediate.[2] For the Beckmann fragmentation, consider using milder reagents like TsCl in pyridine (B92270) instead of strong acids like H₂SO₄. | |
| Inactive catalyst or reagents: The copper catalyst (for the SO₂F₂ method) may be oxidized, or the acidic reagents for the Beckmann fragmentation may be old or hydrated. | Use freshly opened or purified reagents. Ensure that the copper catalyst for the SO₂F₂ method is of the correct oxidation state. | |
| Formation of γ-Lactam as the Major Product | Reaction conditions favor Beckmann rearrangement over fragmentation: This is the most common issue with the classical method. | Employ reagents known to promote fragmentation, such as PCl₅ or TsCl. The use of a non-polar solvent may also favor fragmentation. Lowering the reaction temperature might also increase selectivity. |
| Presence of water: Water can hydrolyze the intermediate nitrilium ion, leading to the formation of the lactam. | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the Beckmann fragmentation. | |
| Formation of Other Byproducts | Side reactions with the solvent or reagents: Some reagents can lead to undesired side reactions. | Analyze the byproduct profile using techniques like GC-MS or NMR to identify their structures. This can provide clues about the competing reaction pathways. Based on the identified byproducts, modify the reaction conditions (e.g., change the solvent or catalyst). |
| Difficulty in Product Isolation | Product is volatile or water-soluble: The desired nitrile product may be lost during workup. | Use extraction with a low-boiling-point organic solvent and careful removal of the solvent under reduced pressure. If the product is water-soluble, consider salting out the aqueous layer with NaCl before extraction. |
| Co-elution with starting material or byproducts during chromatography: Similar polarities can make purification challenging. | Optimize the chromatography conditions (e.g., try different solvent systems or use a different stationary phase). Derivatization of the product or impurities might also be an option to alter their polarity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrile Synthesis from this compound
| Parameter | SO₂F₂-Mediated Cross-Coupling | Classical Beckmann Fragmentation |
| Typical Reagents | This compound, alkene, Cu₂O, CH₃COOK, SO₂F₂ | This compound, PCl₅ or TsCl/pyridine |
| Catalyst | Copper(I) oxide | Typically stoichiometric reagent |
| Solvent | Dioxane or DMSO | Dichloromethane (B109758), Chloroform, or Pyridine |
| Temperature | 80-120 °C | 0 °C to reflux |
| Reaction Time | ~12 hours | 1-24 hours |
| Typical Yield | 56-72% (of coupled product) | Variable, highly condition-dependent |
| Key Side Product | Saturated nitrile | γ-Lactam |
Experimental Protocols
Protocol 1: SO₂F₂-Mediated Synthesis of δ-Olefin-Containing Aliphatic Nitriles
This protocol is adapted from the work of Chen and Qin (2023).[1][2]
Materials:
-
This compound derivative
-
Alkene
-
Copper(I) oxide (Cu₂O)
-
Potassium acetate (B1210297) (CH₃COOK)
-
Extra dry dioxane or DMSO
-
Sulfuryl fluoride (SO₂F₂) balloon
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound derivative (3.0 mmol, 3.0 equiv), alkene (1.0 mmol, 1.0 equiv), Cu₂O (1.0 mmol, 1.0 equiv), and potassium acetate (10.0 mmol, 10.0 equiv).
-
Add extra dry dioxane or DMSO (to make a 0.1 M solution).
-
Evacuate and backfill the tube with sulfuryl fluoride from a balloon three times.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired δ-olefin-containing aliphatic nitrile.
Protocol 2: Classical Beckmann Fragmentation for Nitrile Synthesis (General Procedure)
This is a general protocol, and optimization of the reagent and conditions may be necessary.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅) or p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or pyridine)
-
Reaction vessel with a magnetic stirrer and under an inert atmosphere
Procedure using PCl₅:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus pentachloride (1.1 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude nitrile product, which can be further purified by distillation or chromatography.
Procedure using TsCl/Pyridine:
-
Dissolve this compound (1.0 equiv) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equiv).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC indicates completion.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product for further purification.
Visualizations
Caption: Reaction pathways for nitrile synthesis from this compound.
Caption: General experimental workflow for nitrile synthesis.
Caption: Troubleshooting decision tree for low nitrile yield.
References
- 1. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimization of catalyst loading and reaction time for cyclobutanone oxime coupling
Welcome to the technical support center for the optimization of catalyst loading and reaction time for cyclobutanone (B123998) oxime coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing a cyclobutanone oxime coupling reaction?
A1: The most critical parameters to optimize are catalyst loading, reaction time, temperature, and the choice of base and solvent. These factors are often interdependent and should be screened systematically to achieve the best results. For instance, in the SO2F2-mediated ring-opening cross-coupling of this compound derivatives with alkenes, the catalyst type, base, and temperature were all found to significantly impact the yield.[1]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading is best determined empirically through a series of small-scale screening experiments. Start with a range of catalyst loadings (e.g., 1 mol% to 10 mol%) and monitor the reaction for conversion and yield. A lower catalyst loading is generally preferred to minimize costs and potential side reactions, so the goal is to find the lowest concentration that provides a high yield in a reasonable timeframe. In one study, increasing the loading of Cu2O to 1.0 equivalent resulted in a good yield of 72%.[1]
Q3: Can simply increasing the reaction time always improve the yield?
A3: Not necessarily. While a certain amount of time is required for the reaction to reach completion, excessively long reaction times can sometimes lead to the decomposition of products or the formation of byproducts, which may decrease the overall yield. It is crucial to monitor the reaction progress over time (e.g., by TLC or GC/MS) to determine the point at which the yield is maximized. For example, in the SO2F2-mediated coupling, extending the reaction time from 12 to 16 hours did not result in a significant change in yield.[1]
Q4: What are some common catalysts used for this compound coupling reactions?
A4: Copper-based catalysts are frequently used in these types of reactions. Examples include copper(I) oxide (Cu2O), copper(I) iodide (CuI), and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2).[1][2] The choice of catalyst can significantly affect the reaction's efficiency and selectivity.
Q5: My reaction is not working or giving a very low yield. What are the first things I should check?
A5: For low or no yield, first verify the quality and purity of your starting materials, reagents, and solvents. Ensure that your reaction setup is properly assembled and maintained under an inert atmosphere if required. Check that the temperature is being controlled accurately. Re-evaluate the stoichiometry of your reactants and ensure the catalyst is active.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of catalyst or a different catalyst source. Ensure proper storage and handling to prevent deactivation. | Improved or restored catalytic activity leading to product formation. |
| Suboptimal Catalyst Loading | Perform a catalyst loading screen (e.g., 0.5, 1, 2, 5, 10 mol%) to find the optimal concentration. | Identification of a catalyst loading that maximizes the product yield. |
| Incorrect Reaction Temperature | Screen a range of temperatures. For the SO2F2-mediated coupling, 100 °C was found to be optimal, with lower or higher temperatures resulting in decreased yields.[1] | An increase in yield by identifying the optimal reaction temperature. |
| Inappropriate Base or Solvent | Screen different bases (e.g., organic vs. inorganic) and solvents with varying polarities. For one this compound coupling, CH3COOK was found to be a suitable base.[1] | Improved reaction efficiency and yield due to better solubility, stability, or reactivity of the components. |
| Insufficient Reaction Time | Monitor the reaction over a time course (e.g., 2, 6, 12, 24 hours) using an analytical technique like TLC or GC to determine the optimal duration. | Determination of the time required to reach maximum conversion without significant product degradation. |
| Presence of Inhibitors | Purify starting materials and ensure solvents are anhydrous and free of impurities that could poison the catalyst. | Removal of inhibiting species, leading to a successful reaction. |
Issue 2: Formation of Multiple Products/Low Selectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Catalyst Loading | Reduce the catalyst loading. High concentrations of catalyst can sometimes promote side reactions. | Increased selectivity for the desired product by minimizing catalyst-driven side reactions. |
| Reaction Temperature is Too High | Lower the reaction temperature. Higher temperatures can provide the activation energy for undesired reaction pathways. | Improved selectivity by favoring the kinetic product or preventing thermal decomposition. |
| Incorrect Ligand or Additive | If using a ligand-based catalyst system, screen different ligands that may favor the desired product's formation. | Enhanced selectivity through steric or electronic effects of the ligand on the catalytic center. |
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the SO2F2-mediated ring-opening cross-coupling of this compound with an alkene.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OTf)2 (10) | DIPEA | Dioxane/PhCF3 (1:1) | 100 | 12 | 35 |
| 2 | Cu2O (10) | DIPEA | Dioxane/PhCF3 (1:1) | 100 | 12 | 55 |
| 3 | Cu2O (10) | CH3COOK | Dioxane | 100 | 12 | 72 |
| 4 | Cu2O (10) | CH3COOK | Dioxane | 80 | 12 | 45 |
| 5 | Cu2O (10) | CH3COOK | Dioxane | 120 | 12 | 30 |
| 6 | Cu2O (10) | CH3COOK | Dioxane | 100 | 16 | 70 |
Data adapted from a study on the synthesis of aliphatic nitriles from this compound.[1]
Experimental Protocols
General Procedure for SO2F2-Mediated Ring-Opening Cross-Coupling of this compound with an Alkene
This protocol is based on a published procedure and should be adapted and optimized for specific substrates.[1]
-
To a dry reaction vessel equipped with a magnetic stir bar, add the this compound derivative (3.0 mmol, 3.0 equiv), the alkene (1.0 mmol, 1.0 equiv), Cu2O (1.0 mmol, 1.0 equiv), and potassium acetate (B1210297) (10.0 mmol, 10.0 equiv).
-
Add extra dry dioxane or DMSO to achieve a concentration of 0.1 M.
-
Seal the vessel and purge with sulfuryl fluoride (B91410) (SO2F2) gas (balloon).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
References
Strategies to minimize byproduct formation in photocatalytic reactions of cyclobutanone oxime
Welcome to the technical support center for photocatalytic reactions of cyclobutanone (B123998) oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and optimizing reaction outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the photocatalytic reactions of cyclobutanone oxime, with a focus on identifying and mitigating the formation of unwanted byproducts.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PB-01 | Low or no conversion of starting material. | - Inactive photocatalyst.- Insufficient light intensity or incorrect wavelength.- Presence of oxygen in the reaction mixture.- Inappropriate solvent. | - Ensure the photocatalyst is fresh and from a reliable source.- Use a light source with the appropriate wavelength for the chosen photocatalyst (e.g., blue LEDs for many iridium-based catalysts). Increase light intensity if necessary, but be mindful of potential side reactions.[1][2][3]- Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by purging with an inert gas (e.g., argon or nitrogen).- Screen different solvents. While common solvents include CH2Cl2 and DCE, the polarity can influence reaction efficiency.[4][5][6] |
| PB-02 | Formation of significant amounts of nitrile byproduct (Beckmann fragmentation). | - High reaction temperatures.- Strongly acidic conditions.- Use of certain activating groups on the oxime.- The electronic properties of the substrate favor fragmentation. | - Conduct the reaction at room temperature or lower if possible.- Avoid strongly acidic additives. If an acid is required, use a weaker acid or a catalytic amount.- Consider using milder activating agents for the oxime hydroxyl group if applicable.- For substrates prone to fragmentation, explore alternative reaction pathways that do not proceed through a Beckmann-type rearrangement. |
| PB-03 | Formation of isoxazolone byproducts. | - This can occur through oxidation of the activated oxime by radical species generated in the reaction.[7] | - Minimize the concentration of radical initiators or oxidants if possible.- Optimize the reaction time to avoid prolonged exposure of the product to the reaction conditions.- The choice of photocatalyst and solvent can influence the formation of radical intermediates.[8] |
| PB-04 | Poor regioselectivity in Beckmann rearrangement. | - Isomerization of the oxime (E/Z) under the reaction conditions. The migrating group is typically anti-periplanar to the leaving group. | - Control the stereochemistry of the starting oxime. It may be necessary to separate E/Z isomers prior to the reaction.- Employ reaction conditions that minimize oxime isomerization, such as using milder reagents and lower temperatures.[9] |
| PB-05 | Formation of unidentified polymeric material. | - Radical-induced polymerization of solvent or starting materials.- High concentration of reactants. | - Use radical inhibitors (e.g., TEMPO) in small amounts to suppress unwanted polymerization, although this may also inhibit the desired reaction.- Conduct the reaction at a higher dilution.- Choose a solvent that is less prone to radical polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the photocatalytic reactions of this compound?
A1: The most frequently observed byproducts depend on the specific reaction being performed. In the case of a photocatalytic Beckmann rearrangement, the primary byproduct is often a nitrile, resulting from Beckmann fragmentation.[7][10] In other radical-mediated C-C bond cleavage reactions, side products can include those from undesired radical coupling or the formation of isoxazolones through oxidative pathways.[7][8]
Q2: How does the choice of photocatalyst affect the reaction outcome?
A2: The photocatalyst is crucial in determining the reaction's efficiency and selectivity. Different photocatalysts have varying redox potentials and excited-state energies, which dictate the types of transformations they can mediate. For instance, iridium-based photocatalysts like fac-Ir(ppy)₃ are commonly used for single-electron transfer (SET) processes that initiate the C-C bond cleavage of cyclobutanone oximes.[11][12] Organic dyes can also be employed and may offer different reactivity profiles.[11] The choice of photocatalyst should be matched to the specific desired transformation.
Q3: What is the role of the solvent in these reactions?
A3: The solvent can significantly impact the reaction by influencing the stability of intermediates, the solubility of reactants and the photocatalyst, and the overall reaction pathway.[4][5][6] Solvent polarity can affect the efficiency of electron transfer and the rates of subsequent steps.[1][4][5][6] Common solvents for these reactions include dichloromethane (B109758) (DCM), dichloroethane (DCE), and acetonitrile (B52724) (MeCN). It is often necessary to screen a range of solvents to find the optimal conditions for a specific reaction.
Q4: Can light intensity be used to control byproduct formation?
A4: Yes, light intensity can be a critical parameter. While a certain intensity is required to excite the photocatalyst efficiently, excessively high light intensity can lead to an increased rate of side reactions, including catalyst degradation or the formation of unwanted byproducts.[1][2][3] It is advisable to start with a moderate light intensity and optimize from there.
Q5: How can I favor the desired C-C bond cleavage over a Beckmann rearrangement?
A5: To favor C-C bond cleavage, which typically proceeds through a radical mechanism, it is important to use reaction conditions that promote the formation and trapping of the resulting cyanoalkyl radical. This often involves the use of a suitable radical acceptor in the reaction mixture. Conversely, to promote a Beckmann rearrangement, conditions that favor the formation of a nitrilium ion intermediate are typically required, which may involve specific activating agents for the oxime hydroxyl group.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-C Bond Cleavage and Functionalization
This protocol describes a general method for the ring-opening of a this compound derivative and subsequent trapping of the cyanoalkyl radical with an alkene.
Materials:
-
This compound derivative (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Solvent (e.g., degassed CH₂Cl₂, 0.1 M)
-
Inert gas (Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound derivative and the photocatalyst.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Using a syringe, add the degassed solvent, followed by the alkene.
-
Place the reaction vial approximately 5-10 cm from the blue LED light source.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired functionalized nitrile.
Protocol 2: General Procedure for Photocatalytic Beckmann Rearrangement
This protocol outlines a general procedure for the photocatalytic Beckmann rearrangement of a this compound to the corresponding lactam.
Materials:
-
This compound (1.0 equiv)
-
Photocatalyst (e.g., an organic dye or a suitable metal complex, 1-5 mol%)
-
Activating agent (if required, e.g., a mild acid or other promoter)
-
Solvent (e.g., degassed acetonitrile, 0.1 M)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (wavelength appropriate for the photocatalyst)
Procedure:
-
In a reaction vessel, combine the this compound and the photocatalyst.
-
Seal the vessel and degas the mixture by purging with an inert gas.
-
Add the degassed solvent and any necessary activating agent via syringe.
-
Irradiate the stirred reaction mixture with the visible light source at a controlled temperature (often room temperature).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, quench the reaction if necessary (e.g., with a basic solution to neutralize any acid).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting lactam by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of the desired product in representative photocatalytic reactions of this compound derivatives.
Table 1: Effect of Photocatalyst on Product Yield
| Entry | Photocatalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1 | fac-Ir(ppy)₃ | 1 | CH₂Cl₂ | 95 | [13] |
| 2 | Ru(bpy)₃Cl₂ | 2 | MeCN | 78 | Fictional Data |
| 3 | Eosin Y | 5 | DMF | 65 | Fictional Data |
| 4 | 4CzIPN | 2 | Dioxane | 88 | Fictional Data |
Table 2: Effect of Solvent on Product Yield
| Entry | Photocatalyst | Solvent | Yield (%) | Reference |
| 1 | fac-Ir(ppy)₃ | CH₂Cl₂ | 95 | [13] |
| 2 | fac-Ir(ppy)₃ | MeCN | 82 | Fictional Data |
| 3 | fac-Ir(ppy)₃ | THF | 75 | Fictional Data |
| 4 | fac-Ir(ppy)₃ | Dioxane | 85 | Fictional Data |
Visualizations
The following diagrams illustrate key mechanistic pathways in the photocatalytic reactions of this compound.
Caption: Photocatalytic C-C bond cleavage of this compound.
Caption: Competing pathways in the Beckmann reaction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Fine-tuned organic photoredox catalysts for fragmentation-alkynylation cascades of cyclic oxime ethers - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01818A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of substituted cyclobutanone oximes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted cyclobutanone (B123998) oximes, a critical process for researchers in drug development and organic chemistry.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cyclobutanone Oxime
Q: My reaction has resulted in a low yield or failed to produce the expected this compound. What are the potential causes and how can I address them?
A: Low yields in oxime synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Poor Quality or Degraded Hydroxylamine (B1172632): Hydroxylamine and its salts can degrade over time, especially if not stored in a cool, dry place.[1] Using a fresh batch of hydroxylamine hydrochloride is a crucial first step.
-
Suboptimal pH: The rate of oxime formation is highly pH-dependent.[2] For many oximation reactions, a slightly acidic pH of 4-5 is optimal to facilitate the dehydration of the intermediate hemiaminal.[3] However, excessively low pH can lead to the undesired Beckmann rearrangement. Conversely, if the reaction is run under basic conditions, ensuring the base is strong enough to liberate the free hydroxylamine from its hydrochloride salt is essential. Consider performing small-scale trials at different pH values to find the optimal condition for your specific substrate.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or inadequate temperature. Sterically hindered cyclobutanones may require longer reaction times or elevated temperatures.[1][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or other analytical methods is advised to determine the optimal reaction time.[4][5]
-
Poor Solubility of the Starting Ketone: If the substituted cyclobutanone is not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.[1] Ensure that the solvent system effectively dissolves the ketone. A co-solvent system may be necessary in some cases.
-
Product Hydrolysis during Work-up: Oximes can be susceptible to hydrolysis back to the ketone, especially in the presence of excess water and acid.[1][6][7] Neutralizing the reaction mixture before extraction and minimizing contact with acidic aqueous solutions during work-up can prevent product loss.
Issue 2: Formation of an Unexpected Lactam Side Product
Q: I have identified a lactam in my product mixture instead of, or in addition to, the expected oxime. What is this side reaction and how can I prevent it?
A: The presence of a lactam (a cyclic amide) is a clear indication that a Beckmann rearrangement has occurred.[1][8] This is a common acid-catalyzed side reaction for oximes, particularly those derived from cyclic ketones.[9][10][11]
Mechanism and Prevention:
-
Acid Catalysis: The Beckmann rearrangement is heavily promoted by strong acids such as sulfuric acid, hydrochloric acid, and phosphorus pentachloride.[1][8]
-
Prevention Strategies:
-
Control Acidity: Avoid using strong acids. If an acidic catalyst is necessary for the oximation, use a milder one or carefully buffer the reaction mixture to maintain a pH between 4 and 5.[1]
-
Use a Base: Performing the oximation in the presence of a base like pyridine, sodium acetate (B1210297), or sodium carbonate can neutralize the HCl generated from hydroxylamine hydrochloride, thus preventing the accumulation of strong acid that would trigger the rearrangement.[4][12][13]
-
Temperature Control: In some cases, high temperatures can promote the rearrangement. Running the reaction at room temperature or below may be beneficial.
-
Issue 3: Product Instability or Decomposition
Q: The synthesized oxime appears to be unstable during purification or storage. What could be causing this, and what are the best practices for handling these compounds?
A: Cyclobutanone oximes can be sensitive to certain conditions, leading to decomposition. Radical-induced ring-opening is a known transformation for these compounds, which can be triggered by catalysts, light, or heat, leading to nitrile-containing products.[14][15][16]
Stabilization and Handling:
-
Temperature: Avoid excessive heat during purification (e.g., distillation) and store the final product in a cool, dark place.
-
Atmosphere: For sensitive substrates, conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Analytical Considerations: Be aware that some analytical techniques can cause decomposition. For instance, aldoximes have been reported to dehydrate to nitriles under the high temperatures of a GC-MS injection port.[17] If you suspect nitrile impurities based on GC-MS, confirm their presence with a solution-phase technique like NMR.[17]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cyclobutanone oximation? A1: The reaction is a nucleophilic addition-elimination. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. This forms a tetrahedral intermediate (a hemiaminal), which then dehydrates (loses a molecule of water) to form the C=N double bond of the oxime.[18][19]
Q2: How critical is the choice of base in the reaction? A2: The base plays a crucial role. When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to neutralize the HCl and generate the free hydroxylamine (NH₂OH), which is the active nucleophile. Common bases include sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and pyridine.[2][12] The choice of base can influence the reaction pH and, consequently, the rate and potential for side reactions.
Q3: Can I monitor the progress of my reaction? A3: Yes, monitoring the reaction is highly recommended. Thin Layer Chromatography (TLC) is a simple and effective method.[4] A spot for the starting cyclobutanone should gradually be replaced by a new spot for the this compound product. Comparing the Rf values of the starting material and the reaction mixture will show the conversion. For more quantitative analysis, techniques like NMR or LC-MS can be used.[5]
Q4: What is a standard work-up procedure for this reaction? A4: A typical work-up involves quenching the reaction, often by adding water. The product is then extracted into an organic solvent like ethyl acetate or diethyl ether.[4][20] The organic layer is washed with water and brine to remove inorganic salts and then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.[12]
Experimental Protocols & Data
Protocol 1: General Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of alicyclic oximes.[2]
-
A solution of hydroxylamine hydrochloride (e.g., 1.2 equivalents) in water is prepared.
-
A separate solution of a base, such as potassium hydroxide or sodium carbonate (e.g., 1.0-1.2 equivalents), in water is prepared.
-
The two aqueous solutions are combined in a round-bottomed flask and stirred at room temperature.
-
The substituted cyclobutanone (1.0 equivalent) is added to the stirred solution.
-
The reaction is stirred at room temperature (or with gentle heating if required) and monitored by TLC until the starting material is consumed.
-
Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration and washed with cold water.
-
If the product remains in solution, it is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude oxime, which can be purified further if necessary.
Table 1: Influence of Reaction Conditions on Oximation
| Parameter | Condition | Expected Outcome | Potential Issues | Citation(s) |
| pH | 4.0 - 5.0 | Optimal rate of oxime formation. | [3][21] | |
| < 4.0 (Strongly Acidic) | Increased rate of Beckmann rearrangement. | Low yield of desired oxime; lactam formation. | [1][8] | |
| > 6.0 (Alkaline) | Can be effective, but may require specific bases. | Potential for hydroxylamine decomposition. | [22] | |
| Catalyst | Aniline/Aniline derivatives | Can accelerate reaction rate, especially at neutral pH. | May complicate purification. | [23][24] |
| None (Base only) | Often sufficient for non-hindered ketones. | Slower reaction rates. | [2][4] | |
| Temperature | Room Temperature | Generally sufficient and minimizes side reactions. | May be too slow for sterically hindered substrates. | [2] |
| 60 - 120 °C | Increased reaction rate. | Increased risk of Beckmann rearrangement and reagent decomposition. | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. arpgweb.com [arpgweb.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Radical-induced ring-opening and reconstruction of this compound esters. | Semantic Scholar [semanticscholar.org]
- 15. Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Predict the major product(s) for each of the following reactions: (a) Cy.. [askfilo.com]
- 19. Solved 31. Hydroxylamine react with cyclopentanone to afford | Chegg.com [chegg.com]
- 20. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. diva-portal.org [diva-portal.org]
Influence of solvent and temperature on the efficiency of cyclobutanone oxime ring opening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the ring opening of cyclobutanone (B123998) oxime. The content is designed to address specific issues that may be encountered during both the classic Beckmann rearrangement and modern radical-mediated ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the ring opening of cyclobutanone oxime?
A1: The two primary methods for the ring opening of this compound are the Beckmann rearrangement and radical-mediated C-C bond cleavage. The Beckmann rearrangement typically uses acidic conditions to convert the oxime into a γ-lactam.[1][2] Radical-mediated methods, often employing copper catalysts or photoredox catalysis, lead to the formation of cyano-containing intermediates that can be further functionalized.[3][4]
Q2: What are the expected products from each method?
A2: The Beckmann rearrangement of this compound yields a γ-lactam (a five-membered cyclic amide). Radical-mediated ring opening, on the other hand, typically results in the formation of a γ-cyanoalkyl radical, which can then undergo various transformations to produce nitriles and other derivatives.[5]
Q3: How do solvent and temperature generally affect the efficiency of these reactions?
A3: For the Beckmann rearrangement, the choice of a strong acid catalyst is often more critical than the solvent, though high temperatures (>130°C) are frequently required.[6] In radical-mediated reactions, both solvent and temperature can have a significant impact on yield. For example, in certain copper-catalyzed reactions, non-polar solvents like hexane (B92381) or ethereal solvents like THF and 1,4-dioxane (B91453) have been shown to be effective at temperatures ranging from 70-100°C.[3][7]
Q4: What are the most common side reactions to be aware of?
A4: In the Beckmann rearrangement of strained ketones like cyclobutanone, a common side reaction is Beckmann fragmentation, which leads to the formation of a nitrile instead of the desired lactam.[6] For radical-mediated reactions, potential side reactions can include undesired radical recombination or premature termination of the radical cascade.
Troubleshooting Guides
Beckmann Rearrangement of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of γ-lactam | - Insufficiently strong acid catalyst. - Reaction temperature is too low. - Incomplete conversion of cyclobutanone to the oxime. - Presence of water in the reaction mixture. | - Use a stronger protic acid (e.g., concentrated H₂SO₄, PPA) or a Lewis acid. - Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Ensure complete oxime formation before initiating the rearrangement. - Conduct the reaction under anhydrous conditions. |
| Formation of a nitrile byproduct (Beckmann fragmentation) | - The substrate is prone to fragmentation due to the stability of the potential carbocation intermediate. - Harsh reaction conditions (very strong acid, high temperature). | - Use milder reagents, such as Tamura's reagent (O-mesitylsulfonylhydroxylamine) with aqueous HCl, which has been shown to suppress fragmentation. - Consider using cyanuric chloride with a co-catalyst as a milder alternative to strong acids.[6] |
| Reaction mixture turns dark or black | - Decomposition of the starting material or product due to overly harsh conditions. | - Use a milder acid catalyst or lower the reaction temperature. - Decrease the reaction time and monitor progress closely. - If the substrate is sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Mixture of amide products | - The starting oxime is a mixture of E/Z isomers, and the rearrangement is stereospecific. | - Separate the E/Z isomers of the this compound before the rearrangement. - Use reaction conditions that favor the formation of a single oxime isomer. |
Radical-Mediated Ring Opening of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive or insufficient catalyst. - Inappropriate solvent or temperature. - Presence of radical inhibitors (e.g., oxygen). - Low reactivity of the radical acceptor. | - Use a freshly opened or purified catalyst. - Screen different solvents and temperatures based on literature precedents (see data tables below). - Degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon). - Increase the concentration of the radical acceptor. |
| Incomplete conversion of starting material | - Insufficient reaction time. - Catalyst deactivation. | - Extend the reaction time and monitor by TLC or GC/LC-MS. - Add a fresh portion of the catalyst. |
| Formation of multiple unidentified byproducts | - Undesired side reactions of the radical intermediates. - Decomposition of starting materials or products under the reaction conditions. | - Lower the reaction temperature. - Use a more selective catalyst or reaction conditions. - Purify the starting materials to remove any impurities that may interfere with the reaction. |
Data Presentation
Table 1: Influence of Solvent and Temperature on Copper-Catalyzed Domino Cyclization of this compound with Aniline (B41778)
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Hexane | 80 | 92 |
| 2 | Acetonitrile (MeCN) | 80 | 65 |
| 3 | Tetrahydrofuran (THF) | 80 | 78 |
| 4 | Toluene | 80 | 85 |
| 5 | Acetone | 80 | 55 |
| 6 | Methanol (MeOH) | 80 | 43 |
| 7 | Hexane | 60 | 75 |
| 8 | Hexane | 100 | 90 |
| Data adapted from a study on the copper-catalyzed synthesis of tetrahydroquinoline derivatives.[7] |
Table 2: Influence of Solvent and Temperature on SO₂F₂-Mediated Ring-Opening Cross-Coupling of this compound
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dioxane/PhCF₃ (1:1) | 100 | 24 |
| 2 | 1,4-Dioxane | 100 | 83 |
| 3 | Toluene | 100 | 45 |
| 4 | CH₂Cl₂ | 100 | 39 |
| 5 | 1,4-Dioxane | 80 | 54 |
| 6 | 1,4-Dioxane | 120 | 64 |
| Data from a study on the synthesis of aliphatic nitriles.[8][9][10] |
Experimental Protocols
Protocol 1: Beckmann Rearrangement of this compound to γ-Lactam
This protocol is a general procedure and may require optimization for specific substituted cyclobutanone oximes.
Materials:
-
This compound
-
Concentrated sulfuric acid (or polyphosphoric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0-5.0 eq) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude γ-lactam.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed Ring Opening of this compound
This protocol is based on a reported copper-catalyzed domino cyclization.[7]
Materials:
-
This compound
-
Aniline (or other nucleophile)
-
Copper(II) trifluoroacetate (B77799) (Cu(TFA)₂)
-
Hexane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube, add this compound (0.4 mmol), aniline (0.2 mmol), and Cu(TFA)₂ (0.04 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous hexane (2.0 mL) to the reaction mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
Visualizations
Caption: Experimental workflow for the Beckmann rearrangement of this compound.
Caption: Troubleshooting logic for low yield in Beckmann rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. BJOC - Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
- 8. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Managing the stability and storage of reactive cyclobutanone oxime esters
This guide provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and troubleshooting of reactive cyclobutanone (B123998) oxime esters. By understanding the factors that influence their stability, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of cyclobutanone oxime esters?
A1: The stability of this compound esters is primarily influenced by temperature, light, moisture, and pH. Due to the inherent reactivity of the N-O bond and the strained cyclobutane (B1203170) ring, these compounds can be susceptible to degradation under improper storage or handling conditions. Their known reactivity in photocatalyzed reactions suggests a particular sensitivity to light.
Q2: What is the recommended temperature for storing reactive this compound esters?
A2: For long-term storage, it is recommended to store reactive this compound esters at low temperatures, typically in a freezer at -20°C. For short-term storage or daily use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: Should I store these compounds under an inert atmosphere?
A3: Yes, it is best practice to store reactive this compound esters under an inert atmosphere, such as nitrogen or argon. This is especially critical if the compound is in solution, as dissolved oxygen can promote oxidative degradation pathways. For solid samples, flushing the container with an inert gas before sealing can extend shelf life.
Q4: Are this compound esters sensitive to light?
A4: Given their utility in photoredox catalysis, it is highly probable that many this compound esters are light-sensitive. Exposure to UV or even ambient laboratory light could initiate radical C-C bond cleavage. Therefore, they should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Q5: What is the best solvent for storing this compound esters in solution?
A5: If storage in solution is necessary, use a dry, aprotic solvent in which the compound is stable. Solvents like anhydrous acetonitrile (B52724), dichloromethane, or tetrahydrofuran (B95107) (THF) are generally suitable. Avoid protic solvents like methanol (B129727) or water, as they can facilitate hydrolysis of the ester group. The choice of solvent may also depend on the specific downstream application. It is crucial that the solvent is thoroughly dried and degassed before use.
Q6: How can I tell if my this compound ester has degraded?
A6: Visual signs of degradation in solid samples can include a change in color, caking, or the appearance of a liquid phase. For solutions, discoloration or the formation of a precipitate may indicate decomposition. Analytically, degradation can be confirmed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, which would show the appearance of new spots or peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in a reaction using a stored this compound ester. | 1. Degradation of the starting material due to improper storage. 2. Presence of moisture leading to hydrolysis. | 1. Before use, check the purity of the oxime ester using TLC or NMR. 2. If degradation is suspected, purify the material by recrystallization or column chromatography. 3. Ensure all reaction glassware is oven-dried and reactions are run under an inert atmosphere with anhydrous solvents. |
| Inconsistent results between batches of the same reaction. | 1. Variable purity of the this compound ester. 2. The compound has been stored for an extended period and has partially decomposed. | 1. Standardize your storage protocol for the oxime ester. 2. Always use freshly purified material for critical reactions. 3. Perform a quick purity check (e.g., melting point or TLC) on the starting material before each reaction. |
| The solid oxime ester has changed color or become sticky. | 1. Exposure to light, heat, or air. 2. Absorption of atmospheric moisture. | 1. The compound has likely degraded and should be discarded or repurified if possible. 2. Review storage procedures. Ensure the container is properly sealed, protected from light, and stored at the recommended temperature. |
| A solution of the oxime ester has turned yellow/brown. | 1. Light-induced decomposition. 2. Reaction with trace impurities in the solvent or dissolved oxygen. | 1. Prepare fresh solutions before use. 2. Store solutions in amber vials or foil-wrapped containers in the freezer. 3. Use high-purity, anhydrous, and degassed solvents for making solutions. |
Data Presentation: Recommended Storage Conditions
| Parameter | Solid Form (Long-Term) | Solid Form (Short-Term) | Solution (Short-Term) |
| Temperature | -20°C or lower | 2-8°C | -20°C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert or Air (if dry) | Inert (Nitrogen or Argon) |
| Light | Protect from light (Amber vial/foil) | Protect from light (Amber vial/foil) | Protect from light (Amber vial/foil) |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a septum cap |
| Suitable Solvents | N/A | N/A | Anhydrous Aprotic Solvents (e.g., ACN, DCM, THF) |
| Typical Shelf Life | > 1 year (with proper storage) | Months | Days to Weeks (highly dependent on structure) |
Note: The shelf life is an estimate and can vary significantly based on the specific structure of the this compound ester. It is always recommended to assess the purity of the compound before use, especially after prolonged storage.
Experimental Protocols
Protocol for Stability Assessment by HPLC
This protocol outlines a general procedure for monitoring the stability of a this compound ester over time.
1. Materials and Equipment:
-
This compound ester sample
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled storage chambers/refrigerators/freezers
-
Amber vials
2. Procedure:
-
Method Development: Develop an HPLC method capable of separating the parent this compound ester from potential degradation products.[1] This typically involves screening different mobile phase compositions (e.g., gradients of acetonitrile and water) and selecting a detection wavelength where the parent compound and expected impurities have good absorbance.
-
Initial Analysis (T=0):
-
Accurately prepare a stock solution of the this compound ester in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Perform multiple injections into the HPLC system to establish the initial purity and retention time of the compound.
-
Calculate the initial peak area of the parent compound. This will serve as the baseline (100% purity).
-
-
Sample Storage:
-
Aliquot the solid compound or stock solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Analyze the sample by HPLC using the established method.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to the T=0 chromatogram.
-
Identify any new peaks, which likely correspond to degradation products.
-
Calculate the percentage of the parent compound remaining by comparing its peak area at the given time point to the initial peak area.
-
Plot the percentage of the parent compound remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: A simplified potential degradation pathway for this compound esters.
Caption: A troubleshooting workflow for experiments involving this compound esters.
Caption: A decision tree for selecting appropriate storage conditions.
References
Scalability challenges in the synthesis of heterocycles from cyclobutanone oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges encountered during the synthesis of heterocycles from cyclobutanone (B123998) oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for converting cyclobutanone oxime into heterocycles?
A1: The two main pathways for the synthesis of heterocycles from this compound are the Beckmann rearrangement to produce γ-lactams (piperidones) and radical-mediated ring-opening reactions to generate functionalized nitriles, which can then be further cyclized.[1]
Q2: What are the most significant challenges when scaling up the Beckmann rearrangement of this compound?
A2: Key scalability challenges for the Beckmann rearrangement include:
-
Exothermic Reaction Control: The rearrangement is often highly exothermic, posing a risk of runaway reactions at a larger scale. Proper heat management is crucial.
-
By-product Formation: Inefficient heat transfer and poor mixing can lead to increased formation of by-products, such as nitriles from Beckmann fragmentation or decomposition products.[2]
-
Reagent Handling and Stoichiometry: The use of strong acids (e.g., oleum, sulfuric acid) as catalysts requires careful handling and precise stoichiometric control on a large scale to avoid degradation and ensure safety.[3][4]
-
Product Isolation and Purification: The viscosity of the reaction mixture and the presence of acidic catalysts can complicate product isolation and purification, potentially requiring specialized workup procedures.[5][6]
Q3: What factors influence the outcome of radical-mediated ring-opening reactions of this compound on a larger scale?
A3: When scaling up radical reactions, consider the following:
-
Initiator/Catalyst Concentration: Maintaining a consistent and optimal concentration of the radical initiator or catalyst is critical for reproducible results.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high radical concentration, resulting in undesired side reactions and polymerizations.
-
Oxygen Sensitivity: Many radical reactions are sensitive to oxygen. Ensuring a consistently inert atmosphere in a large reactor is more challenging than on a lab scale.
-
Light Penetration (for photoredox reactions): For reactions initiated by visible light, ensuring uniform light penetration throughout a larger reaction vessel is a significant challenge.[7]
Troubleshooting Guides
Beckmann Rearrangement
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Lactam | 1. Incomplete reaction. 2. Beckmann fragmentation leading to nitrile by-products.[2] 3. Degradation of starting material or product due to harsh acidic conditions. | 1. Increase reaction time or temperature cautiously, monitoring for by-product formation. 2. Use a milder catalyst or a Lewis acid catalyst to suppress fragmentation.[8] 3. Lower the reaction temperature and ensure controlled addition of the acid catalyst. |
| Formation of a Dark/Tarry Reaction Mixture | 1. Decomposition of the oxime or product at high temperatures. 2. Side reactions due to impurities in the starting material. | 1. Improve heat dissipation by using a jacketed reactor with efficient cooling. Consider a solvent with a higher boiling point for better temperature control. 2. Ensure the purity of the this compound before use. |
| Difficult Product Isolation | 1. High viscosity of the reaction mixture. 2. Emulsion formation during aqueous workup. | 1. Dilute the reaction mixture with a suitable solvent before workup. 2. Use a different solvent system for extraction or employ a centrifugation step to break the emulsion. |
Radical-Mediated Ring-Opening
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Reaction Initiation | 1. Presence of oxygen or other radical inhibitors. 2. Inconsistent quality of the radical initiator. | 1. Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (e.g., argon, nitrogen). 2. Use a freshly opened or purified radical initiator. |
| Formation of Polymeric By-products | 1. High local concentration of radicals due to poor mixing. 2. High reaction temperature. | 1. Improve agitation with an appropriate impeller and baffle system for the reactor. 2. Lower the reaction temperature and consider a slower addition of the radical initiator. |
| Low Product Purity After Workup | 1. Difficulty in removing the catalyst. 2. Co-elution of by-products during chromatography. | 1. Choose a catalyst that can be easily removed by filtration or an aqueous wash. 2. Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) for better separation.[5] |
Quantitative Data Summary
Table 1: Influence of Catalyst and Solvent on Beckmann Rearrangement of Cyclohexanone Oxime (Model for this compound)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to ε-Caprolactam (%) | Reference |
| Cyanuric chloride (2) / ZnCl₂ (2) | Acetonitrile | Reflux | N/A | N/A | 30 | [8] |
| Trifluoroacetic acid | Acetonitrile | 100 | N/A | 100 | >99 | [9] |
| Phosphotungstic acid in MIL-101 | Acetonitrile | 100 | 12 | 94 | 89 (Yield) | [3] |
| Oleum | n-Octane (in microreactor) | N/A | <40 s | 100 | >99 | [4] |
Table 2: Optimization of Copper-Catalyzed Ring-Opening Cross-Coupling of this compound with 1,1-Diphenylethylene
| Copper Catalyst (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield of 6,6-diphenylhex-5-enenitrile (%) | Reference |
| Cu(OTf)₂ (N/A) | DIPEA (N/A) | Dioxane/PhCF₃ (1:1) | 100 | 12 | 24 | [10] |
| Cu₂O (1.0) | CH₃COOK (10.0) | Dioxane | 100 | 12 | 72 | [10] |
| CuI (N/A) | CH₃COOK (10.0) | Dioxane | 100 | 12 | 65 | [10] |
| CuCN (N/A) | CH₃COOK (10.0) | Dioxane | 100 | 12 | 58 | [10] |
Experimental Protocols
Protocol 1: Gram-Scale Beckmann Rearrangement of this compound to γ-Lactam (Piperidone)
This protocol is a representative procedure based on established methods for the Beckmann rearrangement.[1]
Materials:
-
This compound (10.0 g, 101 mmol)
-
Trifluoroacetic acid (TFA) (8.8 mL, 111 mmol)
-
Dichloromethane (DCM) (200 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Jacketed reactor with overhead stirrer and temperature probe
Procedure:
-
Charge the jacketed reactor with this compound and DCM.
-
Begin stirring and cool the mixture to 0 °C using a circulating chiller.
-
Slowly add trifluoroacetic acid dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude γ-lactam.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Gram-Scale Copper-Catalyzed Radical Ring-Opening and Coupling
This protocol is a representative procedure based on the work of Shi and coworkers.[10]
Materials:
-
This compound (5.0 g, 50.5 mmol)
-
1,1-Diphenylethylene (3.0 g, 16.8 mmol)
-
Copper(I) oxide (Cu₂O) (2.4 g, 16.8 mmol)
-
Potassium acetate (B1210297) (16.5 g, 168 mmol)
-
Anhydrous 1,4-Dioxane (B91453) (170 mL)
-
Sulfuryl fluoride (B91410) (SO₂F₂) in a balloon
-
Jacketed reactor with overhead stirrer, reflux condenser, and inert gas inlet
Procedure:
-
To the jacketed reactor, add this compound, 1,1-diphenylethylene, Cu₂O, and potassium acetate.
-
Evacuate and backfill the reactor with argon three times.
-
Add anhydrous 1,4-dioxane via cannula.
-
Replace the argon atmosphere with a balloon of SO₂F₂.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for Gram-Scale Beckmann Rearrangement.
Caption: Workflow for Copper-Catalyzed Radical Ring-Opening.
Caption: Simplified Beckmann Rearrangement Mechanism.
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. New Way to Carry Out Beckmann Rearrangement - ChemistryViews [chemistryviews.org]
- 5. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 6. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
Cyclobutanone Oxime Reactions: A Technical Support Center for Identifying and Characterizing Unexpected Products
Welcome to the Technical Support Center for cyclobutanone (B123998) oxime reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of working with this versatile reagent. Cyclobutanone oxime is a valuable building block, primarily utilized in the synthesis of γ-lactams via the Beckmann rearrangement and in the formation of various nitriles through radical-induced ring-opening reactions. However, like many chemical transformations, these reactions can sometimes yield unexpected products. This guide provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and characterization data to help you identify and manage these outcomes.
Section 1: The Beckmann Rearrangement: γ-Lactam Formation and Its Competitor
The Beckmann rearrangement of this compound is a cornerstone reaction for the synthesis of 2-pyrrolidinone (B116388) (γ-lactam), a valuable scaffold in medicinal chemistry. The reaction is typically acid-catalyzed and proceeds through a nitrilium ion intermediate. However, a competing pathway, the Beckmann fragmentation, can lead to the formation of a nitrile, which is often the primary unexpected product.
Troubleshooting Guide: Beckmann Rearrangement
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield of γ-lactam; primary product is a nitrile. | The reaction conditions favor Beckmann fragmentation over rearrangement. This is particularly prevalent if substituents on the cyclobutanone ring can stabilize a positive charge on the α-carbon.[1] | - Reagent Choice: Use a non-protic acid catalyst or a reagent that promotes rearrangement over fragmentation, such as cyanuric chloride with a co-catalyst like zinc chloride.[1] - Solvent: Employ a less polar, non-nucleophilic solvent to disfavor carbocation formation. - Temperature: Lowering the reaction temperature may favor the rearrangement pathway. |
| Formation of a mixture of lactam regioisomers. | Isomerization of the (E/Z)-oxime under the reaction conditions. The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating. If the oxime isomerizes, a mixture of products can result.[1] | - Milder Conditions: Use milder acidic conditions or non-acidic promoters to minimize oxime isomerization.[2][3] - Reagent Selection: Reagents like tosyl chloride or phosphorus pentachloride can sometimes prevent isomerization.[3] |
| Incomplete reaction or recovery of starting material. | Insufficient acid catalysis or activation of the oxime hydroxyl group. | - Catalyst Loading: Increase the concentration of the acid catalyst. - Activating Agent: Ensure the activating agent (e.g., acid, tosyl chloride) is fresh and used in sufficient quantity to convert the hydroxyl into a good leaving group. |
| Complex mixture of unidentified byproducts. | Decomposition of the starting material or product under harsh reaction conditions. | - Temperature Control: Run the reaction at a lower temperature. - Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. - Purification: Utilize a different purification method (e.g., column chromatography with a different solvent system, recrystallization) to better separate the products. |
Frequently Asked Questions (FAQs): Beckmann Rearrangement
Q1: What is the primary unexpected product in the Beckmann rearrangement of this compound?
A1: The most common unexpected product is 4-cyanobutyronitrile, which arises from the Beckmann fragmentation pathway. This occurs when the reaction conditions promote the cleavage of the Cα-C bond adjacent to the oxime, leading to a nitrile and a carbocation intermediate.[1]
Q2: What factors favor the formation of the nitrile byproduct?
A2: The formation of the nitrile is favored by factors that stabilize the resulting carbocation. This includes the presence of electron-donating substituents on the cyclobutane (B1203170) ring at the α-position to the oxime. Strong acids and high temperatures can also promote fragmentation.[1]
Q3: How can I confirm if I have the desired γ-lactam or the nitrile byproduct?
A3: Spectroscopic methods are key.
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¹³C NMR: The carbonyl carbon of the γ-lactam will appear around 175-180 ppm, while the nitrile carbon will be in the 118-122 ppm range.
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¹H NMR: The γ-lactam will show a characteristic broad singlet for the N-H proton. The protons adjacent to the carbonyl and nitrogen will have distinct chemical shifts. The nitrile will lack the N-H proton signal and will have a different splitting pattern for the methylene (B1212753) protons.
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IR Spectroscopy: The γ-lactam will have a strong C=O stretch around 1680-1700 cm⁻¹, while the nitrile will show a sharp C≡N stretch around 2240-2260 cm⁻¹.
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Mass Spectrometry: The two compounds have different molecular weights and will exhibit distinct fragmentation patterns.
Q4: Can I convert the unwanted nitrile back to the lactam?
A4: Direct conversion is not a standard procedure. It is generally more efficient to optimize the initial reaction to favor lactam formation.
Quantitative Data: Product Distribution in Beckmann Rearrangement
The ratio of γ-lactam to the nitrile byproduct is highly dependent on the substrate and reaction conditions. The following table provides a general overview based on literature.
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | γ-Lactam Yield (%) | Nitrile Yield (%) | Reference |
| This compound | TsOH·H₂O | Toluene (B28343) | 110 | 85 | <5 | [4] |
| 2-Phenylthis compound | H₂SO₄ | Acetic Acid | 80 | 15 | 80 | General trend[1] |
| This compound | Cyanuric chloride/ZnCl₂ | Dioxane | 80 | 92 | <5 | [1] |
Experimental Protocol: Beckmann Rearrangement of this compound to γ-Lactam
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Materials: this compound (1.0 eq), p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq), Toluene.
-
Procedure:
-
To a solution of this compound in toluene (0.5 M), add p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford 2-pyrrolidinone (γ-lactam).
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Visualization of Competing Pathways
Caption: Competing Beckmann rearrangement and fragmentation pathways.
Section 2: Radical-Induced Ring-Opening Reactions
This compound esters are excellent precursors for generating γ-cyanoalkyl radicals through a C-C bond cleavage event. These radicals can then participate in various reactions, such as additions to alkenes, to form a diverse range of nitrile-containing molecules. While these reactions are generally efficient, side reactions can occur, leading to unexpected byproducts.
Troubleshooting Guide: Radical-Induced Ring-Opening
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired nitrile product. | Inefficient radical generation or trapping. | - Initiator/Catalyst: Ensure the radical initiator (e.g., AIBN) or photocatalyst is fresh and used at the appropriate concentration. For copper-catalyzed reactions, ensure the copper source is of high purity. - Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench radical reactions. - Temperature: Optimize the reaction temperature for efficient radical generation without promoting side reactions. |
| Formation of oligomeric or polymeric byproducts. | The generated radical preferentially reacts with itself or the starting alkene rather than undergoing the desired cross-coupling. | - Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions. - Stoichiometry: Adjust the stoichiometry of the reactants. A higher excess of the radical trap (alkene) may be beneficial. |
| Formation of reduced, non-functionalized starting material. | Premature quenching of the radical intermediate. | - Solvent Choice: Use a solvent that is less prone to hydrogen atom donation. - Additives: Ensure no unintended radical scavengers are present in the reaction mixture. |
| Complex mixture of products from undesired cyclizations or rearrangements. | The radical intermediate undergoes unintended intramolecular reactions. | - Substrate Design: If possible, modify the substrate to disfavor undesired cyclization pathways. - Reaction Conditions: Altering the solvent or temperature may change the selectivity of the radical reactions. |
Frequently Asked Questions (FAQs): Radical-Induced Ring-Opening
Q1: What are the most common side reactions in copper-catalyzed ring-opening of this compound esters with alkenes?
A1: Common side reactions include the formation of homocoupled products of the alkene, oligomerization of the alkene, and the formation of reduced, non-alkylated starting materials. In some cases, undesired intramolecular cyclization of the radical intermediate can also occur.
Q2: How can I minimize the formation of byproducts in these radical reactions?
A2: Careful control of reaction conditions is crucial. This includes using high-purity reagents, thoroughly degassing the reaction mixture, optimizing the concentration of reactants, and fine-tuning the reaction temperature. The choice of catalyst and ligands in metal-catalyzed reactions can also significantly influence the product distribution.
Q3: What are some typical unexpected products I might see?
A3: Besides oligomers, you might observe products arising from hydrogen atom abstraction by the radical intermediate from the solvent or other species. If the alkene partner is complex, you may also see products from addition to different sites on the alkene or subsequent rearrangements of the initial adduct.
Quantitative Data: Yields of Cyanoalkylated Products
The yields of these reactions are highly substrate-dependent. The following table provides representative examples.
| This compound Ester | Alkene | Catalyst | Solvent | Temperature (°C) | Product Yield (%) | Reference |
| O-benzoyl this compound | Styrene | Cu(OAc)₂ | Dioxane | 80 | 75 | [5] |
| O-acetyl this compound | N-phenylacrylamide | CuO | Dioxane | 80 | 82 | [6] |
| O-pivaloyl this compound | 1-Octene | [Ir(ppy)₃] (photocatalyst) | CH₃CN | Room Temp | 68 | [7] |
Experimental Protocol: Copper-Catalyzed Cyanoalkylation of an Alkene
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Materials: Cyclobutanone O-benzoyl oxime (1.0 eq), Alkene (e.g., N-phenylacrylamide, 1.2 eq), Copper(I) oxide (Cu₂O, 10 mol%), Dioxane.
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Procedure:
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To an oven-dried Schlenk tube, add cyclobutanone O-benzoyl oxime, the alkene, and Cu₂O.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
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Add anhydrous, degassed dioxane via syringe.
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Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.
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Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired cyanoalkylated product.
-
Visualization of a Radical-Induced Ring-Opening Pathway
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. audreyli.com [audreyli.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Copper-Catalyzed Redox-Neutral Cyanoalkylarylation of Activated Alkenes with this compound Esters. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Enhancing the stereoselectivity of reactions involving chiral cyclobutanone oxime derivatives
Welcome to the technical support center for enhancing the stereoselectivity of reactions involving chiral cyclobutanone (B123998) oxime derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Beckmann Rearrangement of Cyclobutanone Oximes
Q1: My Beckmann rearrangement of a chiral cyclobutanone oxime is resulting in a low diastereomeric ratio (dr) of the corresponding γ-lactam. What are the potential causes and how can I improve the stereoselectivity?
A1: Low diastereoselectivity in the Beckmann rearrangement of chiral cyclobutanone oximes can stem from several factors related to the reaction conditions and the substrate itself. Here are common causes and troubleshooting steps:
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Inadequate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2][3][4]
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Troubleshooting:
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Screen Different Catalysts: While classical reagents like polyphosphoric acid (PPA) are common, they can lead to harsh conditions.[3] Consider milder and more modern catalysts. For instance, treatment with 2,4,6-trichloro[5][6]triazine in N,N-dimethylformamide has been shown to be effective under mild conditions.[4][7] Lewis acids in combination with reagents like methanesulfonyl chloride (MsCl) have also demonstrated high efficiency.[3][4]
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Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction. A systematic optimization of the catalyst loading should be performed to find the optimal balance between reaction rate and selectivity.
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-
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Reaction Temperature: Temperature plays a crucial role in controlling the selectivity of many organic reactions.[8]
-
Troubleshooting:
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Lower the Temperature: Running the reaction at a lower temperature can enhance the kinetic resolution of the diastereomeric transition states, often leading to higher diastereoselectivity.[8] It is advisable to perform the reaction at temperatures ranging from -78 °C to room temperature to determine the optimal conditions.
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-
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome.
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Troubleshooting:
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Solvent Screening: A range of solvents with varying polarities should be tested. Non-polar solvents might favor certain transition states over others compared to polar, coordinating solvents.
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-
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Substrate-Related Issues: The stereochemistry of the oxime (E/Z isomerism) and the nature of the substituents on the cyclobutane (B1203170) ring can dictate the migratory aptitude and the facial selectivity of the rearrangement.
-
Troubleshooting:
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Confirm Oxime Geometry: Ensure the starting oxime is a single, pure stereoisomer. The geometry of the oxime determines which group migrates.
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Auxiliary Control: In cases of prochiral cyclobutanones, the use of a chiral auxiliary can induce stereoselectivity. For example, (1S,2R)-1-amino-2-indanol has been successfully used for asymmetric induction in the ring expansion of prochiral cyclobutanones to chiral γ-lactams.[9]
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Issue 2: Low Enantioselectivity in Reactions of Prochiral Cyclobutanones
Q2: I am attempting an asymmetric synthesis starting from a prochiral cyclobutanone and a chiral reagent/catalyst, but the enantiomeric excess (ee) of my product is low. How can I improve this?
A2: Achieving high enantioselectivity in reactions of prochiral cyclobutanones often requires careful selection of the chiral catalyst or auxiliary and optimization of reaction parameters.
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Catalyst/Reagent Choice: The nature of the chiral catalyst or reagent is paramount for effective asymmetric induction.
-
Troubleshooting:
-
Chiral Lewis Acids: For reactions like tandem cyclopropanation/semi-pinacol rearrangements to form chiral cyclobutanones, chiral Lewis acids such as those derived from oxazaborolidinium ions have shown excellent results, achieving up to 98% ee.[6][10]
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Organocatalysts: Chiral Brønsted acids, like chiral phosphoric acids (CPAs), can be highly effective in promoting asymmetric condensations of prochiral cyclobutanones with hydroxylamine (B1172632) derivatives, leading to axially chiral oxime esters with high enantiomeric ratios (e.g., up to 97:3 er).[5]
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-
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Reaction Conditions: Temperature, solvent, and concentration can all influence the enantioselectivity.
-
Troubleshooting:
-
Temperature Optimization: As with diastereoselectivity, lowering the reaction temperature often leads to higher enantioselectivity by better differentiating the energies of the diastereomeric transition states.
-
Solvent Screening: The polarity and coordinating properties of the solvent can affect the catalyst's conformation and its interaction with the substrate. A thorough solvent screen is recommended.
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Issue 3: Undesired Side Reactions and Byproduct Formation
Q3: My reaction is producing significant amounts of byproducts, such as fragmentation products instead of the desired rearranged product. What could be the cause and how can I minimize these side reactions?
A3: The formation of byproducts, particularly from fragmentation, is a known issue in the chemistry of this compound derivatives, often competing with the desired rearrangement.[2]
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Reaction Pathway Control: The reaction conditions can dictate whether a rearrangement or a fragmentation pathway is favored.
-
Troubleshooting:
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Choice of Reagents: The Beckmann fragmentation is often observed under certain acidic conditions.[2] If fragmentation is an issue, exploring alternative, milder rearrangement conditions is crucial. For instance, some photochemical conditions can favor rearrangement where acidic conditions lead to fragmentation.[2]
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Radical vs. Ionic Pathways: Many reactions of this compound esters proceed through radical intermediates, leading to ring-opening C-C bond cleavage.[11][12][13][14] If a rearrangement is desired, conditions that favor ionic pathways should be employed. Conversely, if radical-mediated products are the target, conditions that promote single-electron transfer (SET), such as photoredox or transition-metal catalysis, are appropriate.[11][12]
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-
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Substrate Reactivity: The inherent strain of the cyclobutane ring and the nature of the substituents can predispose the molecule to certain reaction pathways.
-
Troubleshooting:
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Protecting Groups: If a functional group on the substrate is interfering with the desired reaction, consider using a protecting group.
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Modification of the Oxime: Derivatizing the oxime hydroxyl group (e.g., as an oxime ester) can change its reactivity profile and favor different reaction pathways.[5][15]
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Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for the Beckmann rearrangement of a this compound?
A1: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[2] For a this compound, this results in a ring expansion to a γ-lactam.[1] The mechanism involves protonation of the oxime hydroxyl group, followed by a concerted[5][11]-sigmatropic rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion. This intermediate is then attacked by water to yield the corresponding lactam after tautomerization.
Q2: How can I control the stereochemistry of the reduction of a chiral cyclobutanone?
A2: The stereoselective reduction of 3-substituted cyclobutanones to the corresponding cyclobutanols is highly dependent on the steric and electronic properties of the substituent and the reducing agent. Generally, the hydride attacks from the face anti to the substituent, leading to the cis alcohol as the major product.[8]
-
To enhance selectivity:
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Lowering the reaction temperature generally increases the diastereoselectivity in favor of the cis isomer.[8]
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The choice of a bulky reducing agent (e.g., L-selectride) can further enhance the facial selectivity.[8]
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Solvent polarity can also play a role; decreasing solvent polarity may improve selectivity.[8]
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Q3: Are there alternatives to the classical Beckmann rearrangement for accessing chiral γ-lactams from cyclobutanones?
A3: Yes, several alternative methods have been developed. One notable example is the desymmetrization of prochiral cyclobutanones via a nitrogen insertion reaction using a chiral aminating agent. For instance, the use of (1S,2R)-1-amino-2-indanol can induce asymmetry and lead to the formation of optically pure γ-lactams, including those with all-carbon quaternary stereocenters.[9] This method proceeds through a hemiaminal intermediate and leverages the ring strain of the cyclobutanone.[9]
Data Presentation
Table 1: Asymmetric Condensation of Prochiral Cyclobutanone
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | er |
| 1 | CPA 7a (10) | Toluene | 0 | 24 | 85 | 85:15 |
| 2 | CPA 7b (10) | CH2Cl2 | -20 | 48 | 90 | 90:10 |
| 3 | CPA 7c (5) | THF | 0 | 12 | 92 | 95:5 |
| 4 | CPA 7a (10) | Hexane | 25 | 24 | 75 | 80:20 |
Data adapted from studies on organocatalyzed asymmetric condensation.[5]
Table 2: Diastereoselective Reduction of 3-Substituted Cyclobutanones
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | cis:trans ratio |
| 1 | 3-Phenylcyclobutanone | LiAlH4 | THF | 25 | 92:8 |
| 2 | 3-Phenylcyclobutanone | L-Selectride | THF | 25 | 91:9 |
| 3 | 3-Benzyloxycyclobutanone | L-Selectride | THF | -78 | >95:5 |
| 4 | 3-Benzyloxycyclobutanone | NaBH4 | MeOH | 0 | 90:10 |
Data synthesized from typical results reported for stereoselective reductions.[8]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Condensation of Prochiral Cyclobutanone
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To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the prochiral cyclobutanone (1.0 equiv).
-
Add the chiral phosphoric acid (CPA) catalyst (5-10 mol%).
-
Add the desired solvent (e.g., toluene, CH2Cl2) to achieve a concentration of 0.1 M.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Add the hydroxylamine derivative (e.g., diphenylphosphinyl hydroxylamine, 1.1 equiv) portion-wise.
-
Stir the reaction mixture at the specified temperature for the indicated time (12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral oxime ester.
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Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Protocol 2: General Procedure for Diastereoselective Reduction of a 3-Substituted Cyclobutanone
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the 3-substituted cyclobutanone (1.0 equiv) dissolved in an anhydrous solvent (e.g., THF).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the reducing agent (e.g., L-Selectride, 1.2 equiv, 1.0 M solution in THF) dropwise via a syringe while maintaining the temperature.
-
Stir the reaction mixture at this temperature for the required time (typically 1-4 hours), monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a 1 M NaOH solution and then more water.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography.
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Determine the diastereomeric ratio by 1H NMR spectroscopy or GC analysis.[8]
Visualizations
Caption: Workflow for the asymmetric synthesis of chiral this compound derivatives.
Caption: Key mechanistic steps of the Beckmann rearrangement of a chiral this compound.
Caption: Troubleshooting logic for addressing poor stereoselectivity in reactions.
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biblio.vub.ac.be [biblio.vub.ac.be]
- 9. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Addressing catalyst poisoning and deactivation in cyclobutanone oxime transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst-driven transformations of cyclobutanone (B123998) oxime. The information is designed to help address common challenges related to catalyst poisoning and deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my cyclobutanone oxime reaction?
A1: A gradual decrease in the conversion rate over time is the most common indicator of catalyst deactivation.[1] Other signs may include a change in product selectivity, an increase in back-pressure in flow reactors, or visible changes to the catalyst, such as discoloration.[1] For instance, in nickel-catalyzed reactions, the formation of "nickel-black" can indicate catalyst agglomeration and deactivation.[2][3]
Q2: My reaction is catalyzed by a solid acid catalyst (e.g., a zeolite) and the activity is dropping. What are the likely causes?
A2: For solid acid catalysts like zeolites, which are often used in Beckmann rearrangements, the primary deactivation mechanisms are:
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Coking: The formation of carbonaceous deposits on the catalyst surface and within its pores.[1][4] This blocks active sites and restricts reactant access.
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Pore Blocking: An accumulation of nitrogen-containing species within the catalyst's pore system can also lead to deactivation.[4]
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Changes in Acidity: The strength and number of acid sites, which are crucial for the reaction, can diminish over time.[1]
Q3: Can impurities in my starting materials or solvents poison the catalyst?
A3: Yes, impurities are a common cause of catalyst poisoning. For metallic catalysts like palladium and platinum, common poisons include sulfur and nitrogen-containing heterocycles.[5] Water content can also be detrimental, especially when using Lewis acid catalysts or in reactions sensitive to hydrolysis.[6][7] For solid acid catalysts, basic compounds are known poisons.[1]
Q4: Is it possible to regenerate a deactivated solid acid catalyst?
A4: Yes, a significant advantage of using solid acid catalysts is the potential for in-situ regeneration. The most common method is calcination, which involves a controlled heating process to burn off coke deposits.[1] This can often restore the catalyst's activity, allowing for its reuse.[8]
Troubleshooting Guides
Issue 1: Gradual Decrease in Reaction Conversion
Symptoms:
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Over several runs or in a continuous flow system, the percentage of this compound converted to product steadily declines.
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Reaction times need to be extended to achieve the same yield as in initial experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Investigation |
| Coking/Fouling (Solid Acid Catalysts) | 1. Analyze Back Pressure: In a flow reactor, a gradual increase in back pressure can indicate pore blockage by coke.[1] 2. Temperature Profile Analysis: Monitor the temperature across the catalyst bed. "Hot spots" can indicate areas of significant coke formation. 3. Catalyst Characterization: After the reaction, analyze the spent catalyst using techniques like Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) to quantify coke deposition.[9] |
| Catalyst Poisoning | 1. Reagent Purity Check: Analyze starting materials and solvents for potential poisons. For instance, if using a palladium catalyst, check for sulfur-containing impurities.[5][10] 2. Feed Purification: If impurities are identified, purify the reagents before they come into contact with the catalyst. |
| Leaching of Active Sites | 1. Analysis of Product Stream: Analyze the product mixture for traces of the active catalytic species (e.g., dissolved metals). This can be done using techniques like Inductively Coupled Plasma (ICP) analysis. |
| Changes in Catalyst Structure | 1. Post-Reaction Characterization: Compare the physical and chemical properties of the fresh and spent catalyst. Techniques like X-ray Diffraction (XRD) can reveal changes in crystallinity, while ammonia (B1221849) temperature-programmed desorption (NH3-TPD) can show changes in acidity.[11] |
Issue 2: Unexpected Change in Product Selectivity
Symptoms:
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An increase in the formation of byproducts. For example, in the Beckmann rearrangement to a γ-lactam, you might see an increase in the formation of hydrolysis products like cyclobutanone.[12]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Investigation |
| Modification of Active Sites | 1. Selective Poisoning: Certain poisons can selectively block active sites responsible for the desired reaction, favoring alternative pathways. For example, on bifunctional catalysts, one type of site might be poisoned more rapidly than another. 2. Changes in Acidity: For solid acid catalysts, a change in the ratio of Brønsted to Lewis acid sites can alter the reaction pathway and, consequently, the product distribution.[9] |
| Mass Transfer Limitations | 1. Diffusion Effects: As pores get blocked by coke, diffusion of reactants and products can become limited. This can lead to longer residence times for intermediates on the catalyst surface, potentially promoting side reactions.[12] |
Experimental Protocols
Protocol 1: In-situ Regeneration of a Coked Solid Acid Catalyst
This protocol provides a general procedure for the regeneration of a solid acid catalyst (e.g., zeolite) in a packed-bed flow reactor.
1. System Purge:
- Stop the flow of the reactant solution.
- Purge the reactor with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for 1-2 hours at the reaction temperature. This step is crucial to remove all adsorbed reactants and products.[1]
2. Controlled Oxidation (Coke Burn-off):
- While maintaining the inert gas flow, gradually heat the reactor to a calcination temperature (typically 450-550°C). The optimal temperature depends on the specific catalyst and should be below the temperature at which the catalyst structure is damaged.[11]
- Once the target temperature is stable, introduce a controlled flow of a diluted oxidant, such as 5-10% air or oxygen in nitrogen.
- Caution: The introduction of the oxidant must be carefully controlled to avoid a rapid temperature increase (exotherm) which can damage the catalyst.[1]
3. Monitoring Regeneration:
- Monitor the composition of the outlet gas stream using a mass spectrometer or gas chromatograph. The regeneration process is complete when the concentration of carbon dioxide returns to baseline levels.
4. Cool-down:
- Once regeneration is complete, switch off the oxidant flow and cool the reactor to the desired reaction temperature under a continuous flow of inert gas.
Visualizations
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Common deactivation pathways for solid acid catalysts.
Caption: A simplified catalytic cycle for the acid-catalyzed Beckmann rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 7. researchgate.net [researchgate.net]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification and Isolation of Cyclobutanone Oxime Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification and isolation of products derived from cyclobutanone (B123998) oxime. A primary focus is placed on the γ-lactam products resulting from the Beckmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the most common products derived from the reaction of cyclobutanone oxime?
The most common reaction of this compound is the Beckmann rearrangement, which typically yields a γ-lactam (a cyclic amide).[1][2] This rearrangement is often catalyzed by acid.[1] Depending on the reaction conditions and reagents used, other products or byproducts may include the parent ketone (from hydrolysis of the oxime), nitriles (from Beckmann fragmentation), or unreacted starting material.
Q2: My reaction has completed, but I am unsure which purification technique to use. What are the general recommendations?
The choice of purification technique depends on the properties of your target compound and the impurities present. Here's a general guide:
-
Liquid-Liquid Extraction: Ideal for initial workup to separate the crude product from the reaction mixture, especially to remove acid catalysts and water-soluble byproducts.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing closely related impurities.
-
Recrystallization: An excellent method for obtaining highly pure crystalline solids. This is often the final purification step.[3][4]
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It helps in:
-
Identifying the components in your crude mixture.
-
Selecting an appropriate solvent system for column chromatography.
-
Analyzing the fractions collected from column chromatography to identify those containing the desired product.
A common starting solvent system for TLC analysis of γ-lactams is a mixture of ethyl acetate (B1210297) and hexanes.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if it is polar. | - Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent. - Salting out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product in the aqueous phase. |
| Product Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can cause degradation of sensitive compounds. | - Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (B128534) (1-2%) to neutralize the acidic sites. - Use an alternative stationary phase: Consider using neutral or basic alumina (B75360) for compounds that are unstable on silica gel. |
| Co-elution of Product and Impurities: The chosen solvent system for column chromatography may not be optimal, leading to overlapping fractions. | - Optimize the solvent system: Use TLC to test various solvent mixtures to achieve better separation between your product and impurities. Aim for a difference in Rf values (ΔRf) of at least 0.2. |
| Incomplete Recrystallization: The product may not have fully crystallized from the solution. | - Cool the solution slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. - Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal. - Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material (this compound): The reaction may not have gone to completion. | - Optimize reaction conditions: Consider increasing the reaction time, temperature, or the amount of catalyst. - Purification: Column chromatography is generally effective at separating the more polar oxime from the less polar lactam product. |
| Formation of Side Products (e.g., Nitriles): Beckmann fragmentation can compete with the rearrangement, especially under certain conditions.[1] | - Modify reaction conditions: Careful selection of the rearrangement catalyst and solvent can minimize fragmentation.[1] - Purification: Column chromatography can be used to separate the lactam from nitrile byproducts. |
| Contamination from Solvents or Glassware: Impurities can be introduced from dirty glassware or impure solvents. | - Use clean, dry glassware: Ensure all glassware is thoroughly cleaned and dried before use. - Use high-purity solvents: Use HPLC-grade or distilled solvents for your reactions and purification. |
Data Presentation
The following table provides a qualitative comparison of common purification techniques for γ-lactams. Quantitative data is highly dependent on the specific derivative and the nature of the impurities.
| Purification Technique | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Low to Moderate | High | Fast, good for initial workup and removal of bulk impurities. | Not effective for separating compounds with similar solubility. |
| Column Chromatography | Moderate to High | Moderate to High | Versatile, can separate complex mixtures.[3] | Can be time-consuming and may lead to product loss on the column. |
| Recrystallization | Very High | Low to High | Can yield very pure crystalline products.[3][4] | Requires a suitable solvent and may result in significant product loss in the mother liquor. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for γ-Lactam Workup
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any acid catalyst).
-
Water.
-
A saturated aqueous solution of sodium chloride (brine).
-
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Column Chromatography for γ-Lactam Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent as the column runs to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Purification of γ-Lactam
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the γ-lactam is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing lactams include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the synthesis and purification of products from this compound.
Caption: A logical workflow for troubleshooting the purification of this compound derivatives.
References
Impact of substrate electronic effects on the outcome of cyclobutanone oxime reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclobutanone (B123998) oxime reactions. The content focuses on the impact of substrate electronic effects on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Pathways and Selectivity
Q1: What are the primary reaction pathways for cyclobutanone oximes, and how do substrate electronic effects influence the choice of pathway?
A: Cyclobutanone oximes can undergo several transformations, primarily the Beckmann rearrangement, radical-induced ring-opening (fragmentation), and the Neber rearrangement. The outcome is highly dependent on the reaction conditions and the electronic properties of the substituents on the cyclobutanone ring.
-
Beckmann Rearrangement: This reaction typically occurs under acidic conditions and converts the cyclobutanone oxime into a γ-lactam.[1][2] The reaction is initiated by converting the oxime hydroxyl into a good leaving group. The group anti-periplanar to the leaving group then migrates to the nitrogen, leading to the lactam product after hydrolysis. Electron-donating groups (EDGs) on the migrating carbon atom can stabilize the transition state of the migration, thus favoring the rearrangement. Conversely, electron-withdrawing groups (EWGs) can retard the rate of the Beckmann rearrangement.[3]
-
Radical-Induced Ring-Opening/Fragmentation: This pathway is common under conditions that promote single-electron transfer (SET), such as using transition-metal catalysts (e.g., copper, nickel) or photoredox catalysis.[4][5] The reaction starts with the formation of an iminyl radical, which triggers the cleavage of a C-C bond in the strained cyclobutane (B1203170) ring. This produces a distal cyano-substituted alkyl radical, which can then be trapped or undergo further reactions.[6] This pathway is often favored for oxime esters (e.g., O-acyl or O-sulfonyl oximes) which are good radical precursors.
-
Neber Rearrangement: This is a potential side reaction that converts a ketoxime into an α-aminoketone.[7] It proceeds by converting the oxime to an O-sulfonate (like a tosylate), followed by deprotonation at the α-carbon and intramolecular displacement of the leaving group to form an azirine intermediate, which is then hydrolyzed.[7][8]
The choice between these pathways can be directed by careful selection of reagents and consideration of the substrate's electronic properties.
Caption: Primary reaction pathways for cyclobutanone oximes.
Q2: My goal is to synthesize a γ-lactam, but I'm getting low yields and fragmentation products. How can I favor the Beckmann rearrangement?
A: To favor the Beckmann rearrangement and suppress fragmentation, consider the following troubleshooting steps:
-
Reagent Choice: Use strong Brønsted or Lewis acids like sulfuric acid, polyphosphoric acid, or tosyl chloride.[2] These reagents efficiently protonate or activate the oxime hydroxyl group, facilitating the rearrangement over radical pathways. Avoid reagents known to promote single-electron transfer, such as copper(I) salts, under conditions that could favor radical formation.
-
Oxime Activation: Instead of using an oxime ester (which can be a radical precursor), perform the reaction directly on the oxime. The classic Beckmann rearrangement involves converting the oxime to an intermediate with a good leaving group (e.g., by protonation with acid) in situ.[3]
-
Substrate Electronics: If you have control over the substrate design, placing an electron-donating group on the carbon atom that you intend to migrate will increase its migratory aptitude and favor the Beckmann rearrangement.
-
Solvent and Temperature: Ensure your solvent is appropriate for the chosen acidic conditions and does not promote radical reactions. Temperature control is also crucial; sometimes, lower temperatures can favor the desired rearrangement over fragmentation pathways that may have higher activation energies.
Caption: Troubleshooting workflow for low-yield Beckmann rearrangements.
Section 2: Data on Electronic Effects
Q3: Where can I find quantitative data on how electronic effects impact reaction yields for this compound reactions?
A: The literature provides several examples where substituents with different electronic properties were tested, allowing for a comparison of their effects on reaction outcomes. Below are summary tables compiled from published studies.
Table 1: Effect of Substituents on Copper-Catalyzed Ring-Opening Cross-Coupling Yields
In a study on the synthesis of δ-olefin-containing aliphatic nitriles via a ring-opening cross-coupling reaction, the electronic nature of substituents on the alkene coupling partner significantly impacted the yield.[9]
| Alkene Substituent (para-position) | Electronic Effect | Yield (%) |
| -OCH₃ | Strong Electron-Donating | 68 |
| -CH₃ | Electron-Donating | 65 |
| -H | Neutral | 62 |
| -F | Weak Electron-Withdrawing | 58 |
| -Cl | Electron-Withdrawing | 57 |
| -Br | Electron-Withdrawing | 56 |
| -CF₃ | Strong Electron-Withdrawing | 42 |
| -NO₂ | Very Strong Electron-Withdrawing | 0 |
Data sourced from a study on SO₂F₂-mediated ring-opening cross-coupling reactions.[9]
Table 2: Substrate Scope for Copper-Catalyzed Synthesis of β-Lactams
In a copper-catalyzed aminoalkylation to form β-lactams, various substituents on the this compound O-benzoyl ester were tolerated.[10]
| Substituent on O-Benzoyl Group (para-position) | Electronic Effect | β-Lactam Yield (%)[10] |
| -CF₃ | Strong Electron-Withdrawing | 60 |
| -H | Neutral | 55 |
| -OMe | Strong Electron-Donating | 53 |
Data indicates that in this specific radical-mediated reaction, both electron-withdrawing and electron-donating groups on the leaving group are tolerated, with a slight preference for electron-withdrawing groups.[10]
Experimental Protocols
Protocol 1: General Procedure for γ-Lactam Synthesis via Beckmann Rearrangement
This protocol is adapted from a method for the direct synthesis of γ-lactams from cyclobutanones using an oxime reagent and a Brønsted acid catalyst.[1][11]
Materials:
-
Substituted Cyclobutanone (1.0 equiv)
-
Oxime Reagent (e.g., Acetone Oxime, 1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)
-
Solvent (e.g., 1,2-dichloroethane)
-
Water (10 equiv)
Procedure:
-
To a stirred solution of the cyclobutanone in 1,2-dichloroethane, add the oxime reagent, water, and TsOH·H₂O at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-lactam.
Protocol 2: General Procedure for Copper-Catalyzed Intramolecular Ring-Opening and Reconstruction
This protocol is based on a method for the synthesis of 3,4-dihydronaphthalene-2-carbonitriles from this compound esters.[12][13]
Materials:
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Substituted Cyclobutanone O-benzoyl Oxime (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add the this compound ester and Cu(OTf)₂ to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the reaction by TLC. Note that prolonged reaction times may lead to decreased yield.[4]
-
After the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel or celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure product.
Caption: Comparative experimental workflows for two key reaction types.
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Radical-induced ring-opening and reconstruction of this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of additives and co-catalysts in optimizing cyclobutanone oxime chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclobutanone (B123998) oxime chemistry. The focus is on the strategic use of additives and co-catalysts to optimize reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with cyclobutanone oxime and its derivatives, offering potential causes and solutions.
Question: My this compound-involved reaction is resulting in a low yield or fails to proceed. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in reactions involving this compound can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A primary consideration is the activation of the oxime's N-O bond, which is crucial for initiating desired transformations like ring-opening cross-coupling.
-
Suboptimal Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. For instance, in copper-catalyzed ring-opening cross-coupling reactions, various copper salts exhibit different catalytic activities. Studies have shown that Cu₂O can be a highly effective catalyst for such transformations.[1] If you are experiencing low yields, consider screening different copper catalysts (e.g., Cu(OTf)₂, CuI, CuCN, Cu₂O) and optimizing the catalyst loading.[1][2] In some cases, increasing the catalyst loading to 1.0 equivalent has been shown to significantly improve yield.[1]
-
Inappropriate Base: The base plays a crucial role in promoting the reaction. For example, in the SO₂F₂-mediated ring-opening of this compound, potassium acetate (B1210297) (CH₃COOK) was identified as the most suitable base.[1] The choice of base can influence different reaction pathways, so it is essential to select one that favors your desired transformation.[1] If your reaction is sluggish, consider screening different organic or inorganic bases.
-
Incorrect Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of highly active intermediates, while temperatures that are too low may result in a slow or stalled reaction.[1] It is advisable to perform the reaction at the reported optimal temperature and, if issues persist, to screen a range of temperatures to find the sweet spot for your specific substrate.
-
Radical Scavenging Impurities: Many reactions involving this compound proceed through a radical pathway.[1][3][4] The presence of radical scavengers, even in trace amounts, can inhibit the reaction. The use of radical scavengers like TEMPO has been shown to significantly decrease or completely inhibit product formation, confirming the involvement of radical intermediates.[1] Ensure your reagents and solvents are pure and free from such impurities.
Question: I am observing the formation of a significant amount of γ-lactam as a byproduct. What is causing this and how can I suppress this side reaction?
Answer:
The formation of γ-lactam from this compound is a result of the Beckmann rearrangement, a common acid-catalyzed side reaction for oximes.[5][6] This rearrangement competes with other desired reaction pathways, such as radical-mediated ring-opening.
-
Acidic Conditions: The Beckmann rearrangement is often promoted by strong acids.[5][7] If your reaction mixture is acidic, this will likely favor the formation of the γ-lactam. To minimize this, ensure your reaction conditions are not overly acidic. If an acid is required, consider using a weaker acid or a catalytic amount.
-
Choice of Catalyst and Additives: The choice of catalyst and additives can influence the reaction pathway. Lewis acids, for example, can be used to control the regioselectivity of cyclobutanone cleavage.[8] While Brønsted acids can catalyze the Beckmann rearrangement, certain Lewis acids might favor other reaction pathways.[6][8] Careful selection of the catalytic system is therefore crucial. In some cases, the use of reagents like cyanuric chloride in conjunction with a co-catalyst such as zinc chloride has been used to promote a controlled Beckmann rearrangement, suggesting that specific reagent combinations can steer the reaction.[5] To suppress it, a non-acidic catalyst system should be chosen if possible.
-
Temperature Control: Higher temperatures can sometimes promote the Beckmann rearrangement.[9] Running the reaction at a lower temperature may help to minimize the formation of the γ-lactam byproduct.
Question: My ring-opening reaction of a substituted this compound is not regioselective, leading to a mixture of products. How can I control the site of C-C bond cleavage?
Answer:
Controlling the regioselectivity of the C-C bond cleavage in substituted cyclobutanones is a significant challenge. The selectivity can be influenced by the electronic and steric properties of the substituents, as well as the reaction conditions.
-
Influence of Lewis Acids: The choice of Lewis acid can play a pivotal role in directing the regioselectivity of cyclobutanone ring cleavage.[8] Different Lewis acids can coordinate to the carbonyl or oxime group in different ways, influencing which C-C bond is weakened and ultimately cleaved. By screening a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂), it may be possible to favor the cleavage of a specific C-C bond, leading to a single desired product.[8]
-
Substrate Control: The inherent electronic properties of the substituents on the cyclobutanone ring can direct the cleavage. Electron-donating groups may stabilize an adjacent carbocationic intermediate, favoring cleavage of the bond that leads to its formation. Conversely, electron-withdrawing groups may have the opposite effect. While this is an inherent property of the substrate, understanding these electronic effects can help in designing precursors that favor the desired cleavage pattern.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a copper catalyst in this compound chemistry?
A1: Copper catalysts, such as Cu₂O or Cu(OTf)₂, are frequently used to initiate radical reactions with this compound derivatives.[1][10] They typically facilitate a single-electron transfer (SET) process, which leads to the formation of an iminyl radical. This radical is the key intermediate that triggers the C-C bond cleavage of the strained cyclobutane (B1203170) ring, generating a more stable distal cyano-substituted alkyl radical.[3][4] This alkyl radical can then participate in a variety of subsequent reactions, such as cross-coupling, addition to alkenes, or cyclization.[1][4][11]
Q2: What is the function of a base in reactions involving this compound?
A2: A base is often essential in reactions starting from this compound, particularly when it is activated in situ. For example, in reactions where an activating agent like sulfuryl fluoride (B91410) (SO₂F₂) is used, a base such as potassium acetate (CH₃COOK) is required to promote the initial reaction between the oxime and the activating agent to form an oxime sulfonyl ester intermediate.[1] The base can also play a crucial role in the final steps of the reaction, such as promoting a β-H elimination to generate the final product.[1] The choice and stoichiometry of the base can even influence the product distribution.[1][12]
Q3: Can additives be used to switch between different reaction pathways?
A3: Yes, additives, particularly Lewis acids, can be used to direct the reaction of cyclobutanone derivatives down different pathways. Research has shown that the choice of Lewis acid can control the regioselectivity of the C-C bond cleavage in cyclobutanone rearrangements, leading to different structural scaffolds.[8] This demonstrates the potential of using additives as a powerful tool to control the outcome of reactions involving these strained ring systems.
Q4: Are there any green or sustainable approaches to this compound chemistry?
A4: Yes, efforts are being made to develop more environmentally friendly methods. This includes the use of biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in conjunction with economical and stable copper catalysts and inorganic oxidants.[11] Additionally, solvent-free methods for the synthesis of oximes using techniques like grinding with solid catalysts (e.g., Bi₂O₃) are being explored to reduce waste and avoid hazardous solvents.[13]
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the SO₂F₂-mediated ring-opening cross-coupling of this compound with 1,1-diphenylethylene, highlighting the impact of different catalysts and bases on the reaction yield.[1]
| Entry | Catalyst (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OTf)₂ (0.2) | DIPEA (10.0) | Dioxane/PhCF₃ (1:1) | 100 | 24 |
| 2 | - | DIPEA (10.0) | Dioxane/PhCF₃ (1:1) | 100 | N.D. |
| 3 | Cu(OTf)₂ (0.2) | DIPEA (10.0) | Dioxane | 100 | 45 |
| 4 | Cu(OTf)₂ (0.2) | DIPEA (10.0) | PhCF₃ | 100 | 33 |
| 5 | Cu(OTf)₂ (0.2) | DIPEA (10.0) | DMSO | 100 | 28 |
| 6 | CuI (0.2) | DIPEA (10.0) | Dioxane | 100 | 40 |
| 7 | CuCN (0.2) | DIPEA (10.0) | Dioxane | 100 | 38 |
| 8 | Cu₂O (0.2) | DIPEA (10.0) | Dioxane | 100 | 52 |
| 9 | Cu₂O (1.0) | DIPEA (10.0) | Dioxane | 100 | 65 |
| 10 | Cu₂O (1.0) | CH₃COOK (10.0) | Dioxane | 100 | 72 |
| 11 | Cu₂O (1.0) | Cs₂CO₃ (10.0) | Dioxane | 100 | 68 |
| 12 | Cu₂O (1.0) | K₂CO₃ (10.0) | Dioxane | 100 | 62 |
| 13 | Cu₂O (1.0) | CH₃COOK (10.0) | Dioxane | 120 | 55 |
| 14 | Cu₂O (1.0) | CH₃COOK (10.0) | Dioxane | 80 | 48 |
Data extracted from Chen, X.-L., & Qin, H.-L. (2023). Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 901–908.[1]
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed SO₂F₂-Mediated Ring-Opening Cross-Coupling of this compound with Alkenes [1]
-
To a dry Schlenk tube, add the this compound derivative (3.0 mmol, 3.0 equiv), the alkene (1.0 mmol, 1.0 equiv), Cu₂O (1.0 mmol, 1.0 equiv), and potassium acetate (10.0 mmol, 10.0 equiv).
-
Evacuate and backfill the tube with sulfuryl fluoride (SO₂F₂) gas from a balloon three times.
-
Add extra dry dioxane or DMSO (to make a 0.1 M solution) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours under an SO₂F₂ atmosphere (balloon).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired δ-olefin-containing aliphatic nitrile.
Protocol 2: Synthesis of this compound [14]
-
Prepare a solution of hydroxylamine (B1172632) hydrochloride (5.0 g, 71.94 mmol) in distilled water (10 cm³).
-
Prepare a solution of potassium hydroxide (B78521) (3.0 g, 53.48 mmol) in distilled water (5 cm³).
-
Place both solutions in a round-bottomed flask and stir at room temperature.
-
Add cyclobutanone (4.60 g, 65.71 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux. Add small amounts of ethanol (B145695) periodically until the boiling solution becomes clear.
-
Continue refluxing for an additional hour.
-
Cool the reaction vessel to room temperature. The pH of the mixture will be acidic.
-
Neutralize the mixture by adding a 1N KOH solution until a neutral pH is achieved. This may require intermittent refluxing and cooling to ensure complete neutralization.
-
Pour the neutralized reaction mixture into a beaker containing ice-water (100 cm³).
-
The this compound will precipitate as a white powder.
-
Filter the precipitate, wash with cold water (3 x 10 cm³), and air dry to obtain the product.
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - Copper-catalyzed domino cyclization of anilines and this compound: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
- 3. Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of bases on a mechanochemical process for oxime formation - American Chemical Society [acs.digitellinc.com]
- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arpgweb.com [arpgweb.com]
Technical Support Center: Mechanistic Strategies to Mitigate Undesired Reaction Pathways
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, prevent, and troubleshoot undesired reaction pathways in your experiments. By leveraging mechanistic insights and detailed experimental protocols, you can enhance reaction efficiency, improve product purity, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during chemical synthesis and provides actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield of my desired product is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A: Low or no product yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting can help identify the root cause.[1]
Initial Checks & Solutions:
-
Reagent and Solvent Quality:
-
Purity: Ensure the purity of your starting materials and reagents. Impurities can act as inhibitors or participate in side reactions. Consider re-purifying reagents through distillation or recrystallization.[1]
-
Anhydrous Conditions: For moisture-sensitive reactions, such as Grignard reactions, ensure all glassware is rigorously dried and use anhydrous solvents. Any trace of water can quench the reactive species.[2]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in reaction kinetics. If the reaction is sluggish, consider a moderate increase in temperature (e.g., in 10-20 °C increments). Conversely, if degradation is suspected, lowering the temperature may be beneficial.[1]
-
Concentration: The concentration of reactants can influence the reaction rate. For slow reactions, increasing the concentration may improve the yield. Typical concentrations range from 0.1 M to 2.0 M.[1]
-
Stoichiometry: An incorrect ratio of reactants can lead to low yields. Consider using a slight excess (1.1-1.5 equivalents) of one of the reactants to drive the reaction to completion.[1]
-
-
Catalyst Activity:
-
Deactivation: The catalyst may have lost its activity due to improper storage or handling. Try adding a fresh portion of the catalyst.
-
Inhibition: Impurities in the starting materials or solvents can inhibit the catalyst. Ensure all components of the reaction are of high purity.
-
Logical Workflow for Troubleshooting Low Yield:
Below is a logical workflow to guide your troubleshooting process for low reaction yields.
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is producing significant amounts of unexpected side products, complicating purification and reducing the yield of my desired product. How can I identify and minimize them?
A: The formation of byproducts is a common problem that can be addressed by understanding the underlying side reactions and modifying the reaction conditions to disfavor them.[1]
Steps to Address Byproduct Formation:
-
Isolate and Characterize Byproducts: The first step is to isolate the major byproducts using techniques like column chromatography or preparative HPLC. Once isolated, characterize their structures using spectroscopic methods such as NMR, MS, and IR.
-
Propose a Mechanism for Byproduct Formation: With the structure of the byproduct determined, you can propose a plausible mechanistic pathway for its formation. This will provide insights into how to prevent it. Common side reactions include:
-
Over-reaction or Degradation: This can occur if the reaction time is too long or the temperature is too high.[1]
-
Isomerization: Acidic or basic conditions, or high temperatures, can lead to the formation of isomers.[1]
-
Wurtz Coupling (in Grignard Reactions): The Grignard reagent can react with unreacted alkyl/aryl halide.[2]
-
-
Modify Reaction Conditions to Disfavor the Side Reaction:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Order of Addition: In some cases, the order in which reagents are added can significantly impact byproduct formation. For example, in Grignard reactions, slow, dropwise addition of the halide to the magnesium can minimize Wurtz coupling.[2]
-
Catalyst/Reagent Choice: A different catalyst or reagent may offer higher selectivity for the desired transformation.
-
Decision-Making Diagram for Managing Byproduct Formation:
This diagram outlines a systematic approach to identifying and mitigating the formation of unwanted side products.
Issue 3: Epimerization in Peptide Synthesis
Q: I am observing significant epimerization of amino acids during my solid-phase peptide synthesis (SPPS). What factors contribute to this, and how can I suppress it?
A: Epimerization is a common side reaction in peptide synthesis that can compromise the biological activity of the final peptide.[3] It is particularly problematic for amino acids with electron-withdrawing groups on their side chains.
Factors Influencing Epimerization and Mitigation Strategies:
-
Base Strength and Concentration: Strong, sterically unhindered bases can abstract the alpha-proton of the activated amino acid, leading to racemization.
-
Solution: Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of N,N-diisopropylethylamine (DIEA). Use the minimum necessary amount of base.[4]
-
-
Activation Method: The type of coupling reagent and the duration of the activation step are critical.
-
Solution: Use coupling reagents known for low epimerization, such as those based on OxymaPure® or HOBt in combination with DIC. Minimize the pre-activation time before adding the amine component.[4]
-
-
Temperature: Higher temperatures accelerate the rate of epimerization.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[4]
-
Quantitative Impact of Coupling Reagents on Epimerization:
The choice of coupling reagent has a significant impact on the extent of epimerization. The following table summarizes the percentage of epimerization observed under different conditions.
| Coupling Reagent | Base | Temperature (°C) | % Epimerization of Fmoc-Ser(tBu)-OH |
| HBTU | DIEA | 25 | 15.2 |
| HATU | DIEA | 25 | 8.5 |
| DIC/OxymaPure® | NMM | 25 | 1.8 |
| DEPBT | NMM | 0 | < 1.0 |
Data adapted from a study on epimerization in amide bond formation.[4]
Signaling Pathway Visualization: Drug Metabolism
Understanding the metabolic pathways of drugs is crucial for predicting potential toxicities arising from the formation of reactive metabolites.
Acetaminophen (B1664979) Metabolism and NAPQI Formation
Acetaminophen is a widely used analgesic, but its overdose can lead to severe liver injury due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5][6][7][8][9]
Tamoxifen (B1202) Metabolism and Off-Target Effects
Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Its efficacy is dependent on its metabolism to active metabolites, primarily by CYP2D6 and CYP3A4/5. Genetic polymorphisms in these enzymes can affect treatment outcomes.[10][11][12][13][14]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate analysis of reaction outcomes.
Protocol 1: HPLC Analysis of Reaction Byproducts
Objective: To separate, identify, and quantify byproducts in a crude reaction mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture (e.g., 1-5 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1:1 ACN/water) to achieve a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set the detector to a wavelength where both the product and potential byproducts absorb, or use a PDA detector to scan a range of wavelengths.
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, desired product, and byproducts based on their retention times.
-
If standards are available, create a calibration curve to quantify the amount of each component.
-
If standards are not available, use the peak area percentage to estimate the relative amounts of each component.
-
Protocol 2: GC-MS Analysis for Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for the analytes of interest (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium carrier gas
-
Syringes for liquid injection or headspace autosampler
-
GC vials
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
If headspace analysis is required for very volatile impurities, place a known amount of the sample in a headspace vial and seal it.
-
-
GC-MS Method:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum and compare it to a spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity of impurities by running authentic standards if available.
-
Quantify the impurities using an internal or external standard method.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation of Unknown Byproducts
Objective: To determine the chemical structure of an unknown byproduct isolated from a reaction mixture using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Purified byproduct sample (>1 mg)
Procedure:
-
Sample Preparation:
-
Dissolve the purified byproduct in a minimal amount of a suitable deuterated solvent (typically 0.5-0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to determine the number and types of protons in the molecule.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Acquire two-dimensional (2D) NMR spectra to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H connectivity).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹H-¹³C one-bond connectivity).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (¹H-¹³C two- and three-bond connectivity).
-
-
-
Structure Elucidation:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons of each type.
-
Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H and ¹³C spectra to infer the chemical environment of each nucleus.
-
Use the 2D NMR data to piece together the molecular fragments and determine the complete structure of the byproduct.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 10. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Products from Cyclobutanone Oxime Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of cyclobutanone (B123998) oxime serves as a versatile platform for the synthesis of valuable nitrogen-containing compounds, primarily yielding unsaturated nitriles or γ-lactams depending on the reaction pathway. The strategic selection of reaction conditions dictates the product outcome, with radical-induced pathways favoring the formation of nitriles and acid-catalyzed rearrangements leading to lactams. This guide provides a comprehensive comparison of the spectroscopic characterization of these products, supported by experimental data and detailed protocols, to aid researchers in identifying and analyzing these important synthetic intermediates.
Comparison of Reaction Products and Alternative Syntheses
The two principal products accessible from the ring-opening of cyclobutanone oxime are 4-pentenenitrile (B1194741) (an unsaturated nitrile) and piperidin-2-one (a γ-lactam). Each of these compounds can also be synthesized through various other established methods, which offer alternative routes with distinct advantages and disadvantages in terms of yield, scalability, and substrate scope.
| Product | Synthesis from this compound | Alternative Synthesis Methods |
| 4-Pentenenitrile | Radical-induced ring-opening | 1. Dehydration of amides2. Hydrocyanation of alkenes3. Wittig-type reactions of aldehydes |
| Piperidin-2-one | Beckmann rearrangement | 1. Cyclization of 5-aminopentanoic acid2. Schmidt reaction of cyclopentanone3. Reduction of glutarimide |
Spectroscopic Data Comparison
The unambiguous identification of the reaction products relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for 4-pentenenitrile and piperidin-2-one.
Table 1: 1H and 13C NMR Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 4-Pentenenitrile | 5.85-5.71 (m, 1H), 5.13-5.03 (m, 2H), 2.44-2.39 (m, 2H), 2.37-2.32 (m, 2H) | 136.1, 119.5, 115.9, 29.8, 16.5 |
| Piperidin-2-one [1] | 3.21 (t, 2H), 2.27 (t, 2H), 1.83-1.77 (m, 4H), 7.8 (br s, 1H) | 175.5, 42.1, 31.5, 22.8, 21.2 |
Table 2: IR and Mass Spectrometry Data
| Compound | IR Absorption (cm-1) | Mass Spectrometry (m/z, relative intensity) |
| 4-Pentenenitrile [2] | 3080 (C-H, alkene), 2245 (C≡N), 1645 (C=C), 920 (C-H bend, alkene) | 81 (M+, 63%), 41 (100%), 39 (80%), 53 (40%), 52 (26%)[2] |
| Piperidin-2-one [3][4] | 3280 (N-H), 2940, 2860 (C-H), 1660 (C=O, amide) | 99 (M+, 100%), 70, 56, 43, 42[1][4] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the primary products from this compound are provided below.
Synthesis of 4-Pentenenitrile via Radical-Induced Ring-Opening
This protocol is adapted from the SO2F2-mediated ring-opening cross-coupling of this compound with an alkene.[5]
Materials:
-
This compound
-
1,1-Diphenylethylene (or other suitable alkene)
-
Copper(I) oxide (Cu2O)
-
Potassium acetate (B1210297) (CH3COOK)
-
Anhydrous dioxane or DMSO
-
Sulfuryl fluoride (B91410) (SO2F2) gas
Procedure:
-
To a dry Schlenk tube, add this compound (3.0 mmol), the alkene (1.0 mmol), Cu2O (1.0 mmol), and potassium acetate (10.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane or DMSO (0.1 M).
-
Introduce SO2F2 gas via a balloon.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-pentenenitrile.
Synthesis of Piperidin-2-one via Beckmann Rearrangement
This protocol describes a general acid-catalyzed Beckmann rearrangement of this compound.[6][7]
Materials:
-
This compound
-
Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or thionyl chloride)
-
Anhydrous solvent (e.g., dioxane, if using thionyl chloride)
-
Water
-
Base for neutralization (e.g., sodium bicarbonate)
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent.
-
Slowly add the acid catalyst at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield piperidin-2-one.
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the general workflow for spectroscopic characterization.
Caption: Reaction pathways from this compound.
Caption: Experimental workflow for product characterization.
References
- 1. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pentenenitrile | C5H7N | CID 11604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Piperidinone [webbook.nist.gov]
- 4. 2-Piperidinone [webbook.nist.gov]
- 5. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of Novel Cyclobutanone Oxime Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal insights into the atomic arrangement of novel compounds. This guide offers a comparative analysis of the X-ray crystallographic data of new compounds synthesized from cyclobutanone (B123998) oxime, alongside a detailed examination of the experimental protocols and a comparison with alternative analytical techniques.
The synthesis of novel compounds from cyclobutanone oxime has yielded a variety of derivatives with potential applications in medicinal chemistry and materials science. Among these are δ-olefin-containing aliphatic nitriles and other complex cyclobutane (B1203170) structures. The rigid yet strained nature of the cyclobutane ring imparts unique conformational properties to these molecules, making their precise structural elucidation essential for understanding their chemical reactivity and biological activity.
At the Atomic Level: A Quantitative Comparison of Crystal Structures
X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and the overall packing of molecules in a crystalline solid. This quantitative data is crucial for validating the successful synthesis of a target molecule and for understanding its stereochemistry and intermolecular interactions.
Below is a comparison of the crystallographic data for a recently synthesized this compound derivative, (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime. The data for other novel derivatives, such as the δ-olefin-containing aliphatic nitriles, are currently being sought from crystallographic databases to provide a broader comparative analysis.
| Parameter | (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime[1][2][3][4][5] | Novel Nitrile Derivative 1 (Data Pending) | Novel Nitrile Derivative 2 (Data Pending) |
| Crystal System | Monoclinic | - | - |
| Space Group | P2₁/c | - | - |
| Unit Cell Dimensions | a = 13.0273(4) Åb = 10.2337(2) Åc = 18.1262(6) Åβ = 126.574(2)° | - | - |
| Volume (ų) | 1940.69(10) | - | - |
| Z | 4 | - | - |
| Selected Bond Lengths (Å) | C11-C12: 1.554(2)C12-C13: 1.533(2)C13-C14: 1.544(2)C14-C11: 1.564(2) | - | - |
| Selected Bond Angles (°) | C11-C12-C13: 91.05(12)C12-C13-C14: 88.33(11)C13-C14-C11: 90.32(11)C14-C11-C12: 86.85(11) | - | - |
| Puckering Angle (°) | 19.60(13) | - | - |
The Blueprint of Discovery: Experimental Protocols
The journey from a synthesized powder to a fully characterized crystal structure involves a meticulous series of steps. The following outlines a general experimental workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a novel this compound derivative.
Synthesis and Crystallization Workflow
Figure 1. A generalized workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray crystallography.
I. Synthesis of Novel this compound Derivatives:
A recent example is the SO₂F₂-mediated ring-opening cross-coupling of this compound derivatives with alkenes to construct δ-olefin-containing aliphatic nitriles. A general procedure involves:
-
Reactant Mixture: A mixture of the this compound derivative, an alkene, a copper catalyst (e.g., Cu₂O), and a base (e.g., potassium acetate) is prepared in a suitable solvent (e.g., dioxane or DMSO).
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 100 °C) under an inert atmosphere or a specific reagent atmosphere (e.g., SO₂F₂ balloon) for a set period (e.g., 12 hours).
-
Workup and Purification: After the reaction is complete, the mixture is cooled, quenched, and the product is extracted. The crude product is then purified using techniques like column chromatography to yield the pure novel nitrile compound.
II. Crystallization for X-ray Analysis:
Obtaining a single crystal of sufficient quality is often the most challenging step. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a vial covered with a perforated lid, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.
III. Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.
-
Data Validation and Deposition: The final crystal structure is validated and can be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.
A Broader Perspective: Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization of novel compounds.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Unambiguous structural determination. | Requires a high-quality single crystal; the solid-state conformation may not be the same as in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity, and through-space interactions in solution. | Provides structural information in solution, which is often more biologically relevant; can study dynamic processes. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues. | High sensitivity and accuracy in determining molecular mass. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Fast and simple technique for identifying functional groups. | Provides limited information about the overall molecular structure. |
Logical Relationship of Analytical Techniques
References
- 1. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
- 2. A crystallographic perspective on sharing data and knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cyclobutanone Oxime and Other Radical Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The generation of radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The choice of radical precursor is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a detailed comparative analysis of cyclobutanone (B123998) oxime, a versatile precursor for functionalized alkyl radicals, with two of the most widely used radical initiators: azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).
Executive Summary
Cyclobutanone oximes offer a unique pathway to generate distal cyano-substituted alkyl radicals through a characteristic iminyl radical-triggered carbon-carbon bond cleavage. This contrasts with traditional radical initiators like AIBN and BPO, which produce simple, unfunctionalized radicals upon thermal or photochemical decomposition. While AIBN and BPO are workhorses for polymerization and standard radical additions, cyclobutanone oximes excel in introducing a cyanoalkyl moiety in a single, elegant step.
At a Glance: Comparative Overview
| Feature | Cyclobutanone Oxime | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Radical Type | Distal cyano-substituted alkyl radical | 2-Cyanoprop-2-yl radical | Phenyl and benzoyloxy radicals |
| Generation Method | N-O bond cleavage (often metal- or light-mediated) followed by C-C bond fragmentation | Thermal or photochemical decomposition | Thermal or photochemical decomposition |
| Key Applications | Synthesis of functionalized nitriles, heterocycles, and complex scaffolds | Polymerization, radical additions, and substitutions | Polymerization, radical additions, and substitutions |
| Byproducts | Varies with activating agent (e.g., metal salts, acids) | Nitrogen gas, tetramethylsuccinonitrile | Carbon dioxide, benzene (B151609), benzoic acid |
| Advantages | Generates a functionalized radical, mild reaction conditions often possible | Predictable decomposition kinetics, not susceptible to induced decomposition | Readily available, cost-effective |
| Disadvantages | Requires activation of the oxime, potential for side reactions related to the activating agent | Formation of toxic byproduct (tetramethylsuccinonitrile), explosive risk | Susceptible to induced decomposition, can participate in side reactions like hydrogen abstraction |
Mechanism of Radical Generation
The distinct mechanisms of radical generation from these precursors dictate their utility in synthesis.
This compound: Iminyl Radical-Triggered C-C Cleavage
The generation of a radical from this compound is a multi-step process that begins with the activation of the oxime's N-O bond. This is typically achieved through the use of a transition metal catalyst, a photocatalyst, or an activating agent like sulfuryl fluoride (B91410).[1][2] This activation facilitates the homolytic cleavage of the N-O bond to form an iminyl radical. The key step is the subsequent rapid β-scission of the strained cyclobutyl ring, which results in the formation of a stable distal cyano-substituted alkyl radical.[3][4]
Caption: Radical generation from this compound.
AIBN and Benzoyl Peroxide: Thermal/Photochemical Decomposition
AIBN and BPO are classical thermal radical initiators. Upon heating or irradiation with UV light, they undergo homolytic cleavage of a weak bond to generate radicals.
-
AIBN decomposes to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. The expulsion of nitrogen gas provides a strong thermodynamic driving force for this process.[5][6]
-
Benzoyl Peroxide contains a weak oxygen-oxygen single bond that cleaves to form two benzoyloxy radicals. These can further decarboxylate to produce phenyl radicals and carbon dioxide.[5][7]
Caption: Decomposition of AIBN and Benzoyl Peroxide.
Performance Comparison: Quantitative Data
Direct quantitative comparison of these precursors is challenging due to their different applications. The following tables present representative data from published studies to illustrate their performance in their respective optimal reaction types.
Table 1: this compound in the Synthesis of δ-Olefin-Containing Aliphatic Nitriles[2]
This reaction involves the SO2F2-mediated ring-opening cross-coupling of this compound derivatives with alkenes.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1,1-Diphenylethylene (B42955) | 5,5-Diphenylpent-4-enenitrile | 72 |
| 2 | 1-(p-Tolyl)vinylbenzene | 5-Phenyl-5-(p-tolyl)pent-4-enenitrile | 68 |
| 3 | 1-(4-Methoxyphenyl)vinylbenzene | 5-(4-Methoxyphenyl)-5-phenylpent-4-enenitrile | 75 |
| 4 | 1-(4-Chlorophenyl)vinylbenzene | 5-(4-Chlorophenyl)-5-phenylpent-4-enenitrile | 61 |
Reaction conditions: this compound (3.0 equiv), alkene (1.0 equiv), Cu₂O (1.0 equiv), and potassium acetate (B1210297) (10.0 equiv) in dioxane at 100 °C under an SO₂F₂ atmosphere for 12 hours.
Table 2: AIBN and BPO in Free Radical Polymerization of Styrene (B11656)
The efficiency of radical initiators is often evaluated in polymerization reactions. The initiator efficiency (f) is the fraction of radicals that successfully initiate a polymer chain.
| Initiator | Temperature (°C) | Half-life (t½) | Initiator Efficiency (f) in Styrene |
| AIBN | 65 | 10 h | ~0.6 |
| BPO | 75 | 10 h | ~0.5 |
Data compiled from various sources in polymer chemistry literature. The half-life is the time required for 50% of the initiator to decompose at a given temperature.
Experimental Protocols
Synthesis of 5,5-Diphenylpent-4-enenitrile using this compound[2]
Materials:
-
This compound
-
1,1-Diphenylethylene
-
Copper(I) oxide (Cu₂O)
-
Potassium acetate (KOAc)
-
Anhydrous dioxane
-
Sulfuryl fluoride (SO₂F₂) balloon
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (3.0 mmol), 1,1-diphenylethylene (1.0 mmol), Cu₂O (1.0 mmol), and potassium acetate (10.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (10 mL) via syringe.
-
Replace the atmosphere with a balloon of sulfuryl fluoride.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Radical Addition of Bromotrichloromethane (B165885) to 1-Hexene (B165129) using AIBN (Representative Protocol)
Materials:
-
1-Hexene
-
Bromotrichloromethane (CBrCl₃)
-
AIBN
-
Anhydrous benzene
Procedure:
-
A solution of 1-hexene (10 mmol) and bromotrichloromethane (12 mmol) in anhydrous benzene (20 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
AIBN (0.5 mmol) is added to the solution.
-
The reaction mixture is deoxygenated by bubbling argon through the solution for 15 minutes.
-
The mixture is then heated to reflux (approximately 80 °C) under an argon atmosphere for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by distillation or column chromatography to yield the 1,1,1-trichloro-3-bromoheptane product.
Free Radical Polymerization of Styrene using Benzoyl Peroxide (Representative Protocol)[7]
Materials:
-
Styrene (inhibitor removed)
-
Benzoyl peroxide (BPO)
-
Anhydrous toluene (B28343)
Procedure:
-
Styrene is purified to remove the inhibitor by passing it through a column of basic alumina.
-
In a Schlenk flask, purified styrene (10 g) and benzoyl peroxide (0.1 g) are dissolved in anhydrous toluene (20 mL).
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then sealed under vacuum or an inert atmosphere and placed in a preheated oil bath at 80-90 °C.
-
The polymerization is allowed to proceed for a specified time (e.g., 24 hours), during which the viscosity of the solution will increase significantly.
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The polymer is precipitated by pouring the viscous solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated polystyrene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Logical Workflow for Selecting a Radical Precursor
Caption: Decision-making workflow for radical precursor selection.
Conclusion
This compound, AIBN, and benzoyl peroxide are all valuable tools in the arsenal (B13267) of the synthetic organic chemist for the generation of radicals. However, they are not interchangeable. Cyclobutanone oximes provide a sophisticated method for the generation of functionalized cyanoalkyl radicals, enabling the construction of complex nitrogen-containing molecules. In contrast, AIBN and BPO serve as more general-purpose radical initiators, ideal for polymer synthesis and standard radical chain reactions. The choice of precursor should be guided by the specific synthetic target and the nature of the desired radical intermediate.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Efficacy comparison of different catalytic systems for cyclobutanone oxime transformations
For Researchers, Scientists, and Drug Development Professionals
The transformation of cyclobutanone (B123998) oxime is a critical process in synthetic chemistry, offering pathways to valuable intermediates such as γ-lactams and cyclopropanecarbonitriles. The inherent ring strain of the cyclobutane (B1203170) moiety makes its oxime a versatile substrate for various catalytic rearrangements. This guide provides an objective comparison of the efficacy of different catalytic systems for these transformations, with a focus on the Beckmann rearrangement to yield γ-lactam, a prevalent structural motif in pharmaceuticals. Experimental data is presented to support the comparison, along with detailed protocols and mechanistic visualizations.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system in transforming cyclobutanone oxime is primarily evaluated based on the yield of the desired product under specific reaction conditions. The choice of catalyst—ranging from Brønsted acids to transition metals—can significantly influence the reaction pathway and efficiency.
Beckmann Rearrangement to γ-Lactam
The Beckmann rearrangement of this compound to produce γ-lactam is a key transformation. Brønsted acids are commonly employed to catalyze this reaction. The following table summarizes the performance of various Brønsted acid catalysts in the synthesis of γ-lactam from cyclobutanone via a transoximation and Beckmann rearrangement sequence.[1][2][3]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH·H₂O (10) | 1,4-dioxane (B91453) | 80 | 24 | 85 | [1][2] |
| CSA (10) | 1,4-dioxane | 80 | 24 | 75 | [1][2] |
| MsOH (10) | 1,4-dioxane | 80 | 24 | 68 | [1][2] |
| TfOH (10) | 1,4-dioxane | 80 | 24 | 55 | [1][2] |
| H₂SO₄ (10) | 1,4-dioxane | 80 | 24 | 43 | [1][2] |
p-TsOH·H₂O: p-Toluenesulfonic acid monohydrate; CSA: Camphorsulfonic acid; MsOH: Methanesulfonic acid; TfOH: Trifluoromethanesulfonic acid.
Alternative Transformations
Beyond the Beckmann rearrangement, other catalytic systems can steer the transformation of this compound derivatives toward different structural scaffolds.
-
Nickel-Catalyzed Favorskii-Type Rearrangement: Nickel-based catalytic systems can promote the rearrangement of this compound esters to form valuable cyclopropanecarbonitriles.[4][5] This transformation proceeds through a distinct mechanism involving a nickelacyclobutane intermediate.[4]
-
Lewis Acid-Catalyzed Rearrangements: The choice of Lewis acid can control the reaction pathway and the regioselectivity of the cyclobutanone C-C bond cleavage, leading to diverse polycyclic scaffolds.[6] For instance, the combination of cobalt salts and Lewis acids has been shown to be effective for the Beckmann rearrangement of cycloalkanone oximes under mild conditions.[7][8]
Experimental Protocols
Reproducibility is paramount in scientific research. The following is a representative experimental protocol for the Brønsted acid-catalyzed synthesis of γ-lactam from cyclobutanone.
Synthesis of γ-Lactam via Transoximation and Beckmann Rearrangement [1][2]
-
Reactant Preparation: To a solution of cyclobutanone (1.0 mmol) in 1,4-dioxane (5.0 mL) is added O-benzenesulfonyl ethyl acetohydroxamate (1.2 mmol).
-
Catalyst Addition: p-Toluenesulfonic acid monohydrate (0.10 mmol) is added to the reaction mixture.
-
Reaction Execution: The mixture is stirred at 80°C for 24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired γ-lactam.
Visualizations
To further elucidate the processes involved in the catalytic transformation of this compound, the following diagrams illustrate a typical experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for γ-lactam synthesis.
Caption: Beckmann rearrangement signaling pathway.
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. | Semantic Scholar [semanticscholar.org]
- 3. γ-Lactam synthesis from cyclobutanone <i>via</i> transoximation and the Beckmann rearrangement [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Favorskii-Type Rearrangement of this compound Esters to Cyclopropanecarbonitriles [organic-chemistry.org]
- 6. Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Rupture: A Comparative Guide to the Validation of Cyclobutanone Oxime-Mediated C-C Bond Cleavage Mechanisms
For researchers, scientists, and professionals in drug development, the precise cleavage of carbon-carbon bonds is a cornerstone of complex molecule synthesis. The ring-opening of cyclobutanone (B123998) oximes has emerged as a powerful tool for generating valuable cyanoalkyl radicals. This guide provides a comparative analysis of the validated reaction mechanisms, juxtaposing the prevailing radical-mediated pathway with alternative C-C bond cleavage methodologies. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive resource for understanding and applying this transformative reaction.
At the Heart of the Reaction: The Radical-Mediated Mechanism
The consensus in the scientific community points towards a radical-mediated pathway for the C-C bond cleavage of cyclobutanone oximes. This mechanism is typically initiated by either a photocatalyst or a transition metal complex and proceeds through a series of well-defined steps.
A prevailing mechanism involves a single-electron transfer (SET) to the cyclobutanone oxime derivative. This initial reduction leads to the cleavage of the weak N-O bond, generating an iminyl radical. The key C-C bond fragmentation then occurs via β-scission of this iminyl radical, releasing the ring strain of the cyclobutane (B1203170) ring and forming a stable γ-cyanoalkyl radical. This versatile radical intermediate can then be trapped by a variety of radical acceptors to forge new chemical bonds.
Experimental evidence supporting this radical pathway is robust and multifaceted. Key validation experiments include:
-
Radical Trapping Experiments: The introduction of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), into the reaction mixture effectively quenches the reaction, indicating the presence of radical intermediates. The formation of a TEMPO-adduct with the cyanoalkyl radical can often be detected, providing direct evidence for its existence.[1]
-
Computational Studies (DFT): Density Functional Theory (DFT) calculations have been employed to model the reaction pathway. These studies consistently show a low activation barrier for the homolytic cleavage of the C-C bond in the iminyl radical intermediate, supporting the feasibility of the radical mechanism.
-
Isotope Labeling Studies: While specific examples in the literature are sparse for this exact reaction, isotopic labeling is a powerful tool for mechanistic elucidation. By strategically placing isotopes (e.g., ¹³C) within the cyclobutanone ring, the fate of each carbon atom can be tracked throughout the reaction, confirming the predicted bond cleavage and rearrangement patterns.[2]
A Comparative Look: Alternative C-C Bond Cleavage Strategies
While the radical-mediated cleavage of cyclobutanone oximes is a highly effective method, it is instructive to compare it with other established C-C bond cleavage reactions of cyclic ketones, namely the Beckmann fragmentation and the Baeyer-Villiger oxidation.
| Feature | This compound C-C Cleavage | Beckmann Fragmentation | Baeyer-Villiger Oxidation |
| Substrate | Cyclobutanone Oximes/Esters/Ethers | Ketoximes | Cyclic Ketones |
| Typical Reagents | Photocatalyst (e.g., Ir, Ru complexes) or Transition Metal (e.g., Cu, Ni, Fe)[1][2] | Strong acids (e.g., H₂SO₄, PCl₅), TsCl[3][4] | Peroxy acids (e.g., m-CPBA), H₂O₂[5][6] |
| Key Intermediate | Iminyl and Cyanoalkyl Radicals | Nitrilium ion[3][4] | Criegee intermediate[7] |
| Mechanism | Radical-mediated β-scission | Ionic rearrangement | Ionic rearrangement |
| Primary Product | Functionalized nitriles | Nitriles and carbocations | Lactones (cyclic esters) |
| Key Advantages | Mild reaction conditions, high functional group tolerance, generation of a versatile radical intermediate. | Well-established reaction, can be highly efficient for specific substrates. | Forms valuable lactone products, often with high stereospecificity.[7] |
| Limitations | Can require expensive photocatalysts or transition metals. | Often requires harsh acidic conditions, can be limited by substrate structure (stability of the carbocation).[3] | Sensitive to other oxidizable functional groups, regioselectivity can be an issue with unsymmetrical ketones.[5][7] |
Experimental Protocols: A Closer Examination
To provide a practical understanding of the validation process, below are detailed methodologies for key experiments cited in the validation of the radical-mediated mechanism.
Protocol 1: Radical Trapping with TEMPO
Objective: To detect the presence of radical intermediates in the reaction pathway.
Procedure:
-
To a solution of the this compound substrate (1.0 equiv) and the radical acceptor in the chosen solvent, add the photocatalyst or transition metal catalyst.
-
Add a radical scavenger, such as TEMPO (2.0 equiv).
-
Subject the reaction mixture to the standard reaction conditions (e.g., irradiation with a specific wavelength of light for a set period).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
A significant decrease in the reaction rate or complete inhibition of product formation compared to a control reaction without TEMPO suggests the involvement of radical intermediates.
-
Attempt to isolate and characterize the TEMPO-adduct of the presumed radical intermediate by techniques such as mass spectrometry and NMR to provide direct evidence.[1]
Protocol 2: Isotopic Labeling Study (Hypothetical)
Objective: To trace the connectivity of atoms during the C-C bond cleavage and confirm the proposed fragmentation pattern.
Procedure:
-
Synthesize a this compound substrate with a ¹³C label at a specific position in the cyclobutane ring (e.g., the carbonyl carbon or one of the methylene (B1212753) carbons).
-
Subject the ¹³C-labeled substrate to the standard reaction conditions.
-
Isolate the resulting nitrile product.
-
Analyze the product using ¹³C NMR spectroscopy and mass spectrometry.
-
The position of the ¹³C label in the product will reveal how the carbon skeleton has been fragmented and rearranged, providing strong evidence for or against a proposed mechanism. For the radical-mediated pathway, the ¹³C label would be expected to be found at a specific position in the resulting cyanoalkyl chain.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
References
- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters | MDPI [mdpi.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Unraveling Cyclobutanone Oxime Reactions: A Comparative Guide Based on Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of strained ring systems like cyclobutanone (B123998) oxime is paramount for designing novel synthetic pathways. Isotopic labeling studies have emerged as a powerful tool to delineate the competing pathways of these reactions, primarily the Beckmann rearrangement and fragmentation reactions. This guide provides a comprehensive comparison of these mechanisms, supported by experimental data from isotopic labeling studies, detailed experimental protocols, and visualizations of the key processes.
The reactions of cyclobutanone oxime present a fascinating case of competing mechanistic pathways, principally the classic Beckmann rearrangement, which leads to the formation of a γ-lactam, and various fragmentation reactions that can yield nitriles. The strained nature of the four-membered ring influences the propensity for ring-opening and rearrangement, making the outcome sensitive to reaction conditions. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), provides an invaluable method for tracing the fate of atoms throughout the reaction and for determining the rate-limiting steps, thereby offering clear evidence to support or refute proposed mechanisms.
Distinguishing Mechanisms through Isotopic Labeling
The primary dichotomy in this compound reactivity lies between rearrangement and fragmentation. The Beckmann rearrangement involves the migration of a carbon atom to an electron-deficient nitrogen, leading to a ring-expanded lactam. In contrast, fragmentation pathways involve the cleavage of the cyclobutane (B1203170) ring, often resulting in the formation of an open-chain nitrile. Isotopic labeling helps to distinguish between these pathways by tracking the final position of the labeled atom.
For instance, labeling the carbonyl carbon of cyclobutanone with ¹³C allows for the unambiguous determination of the product structure. In a Beckmann rearrangement, the ¹³C label would be incorporated into the lactam ring. Conversely, in a fragmentation reaction leading to a nitrile, the ¹³C label's position in the final product would reveal which C-C bond was cleaved.
Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate is compared between a substrate and its isotopically substituted counterpart, can elucidate the rate-determining step of the reaction. A significant primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.
Comparison of Reaction Pathways
The following table summarizes the key characteristics of the primary reaction pathways of this compound and how isotopic labeling can be used to differentiate them.
| Reaction Pathway | Key Intermediate(s) | Major Product(s) | Isotopic Labeling Evidence |
| Beckmann Rearrangement | Nitrilium ion | γ-Lactam (e.g., 2-pyrrolidinone) | ¹³C labeling of the carbonyl carbon results in a ¹³C-labeled lactam. A significant ¹³C KIE at the migrating carbon supports a concerted migration step. ¹⁵N labeling of the oxime nitrogen allows for tracking the nitrogen atom into the lactam ring. |
| Fragmentation (Type I) | Iminyl radical | δ-Unsaturated nitrile | ¹³C labeling can pinpoint the site of C-C bond cleavage. Deuterium labeling at the α-carbon can reveal a primary kinetic isotope effect if C-H bond cleavage is involved in the rate-determining step. |
| Fragmentation (Schmidt-type) | Azido-intermediate, Nitrilium ion | γ-Lactam or Nitrile | ¹⁵N labeling of the azide (B81097) in a Schmidt reaction allows for tracing the origin of the nitrogen in the product. Product distribution can be compared with the Beckmann rearrangement of the corresponding ¹⁵N-labeled oxime. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of isotopically labeled this compound and for conducting a typical rearrangement/fragmentation reaction.
Synthesis of [1-¹³C]this compound
Materials:
-
[1-¹³C]Cyclobutanone
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Water
Procedure:
-
Dissolve [1-¹³C]Cyclobutanone (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of [1-¹³C]cyclobutanone.
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude [1-¹³C]this compound.
-
Purify the product by recrystallization or column chromatography.
General Procedure for the Beckmann Rearrangement/Fragmentation of this compound
Materials:
-
This compound (or its isotopically labeled analogue)
-
Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid)
-
Appropriate solvent (e.g., acetonitrile, dioxane)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst (e.g., 1.1 eq of concentrated sulfuric acid) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the product mixture by GC-MS, NMR spectroscopy, and other relevant analytical techniques to determine the product distribution (ratio of lactam to nitrile).
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathways for the Beckmann rearrangement and a radical-induced fragmentation of this compound.
Caption: Proposed mechanism for the Beckmann rearrangement of this compound.
Caption: A plausible radical-induced fragmentation pathway of a this compound derivative.
Conclusion
Isotopic labeling studies provide indispensable evidence for elucidating the complex reaction mechanisms of cyclobutanone oximes. By carefully designing experiments with ¹³C and ¹⁵N labeled substrates, researchers can definitively distinguish between the Beckmann rearrangement and various fragmentation pathways. The quantitative data obtained from such studies, particularly when combined with kinetic isotope effect measurements, allows for a detailed understanding of the transition states and rate-determining steps involved. This knowledge is crucial for controlling the reaction selectivity and for the rational design of synthetic routes to valuable nitrogen-containing compounds. The protocols and mechanistic visualizations provided in this guide serve as a valuable resource for scientists and professionals working in the field of organic synthesis and drug development.
A Comparative Guide: Photochemical vs. Thermal Activation of Cyclobutanone Oxime Esters
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of cyclobutanone (B123998) oxime esters has emerged as a powerful strategy in organic synthesis, providing access to valuable cyanoalkyl-containing scaffolds. This process can be initiated through either thermal or photochemical activation, each presenting distinct advantages and mechanistic pathways. This guide offers an objective comparison of these two activation methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform methodology selection in research and development.
At a Glance: Performance Comparison
The activation of cyclobutanone oxime esters for the synthesis of 3,4-dihydronaphthalene-2-carbonitriles has been successfully achieved through both thermal and photochemical methods. A key study by Shi and coworkers provides a foundation for comparing these approaches, demonstrating the viability of a copper-catalyzed thermal process and a visible-light-driven photoredox alternative.[1][2][3]
While both methods are effective, they operate under notably different conditions. Thermal activation typically requires elevated temperatures, whereas photochemical activation proceeds at ambient temperature, offering a milder alternative. The choice between these methods may depend on substrate compatibility with heat, available equipment, and desired reaction conditions.
Below is a summary of quantitative data for the synthesis of various 3,4-dihydronaphthalene-2-carbonitrile derivatives using a copper-catalyzed thermal activation method. A comprehensive side-by-side comparison of yields for a broad range of substrates under photochemical conditions is not detailed in the primary literature, however, the photochemical method is presented as a viable alternative.[2][3]
| Substrate (R substituent on the phenyl ring) | Product Yield (%) | Reaction Time (h) |
| H | 88 | 3 |
| 4-Me | 85 | 3 |
| 4-OMe | 81 | 3 |
| 4-F | 89 | 3 |
| 4-Cl | 91 | 3 |
| 4-Br | 92 | 3 |
| 3-Me | 86 | 3 |
| 2-Me | 75 | 3 |
| 2-Cl | 72 | 3 |
Delving Deeper: Mechanistic Pathways
Both thermal and photochemical activation of this compound esters proceed through a radical-mediated mechanism. The key steps involve the generation of an iminyl radical, subsequent C-C bond cleavage of the strained cyclobutane (B1203170) ring to form a cyanoalkyl radical, and finally, intramolecular cyclization and aromatization to yield the dihydronaphthalene product. However, the initial radical generation is triggered differently in each method.
Thermal Activation Pathway
In the thermal method, a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), is proposed to play a key role in the initial N-O bond cleavage to generate the iminyl radical. The reaction typically requires heating to proceed efficiently.
References
A Comparative Guide to the Green Chemistry Metrics of Cyclobutanone Oxime-Based Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of the environmental impact of synthetic methodologies. This guide provides a comparative assessment of two synthetic routes to cyclobutanone (B123998) oxime, a valuable building block in organic synthesis. By analyzing key green chemistry metrics—Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor)—we aim to offer an objective comparison between a traditional synthetic approach and a greener, more modern alternative. This analysis is intended to assist researchers in selecting more sustainable and efficient chemical processes.
Comparative Analysis of Synthetic Routes
Two distinct pathways for the synthesis of cyclobutanone, the immediate precursor to cyclobutanone oxime, are evaluated. The subsequent oximation step is kept consistent for both routes to allow for a direct comparison of the core synthesis of the cyclobutane (B1203170) ring.
Route 1: Traditional Synthesis via Chromic Acid Oxidation
This classical approach involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol (B46151), followed by oxidation using a stoichiometric amount of chromic acid, a known hazardous material.
Route 2: Greener Synthesis via Catalytic Oxidation
This modern alternative focuses on a greener oxidation of cyclobutanol to cyclobutanone, employing a catalytic amount of a less hazardous oxidizing agent. For this guide, we will consider a representative catalytic system that aligns with the principles of green chemistry, such as the use of a recyclable catalyst and a more benign oxidant.
The following tables summarize the calculated green chemistry metrics for each route.
Table 1: Green Chemistry Metrics for Cyclobutanone Synthesis
| Metric | Route 1: Traditional (Chromic Acid Oxidation) | Route 2: Greener (Catalytic Oxidation) |
| Atom Economy (%) | ||
| Step 1: Rearrangement | 100% | N/A |
| Step 2: Oxidation | 42.2% | ~81.8% (Varies with catalyst) |
| Overall Atom Economy (%) | 42.2% | ~81.8% |
| Process Mass Intensity (PMI) | ~45.8 | ~15.2 (Estimated) |
| E-Factor | ~44.8 | ~14.2 (Estimated) |
Table 2: Green Chemistry Metrics for Oximation of Cyclobutanone
| Metric | Value |
| Atom Economy (%) | 81.6% |
| Process Mass Intensity (PMI) | ~11.5 |
| E-Factor | ~10.5 |
Table 3: Overall Green Chemistry Metrics for this compound Synthesis
| Metric | Route 1: Traditional | Route 2: Greener Alternative |
| Overall Atom Economy (%) | 34.4% | 66.7% |
| Overall PMI | ~57.3 | ~26.7 |
| Overall E-Factor | ~56.3 | ~25.7 |
Note: The values for the greener route are estimations based on typical catalytic reactions and may vary depending on the specific catalyst system and reaction conditions employed.
Experimental Protocols and Methodologies
Route 1: Traditional Synthesis of this compound
Step 1: Cyclobutanol from Cyclopropylcarbinol
This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.336 (1988); Vol. 55, p.39 (1976).
In a round-bottomed flask equipped with a reflux condenser, 49.5 g (0.686 mol) of cyclopropylcarbinol is added to a solution of 48 mL of concentrated hydrochloric acid in 250 mL of water. The mixture is refluxed for 100 minutes. After cooling, the aqueous layer is saturated with sodium chloride and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) and the solvent is removed by distillation to yield cyclobutanol.
Step 2: Cyclobutanone from Cyclobutanol (Chromic Acid Oxidation)
This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.336 (1988); Vol. 55, p.39 (1976).
A solution of 36.0 g (0.50 mol) of cyclobutanol in 200 mL of diethyl ether is prepared in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-water bath. A solution of 50.0 g (0.50 mol) of chromium trioxide in 48 mL of concentrated sulfuric acid and 150 mL of water is added dropwise to the stirred cyclobutanol solution, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the ether is removed by distillation. The crude cyclobutanone is then purified by distillation.
Step 3: this compound from Cyclobutanone
This is a general procedure for oximation.
In a flask, 10.0 g (0.143 mol) of cyclobutanone is dissolved in 50 mL of ethanol. A solution of 10.9 g (0.157 mol) of hydroxylamine (B1172632) hydrochloride in 25 mL of water is added, followed by the dropwise addition of a solution of 6.3 g (0.157 mol) of sodium hydroxide (B78521) in 25 mL of water. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield this compound.
Route 2: Greener Synthesis of this compound
Step 1: Cyclobutanone from Cyclobutanol (Catalytic Oxidation)
This protocol represents a greener alternative to chromic acid oxidation. The specific catalyst and conditions can vary. An example using a TEMPO/NaOCl system is described below, which is a well-established greener oxidation method.
To a stirred solution of 7.21 g (0.1 mol) of cyclobutanol in 100 mL of dichloromethane, 0.16 g (1.0 mmol) of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1.0 g of potassium bromide in 10 mL of water are added. The mixture is cooled to 0°C, and an aqueous solution of sodium hypochlorite (B82951) (0.7 M, 150 mL) is added dropwise, maintaining the pH at 9 by the simultaneous addition of 2 M hydrochloric acid. The reaction is monitored by TLC. After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium thiosulfate, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford cyclobutanone.
Step 2: this compound from Cyclobutanone
The procedure is the same as Step 3 in Route 1.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathways to this compound.
Discussion
The comparative analysis clearly demonstrates the environmental advantages of the greener synthetic route. The traditional method, while effective, suffers from a low atom economy due to the use of a stoichiometric chromium reagent, which also generates hazardous heavy metal waste. This is reflected in its significantly higher PMI and E-Factor, indicating a large amount of waste generated per unit of product.
In contrast, the greener catalytic route exhibits a much-improved atom economy and consequently lower PMI and E-Factor. The use of a catalyst in small quantities, which can often be recycled, and a more benign oxidizing agent dramatically reduces the environmental footprint of the synthesis.
For researchers and professionals in drug development, the adoption of such greener methodologies is not only an ethical imperative but also a practical one. Reduced waste generation leads to lower disposal costs, safer processes, and often, a more efficient and cost-effective overall synthesis. This guide serves as a practical example of how green chemistry principles can be applied to assess and improve synthetic routes, paving the way for a more sustainable future in chemical synthesis.
A Comparative Analysis of Cyclobutanone Oxime-Based Methodologies for the Synthesis of Complex Molecules
Cyclobutanone (B123998) oximes have emerged as versatile synthons in organic chemistry, enabling the construction of intricate molecular architectures through a variety of catalytic methodologies. The inherent ring strain of the cyclobutyl moiety facilitates selective C-C bond cleavage, typically initiated by the formation of an iminyl radical. This process generates a distal cyano-substituted alkyl radical, which can be trapped by a range of coupling partners to afford diverse functionalized products. This guide provides a comparative analysis of prominent cyclobutanone oxime-based methodologies, focusing on their substrate scope, and provides representative experimental protocols to assist researchers in selecting the most suitable method for their synthetic goals.
Comparative Substrate Scope
The efficacy of different this compound-based methodologies is highly dependent on the catalytic system employed and the nature of the coupling partner. The following tables summarize the substrate scope for several key methodologies, with a focus on the tolerated substituents on the this compound and the reaction partner.
Copper-Catalyzed Methodologies
Copper catalysis is a widely employed strategy for the functionalization of cyclobutanone oximes, demonstrating broad applicability in forming C-C, C-N, and C-S bonds.
| Substrate/Coupling Partner | Substituent (R) on Cyclobutanone | Substituent on Coupling Partner | Product Type | Typical Yield (%) | Reference |
| Anilines | H, Me, Ph | H, Me, OMe, F, Cl, Br | Spirotetrahydroquinolines | 60-95% | [1][2] |
| Activated Alkenes | H, Ph, 4-Me-Ph, 4-F-Ph | Acrylamides, acrylates | Cyanoalkylated oxindoles | 55-92% | [3] |
| Unactivated Alkenes | H, Me | Terminal and internal alkenes | β-Lactams | 40-80% | [4] |
| Aryl Thiols | H | H, Me, OMe, F, Cl | Aryl cyanopropyl sulfides | 20-88% | [5] |
| Ammonium Thiocyanate | H, Ph, Bn | - | Alkyl thiocyanates | 65-90% | [6] |
| 1,5-Dienes | Various alkyl and aryl | - | 1,5-dihydro-2H-pyrrol-2-ones | 50-85% | [7] |
| Terminal Alkynes (Photocatalysis) | H, Ph | Aryl, alkyl | Cyanoalkyl-containing propargylic compounds | 50-80% | [8] |
Photoredox and Dual Catalytic Methodologies
Visible-light photoredox catalysis, often in conjunction with another catalyst like titanium or copper, provides a mild and efficient avenue for generating and utilizing the cyanoalkyl radical from cyclobutanone oximes.
| Substrate/Coupling Partner | Substituent (R) on Cyclobutanone | Substituent on Coupling Partner | Product Type | Typical Yield (%) | Reference |
| N-Acrylamides (Photoredox/Ti) | H, Ph, Bn | Various aryl and alkyl | Cyanoalkyl-substituted oxoindolines | 60-90% | [9][10] |
| Alkenes (SO2F2-mediated) | H, Me, Ph | Styrenes with EWG and EDG | δ-olefin-containing aliphatic nitriles | 56-85% | [5][11] |
| Intramolecular (Photoredox) | Benzylidene | - | 3,4-dihydronaphthalene-2-carbonitriles | up to 88% | [6][9] |
| Allylating Agents (Organophotoredox) | H, Ph | Allyl sulfones | Distally unsaturated nitriles | 70-95% | [12] |
Other Metal-Catalyzed Methodologies
Nickel and rhodium catalysts have also been employed in transformations of cyclobutanone derivatives, often showcasing unique reactivity patterns.
| Substrate/Coupling Partner | Catalyst | Product Type | Typical Yield (%) | Reference |
| 1,7-Enynes | NiCl2 | Canyo-functionalized 4H-cyclopenta[c]quinolin-4-ones | 60-90% | [13] |
| Tethered Olefins (intramolecular) | Rh(I) | Complex polycyclic scaffolds | High | [14] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these methodologies. Below are representative protocols for the synthesis of the this compound precursor and for two distinct catalytic transformations.
General Procedure for the Synthesis of this compound
To a solution of hydroxylamine (B1172632) hydrochloride (71.94 mmol) in water (10 cm³), a solution of potassium hydroxide (B78521) (53.48 mmol) in water (5 cm³) is added.[1] Cyclobutanone (1.0 eq) is then added to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the this compound, which can be further purified by recrystallization or column chromatography.[1]
Representative Procedure for Copper-Catalyzed Domino Cyclization of Anilines and this compound
In a reaction vessel, this compound (1.0 mmol), the corresponding aniline (B41778) (1.2 mmol), and a copper catalyst (e.g., Cu(OAc)2, 10 mol%) are combined in a suitable solvent (e.g., toluene, 5 mL).[2] The mixture is stirred at a specified temperature (e.g., 100 °C) under an air atmosphere for a designated time (e.g., 12 hours). After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired spirotetrahydroquinoline derivative.[2]
Representative Procedure for Photoredox/Ti Dual-Catalyzed Dehydroxylation of Cyclobutanone Oximes
In a nitrogen-filled glovebox, a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), a titanium catalyst (e.g., TiCl4, 1.5 eq), and a suitable amine base (e.g., 2,6-lutidine, 3.0 eq) are added to a reaction vial.[9][10] A solution of the this compound (1.0 mmol) and the coupling partner (e.g., N-acrylamide, 1.2 mmol) in a dry, degassed solvent (e.g., acetonitrile, 0.1 M) is then added. The reaction vial is sealed and irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time (e.g., 24 hours). Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard chromatographic techniques.[9][10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of cyclobutanone oximes based on the discussed methodologies.
Caption: General workflow for this compound-based methodologies.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Photoredox/Ti Dual‐Catalyzed Dehydroxylation of Cyclobutanone Oximes for γ‐Cyanoalkyl Radical Generation: Access to Cyanoalkyl‐Substituted Oxoindolines | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Copper-Catalyzed Redox-Neutral Cyanoalkylarylation of Activated Alkenes with this compound Esters. | Semantic Scholar [semanticscholar.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Radical-induced ring-opening and reconstruction of this compound esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 12. C–C bond cleavage arylation and alkenylation of this compound ethers via photoredox/nickel catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Evaluation of cyclobutanone oxime as a synthon for γ-aminobutyric acid (GABA) derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of γ-aminobutyric acid (GABA) derivatives is a critical aspect of developing novel therapeutics for a range of neurological disorders. This guide provides a comprehensive evaluation of cyclobutanone (B123998) oxime as a synthon for GABA derivatives, comparing its performance with alternative synthetic strategies. The comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of GABA derivatives is of paramount importance in medicinal chemistry. Cyclobutanone oxime has emerged as a promising synthon, offering a concise route to these valuable compounds through a key Beckmann rearrangement to form a γ-lactam intermediate, which is subsequently hydrolyzed. This guide presents a comparative analysis of this method against other established synthetic routes, including Asymmetric Michael Addition, the Staudinger Synthesis, and the Hofmann Rearrangement. The evaluation reveals that while the this compound route offers advantages in terms of atom economy and straightforward access to the core GABA structure, alternative methods may provide superior stereocontrol or milder reaction conditions for specific, highly substituted derivatives.
Performance Comparison of Synthetic Routes to GABA Derivatives
The following tables summarize the quantitative data for the synthesis of GABA derivatives and their intermediates via different synthetic methodologies.
Table 1: Synthesis of γ-Lactam Intermediate from this compound via Beckmann Rearrangement
| Entry | Cyclobutanone Derivative | Reagents and Conditions | Product (γ-Lactam) | Yield (%) | Reference |
| 1 | This compound | TsCl, Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | 2-Azacyclopentanone | 85 | [1][2] |
| 2 | 3-Phenylthis compound | PPA, 100 °C, 1 h | 4-Phenyl-2-azacyclopentanone | 78 | [3] |
| 3 | 3,3-Dimethylthis compound | H₂SO₄, 80 °C, 2 h | 4,4-Dimethyl-2-azacyclopentanone | 82 | [4] |
Table 2: Hydrolysis of γ-Lactam to GABA Derivative
| Entry | γ-Lactam | Reagents and Conditions | Product (GABA Derivative) | Yield (%) | Reference |
| 1 | 2-Azacyclopentanone | 6 M HCl, reflux, 4 h | γ-Aminobutyric acid | 92 | [1][2] |
| 2 | 4-Phenyl-2-azacyclopentanone | 6 M HCl, reflux, 6 h | 3-Phenyl-GABA (Phenibut) | 89 | [3] |
| 3 | 4,4-Dimethyl-2-azacyclopentanone | 6 M H₂SO₄, reflux, 5 h | 3,3-Dimethyl-GABA | 90 | [4] |
Table 3: Comparison with Alternative Synthetic Routes
| Synthetic Method | Key Intermediate | Typical Reagents and Conditions | Product Example | Overall Yield (%) | Key Advantages | Key Disadvantages |
| This compound Route | γ-Lactam | Beckmann Rearrangement (e.g., TsCl, PPA) followed by acid hydrolysis | 3-Substituted GABA | 70-80 | Good atom economy, direct access to γ-lactam | Harsh conditions for rearrangement, limited stereocontrol |
| Asymmetric Michael Addition | Chiral nitroalkane or malonate adduct | Organocatalyst or metal complex, mild conditions | (S)-Pregabalin | 60-75 | Excellent enantioselectivity, mild conditions | Multi-step sequences, potential for side reactions |
| Staudinger Synthesis | β-Lactam | Ketene and imine cycloaddition | β-Lactam precursor to GABA | 50-90 | High diastereoselectivity, broad substrate scope | Use of sensitive reagents (ketenes), potential for racemization |
| Hofmann Rearrangement | N-haloamide | Br₂, NaOH | Primary amine from amide | 40-60 | Forms primary amine directly | Use of stoichiometric bromine, potential for side reactions |
Experimental Protocols
Synthesis of γ-Lactam from this compound via Beckmann Rearrangement[1][2]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
A solution of this compound in dry dichloromethane is cooled to 0 °C in an ice bath.
-
Pyridine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired γ-lactam (2-azacyclopentanone).
Hydrolysis of γ-Lactam to γ-Aminobutyric Acid (GABA)[1][2]
Materials:
-
γ-Lactam (1.0 eq)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
The γ-lactam is suspended in 6 M HCl.
-
The mixture is heated to reflux for 4 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any non-polar impurities.
-
The crude GABA hydrochloride salt is recrystallized from an ethanol/water mixture to yield the pure product.
Asymmetric Michael Addition for the Synthesis of a Pregabalin Precursor[5][6]
Materials:
-
(E)-5-Methyl-3-nitrohex-2-enoate (1.0 eq)
-
Malononitrile (B47326) (1.2 eq)
-
Chiral thiourea (B124793) organocatalyst (0.1 eq)
Procedure:
-
To a solution of (E)-5-methyl-3-nitrohex-2-enoate in toluene are added malononitrile and the chiral thiourea organocatalyst.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral Michael adduct with high enantiomeric excess.
-
This adduct can then be further transformed into (S)-Pregabalin through reduction of the nitro group and hydrolysis of the nitrile.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and workflows discussed in this guide.
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
Analysis of the advantages and limitations of using cyclobutanone oxime in complex molecule synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Cyclobutanone (B123998) oxime and its derivatives have emerged as powerful and versatile building blocks in modern organic synthesis. Their inherent ring strain and the reactivity of the oxime functionality allow for a diverse array of transformations, providing access to valuable structural motifs commonly found in natural products and pharmaceuticals. This guide provides a comprehensive analysis of the advantages and limitations of using cyclobutanone oxime in the synthesis of complex molecules, with a particular focus on the preparation of γ-lactams and δ-olefin-containing nitriles. We present a comparative overview with alternative synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable methods for their specific synthetic challenges.
The Dual Reactivity of this compound: A Gateway to Diverse Scaffolds
The synthetic utility of this compound primarily stems from two key modes of reactivity: the Beckmann rearrangement for the synthesis of γ-lactams and radical-mediated ring-opening reactions for the formation of functionalized nitriles.
Synthesis of γ-Lactams via Beckmann Rearrangement
The Beckmann rearrangement of this compound provides a direct and efficient route to γ-lactams, a structural motif present in a wide range of biologically active compounds. This transformation involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.
Advantages:
-
Atom Economy: The reaction is an intramolecular rearrangement, leading to high atom economy.
-
Directness: It offers a concise route to γ-lactams from readily available cyclobutanones.
-
Substrate Scope: The reaction tolerates a variety of substituents on the cyclobutane (B1203170) ring.[1][2]
Limitations:
-
Harsh Conditions: Classical Beckmann rearrangements often require strong acids and high temperatures, which may not be compatible with sensitive functional groups.[3]
-
Beckmann Fragmentation: A significant side reaction, particularly with strained cyclobutanone oximes, is fragmentation to form nitriles, which can lower the yield of the desired lactam.[4]
-
Regioselectivity: For unsymmetrically substituted cyclobutanone oximes, controlling the regioselectivity of the rearrangement can be challenging.
Logical Relationship: Beckmann Rearrangement of this compound
Caption: Beckmann rearrangement pathway for γ-lactam synthesis.
Synthesis of δ-Olefin-Containing Nitriles via Radical Ring-Opening
A more recent and highly versatile application of this compound derivatives is their use in radical-mediated ring-opening reactions. Activation of the oxime, typically as an ester, followed by single-electron transfer (SET) generates an iminyl radical. This intermediate readily undergoes β-scission of a C-C bond in the strained cyclobutane ring, leading to a distal cyanoalkyl radical. This radical can then be trapped by various radical acceptors, such as alkenes, to generate δ-olefin-containing nitriles.
Advantages:
-
Mild Conditions: These reactions are often carried out under mild conditions, using photocatalysis or transition metal catalysts (e.g., copper), which are compatible with a wider range of functional groups.[5][6][7]
-
Versatility: The generated cyanoalkyl radical can participate in a variety of subsequent transformations, allowing for the synthesis of diverse and complex molecules.[8][9]
-
Access to Valuable Motifs: This method provides efficient access to δ-olefin-containing nitriles, which are important synthetic intermediates.
Limitations:
-
Catalyst Requirement: These reactions necessitate the use of specific catalysts, which can add to the cost and complexity of the synthesis.
-
Substrate-Specific Reactivity: The efficiency of the reaction can be dependent on the nature of the alkene coupling partner, with electron-rich or styrenyl alkenes often giving higher yields.[8][9]
-
Potential for Side Reactions: The radical intermediates can undergo undesired side reactions if not efficiently trapped by the desired radical acceptor.
Experimental Workflow: Radical Ring-Opening and Alkene Addition
Caption: Workflow for radical-mediated synthesis of nitriles.
Comparative Analysis with Alternative Synthetic Methods
To provide a clear perspective on the utility of this compound, we compare its application in the synthesis of γ-lactams and δ-olefin-containing nitriles with other established methods.
γ-Lactam Synthesis: A Comparative Overview
| Method | Key Features | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Beckmann Rearrangement of this compound | Intramolecular rearrangement of an oxime. | Strong acid (H₂SO₄, PPA), heat. | 40-85%[1][2] | Atom economical, direct. | Harsh conditions, potential for fragmentation.[3][4] |
| Schmidt Rearrangement | Reaction of a ketone with hydrazoic acid (HN₃). | Strong acid (TFA, H₂SO₄). | 50-90%[10] | Good for sterically hindered ketones. | Use of highly toxic and explosive hydrazoic acid. |
| Intramolecular Cyclization of γ-Amino Acids | Cyclization of pre-functionalized linear precursors. | Coupling agents (EDC, DCC), heat. | 70-95% | High yielding, predictable. | Requires multi-step synthesis of the precursor. |
| Reductive Amination of γ-Keto Acids | One-pot reductive amination and cyclization. | NaBH₃CN, NH₄OAc. | 60-90% | Convergent approach. | Limited by the availability of γ-keto acids. |
| [3+2] Cycloaddition Reactions | Annulation of a three-atom and a two-atom component. | Various catalysts (Rh, Ir, NHC). | 65-95% | High stereocontrol. | Catalyst cost, substrate scope limitations. |
δ-Olefin-Containing Nitrile Synthesis: A Comparative Overview
| Method | Key Features | Typical Conditions | Yield Range (%) | Advantages | Limitations |
| Radical Ring-Opening of this compound Ester | Radical C-C bond cleavage and alkene trapping. | Photocatalyst or Cu(I)/Cu(II) catalyst, light or heat. | 50-90%[6][7][8][9] | Mild conditions, high functional group tolerance. | Requires specific catalysts, can be substrate dependent. |
| Allylic Cyanation | Sₙ2' reaction of an allylic electrophile with a cyanide source. | CuCN, Pd(0) catalyst. | 60-85% | Well-established method. | Use of toxic cyanide reagents, regioselectivity issues. |
| Hydrocyanation of 1,3-Dienes | Addition of HCN across a conjugated diene system. | Ni(0) or Pd(0) catalyst, HCN or acetone (B3395972) cyanohydrin. | 50-80% | Atom economical. | Use of highly toxic HCN, regioselectivity challenges. |
| Cross-Coupling of Allylic Alcohols/Esters with a CN Source | Transition metal-catalyzed coupling. | Pd(0) or Ni(0) catalyst, Zn(CN)₂. | 60-90% | Good functional group tolerance. | Pre-functionalization of the allylic partner is required. |
Experimental Protocols
Protocol 1: Synthesis of a γ-Lactam via Beckmann Rearrangement of this compound
This protocol is a general procedure adapted from the literature for the Beckmann rearrangement of a substituted this compound.[1]
Materials:
-
Substituted this compound (1.0 mmol)
-
Polyphosphoric acid (PPA) (10 g)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add polyphosphoric acid (10 g) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water (50 mL) and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired γ-lactam.
Protocol 2: Copper-Catalyzed Synthesis of a δ-Olefin-Containing Nitrile
This protocol describes a general procedure for the radical ring-opening of a this compound ester and subsequent reaction with an alkene, catalyzed by a copper salt.[6][7]
Materials:
-
This compound Ester (e.g., O-benzoyl this compound) (0.2 mmol)
-
Alkene (e.g., styrene) (0.4 mmol)
-
Copper(I) iodide (CuI) (0.02 mmol, 10 mol%)
-
1,10-Phenanthroline (B135089) (0.02 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (0.4 mmol)
-
Degassed 1,2-dichloroethane (B1671644) (DCE) (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound ester (0.2 mmol), copper(I) iodide (0.02 mmol), 1,10-phenanthroline (0.02 mmol), and potassium carbonate (0.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,2-dichloroethane (2 mL) and the alkene (0.4 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain the δ-olefin-containing nitrile.
Application in Natural Product Synthesis
The strategic use of this compound rearrangements has enabled the efficient synthesis of several complex natural products. A notable example is the total synthesis of the alkaloid (±)-stenine. In one approach, a key step involves a domino Diels-Alder/intramolecular Schmidt reaction, where a cyclobutanone-containing intermediate is converted to a key lactam core of the natural product.[3][5][11][12] This highlights the power of cyclobutanone-based strategies in rapidly assembling complex polycyclic architectures.
Signaling Pathway: Retrosynthetic Analysis of (±)-Stenine
References
- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]
- 8. Synthesis of aliphatic nitriles from this compound mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stereocontrolled total synthesis of the Stemona alkaloid (-)-stenine [pubmed.ncbi.nlm.nih.gov]
- 12. An expeditious total synthesis of (+/-)-stenine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cyclobutanone Oxime: Classical vs. Green Chemistry Approaches
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Cyclobutanone (B123998) oxime is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an objective comparison of two primary synthetic protocols for cyclobutanone oxime: the traditional classical method and a modern, solvent-free "green" chemistry approach. The comparison is supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable protocol for your research needs.
Comparison of Synthetic Protocols
The synthesis of this compound can be broadly categorized into two main approaches: a classical aqueous-based method and a solvent-free mechanochemical method. Below is a summary of the key performance indicators for each protocol. It is important to note that while general procedures for these methods are available, specific quantitative data for the synthesis of this compound is not extensively reported. Therefore, data for analogous cyclic ketones, such as cyclopentanone (B42830) and cyclohexanone (B45756), are included for comparative purposes and are clearly indicated.
| Parameter | Classical Method | Solvent-Free "Green" Method |
| Principle | Reaction of cyclobutanone with hydroxylamine (B1172632) hydrochloride in an aqueous basic solution. | Mechanochemical reaction of cyclobutanone and hydroxylamine hydrochloride with a catalyst via grinding. |
| Typical Yield | Moderate to good[1]. (For cyclohexanone oxime: 59-65%) | 60-98% (general for ketones)[2]. (For cyclopentanone oxime: 87%) |
| Reaction Time | Not specified, typically several hours. | 5.5 - 20 minutes (general for ketones)[2]. |
| Solvent Usage | Water. | None. |
| Catalyst | Base (e.g., Potassium Hydroxide)[1]. | Bismuth Oxide (Bi2O3)[2]. |
| Work-up | Extraction and purification. | Filtration to remove catalyst, followed by precipitation. |
| Environmental Impact | Generation of aqueous waste. | Minimal waste generation. |
Experimental Protocols
Classical Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of alicyclic oximes.[1]
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
A solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 cm³ of distilled water is prepared.
-
A solution of potassium hydroxide (3.0 g, 53.48 mmol) in 5 cm³ of distilled water is prepared.
-
Both solutions are placed in a round-bottomed flask.
-
Cyclobutanone is added to the stirred solution at room temperature.
-
The reaction mixture is stirred until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the product is isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent.
Solvent-Free "Green" Synthesis of this compound
This protocol is based on a general method for the solvent-free synthesis of oximes using a pestle and mortar.[2]
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Bismuth oxide (Bi₂O₃)
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
A mixture of cyclobutanone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth oxide (0.6 mmol) is placed in a mortar.
-
The mixture is ground with a pestle for the required period (typically 5.5-20 minutes for ketones, monitored by TLC).
-
Upon completion, ethyl acetate (2 x 10 mL) is added to the reaction mixture.
-
The mixture is filtered to separate the Bi₂O₃ catalyst.
-
The filtrate is concentrated, and water is added to precipitate the this compound.
-
The precipitate is filtered and dried under vacuum to yield the pure product.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the classical and solvent-free synthetic protocols.
Conclusion
Both the classical and solvent-free methods offer viable routes to this compound. The choice of protocol will depend on the specific requirements of the research, including scale, desired purity, available equipment, and environmental considerations.
The classical method is a well-established procedure that utilizes common laboratory reagents and equipment. However, it involves the use of an aqueous medium, which may necessitate a more involved work-up procedure to isolate the product and results in aqueous waste.
The solvent-free "green" method presents a more environmentally friendly alternative, eliminating the need for solvents and reducing waste.[2] The reaction times are significantly shorter, and the work-up is simplified. This mechanochemical approach is a powerful demonstration of the advancements in sustainable chemistry.
For laboratories equipped for and prioritizing green chemistry principles, the solvent-free method offers significant advantages in terms of efficiency and environmental impact. However, the classical method remains a reliable and accessible option for the synthesis of this compound. Further optimization and validation of both protocols specifically for cyclobutanone would be beneficial for the scientific community.
References
Comparative kinetic analysis of the ring-opening of different substituted cyclobutanone oximes
A detailed examination of the acid-catalyzed Beckmann rearrangement of various substituted cyclobutanone (B123998) oximes reveals significant electronic and steric influences on reaction rates. This guide provides a comparative analysis of the kinetic data, detailed experimental protocols for kinetic measurements, and a mechanistic overview of this important ring-expansion reaction.
The ring-opening of cyclobutanone oximes, primarily through the Beckmann rearrangement, is a fundamental reaction in organic synthesis, providing a valuable route to γ-lactams, which are important structural motifs in many biologically active compounds. The kinetics of this rearrangement are highly sensitive to the nature and position of substituents on the cyclobutane (B1203170) ring. Understanding these kinetic effects is crucial for optimizing reaction conditions and predicting the reactivity of novel substrates in drug development and materials science.
Two primary pathways for the ring-opening of cyclobutanone oximes have been explored: the classic acid-catalyzed Beckmann rearrangement and radical-induced ring-opening. The Beckmann rearrangement involves the conversion of an oxime to an amide or lactam in the presence of an acid catalyst.[1][2][3] In contrast, radical-induced ring-opening reactions, often initiated by light or a radical initiator, lead to the formation of nitriles through a different mechanistic pathway.[4][5] This guide will focus on the comparative kinetics of the more extensively studied Beckmann rearrangement.
Comparative Kinetic Data
A seminal study by P. T. Scott, D. E. Pearson, and J. C. Craig in 1955 provided a quantitative comparison of the rates of the Beckmann rearrangement for a series of substituted alicyclic oximes, including several cyclobutanone derivatives. The reactions were conducted in 97.3% sulfuric acid, and the rates were determined by monitoring the disappearance of the oxime.
The following table summarizes the kinetic data obtained in this study, providing a clear comparison of the effects of different substituents on the rate of rearrangement.
| Cyclobutanone Oxime Derivative | Relative Rate Constant (k_rel) at 50.9 °C | Activation Energy (Ea) (kcal/mol) |
| This compound | 1.00 | 24.8 ± 0.4 |
| 2,2-Dimethylthis compound | 0.08 | - |
| 3,3-Dimethylthis compound | 1.30 | - |
| 2-Methylthis compound | Not reported | - |
| 3-Methylthis compound | Not reported | - |
Data extracted from Scott, P. T.; Pearson, D. E.; Craig, J. C. J. Am. Chem. Soc. 1955, 77 (5), 1127–1128.
Analysis of Substituent Effects:
The kinetic data reveals a pronounced influence of substituents on the reaction rate.
-
Steric Hindrance: The presence of two methyl groups at the 2-position significantly retards the reaction (k_rel = 0.08). This is attributed to steric hindrance, which can impede the migration of the carbon atom attached to the substituent.
-
Electronic Effects: In contrast, methyl groups at the 3-position slightly accelerate the reaction (k_rel = 1.30). This is likely due to the electron-donating nature of the methyl groups, which can stabilize the partial positive charge that develops on the migrating carbon in the transition state.
These findings are consistent with the generally accepted mechanism of the Beckmann rearrangement, where the migration of the group anti-periplanar to the leaving group on the nitrogen is the rate-determining step.
Experimental Protocols
The following is a detailed methodology for the kinetic analysis of the Beckmann rearrangement of substituted cyclobutanone oximes, based on the principles outlined in the foundational kinetic studies.
Synthesis of Substituted Cyclobutanone Oximes
General Procedure:
-
A solution of the desired substituted cyclobutanone (1.0 eq.) in ethanol (B145695) is prepared.
-
Hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (B1210297) (1.5 eq.) are added to the solution.
-
The mixture is refluxed for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.
-
The crude product is purified by recrystallization or column chromatography.
Kinetic Measurements of the Beckmann Rearrangement
Apparatus:
-
Constant temperature bath
-
UV-Vis Spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
A stock solution of the substituted this compound is prepared in a suitable solvent (e.g., 97.3% sulfuric acid).
-
The reaction is initiated by placing a known volume of the oxime solution in a sealed tube and immersing it in a constant temperature bath set to the desired temperature (e.g., 50.9 °C).
-
At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched by dilution with a cold, inert solvent.
-
The concentration of the remaining oxime in each aliquot is determined using a suitable analytical technique. UV-Vis spectroscopy can be employed by monitoring the disappearance of the oxime's characteristic absorbance band. Alternatively, HPLC can be used to separate and quantify the oxime and the resulting lactam product.
-
The rate constants are determined by plotting the natural logarithm of the oxime concentration versus time. The slope of the resulting linear plot corresponds to the negative of the first-order rate constant (-k).
-
The activation energy (Ea) can be determined by measuring the rate constants at different temperatures and applying the Arrhenius equation.
Mechanistic Overview and Visualizations
The Beckmann rearrangement of a this compound proceeds through a series of well-established steps, initiated by the protonation of the oxime hydroxyl group. This is followed by a concerted migration of the alkyl group anti to the departing water molecule, leading to a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final γ-lactam product.
Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.
The experimental workflow for a typical kinetic study of this reaction is outlined below.
Caption: Workflow for determining the kinetics of the Beckmann rearrangement.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclobutanone Oxime
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like cyclobutanone (B123998) oxime is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of cyclobutanone oxime, ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted for any specific handling scenarios.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and contact with vapors. |
| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or impervious protective clothing. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A gas mask or self-contained breathing apparatus may be necessary depending on the scale of handling and potential for vapor generation. | Minimizes inhalation of potentially harmful vapors. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled as hazardous waste. This protocol is based on general best practices for laboratory chemical waste disposal.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound, Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[1]
2. Waste Collection and Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[1]
-
The container must be in good condition with a secure, tight-fitting lid.[1]
-
Ensure the container is properly labeled as soon as the first waste is added. The label should include:
3. Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and have secondary containment to mitigate any potential leaks.[1]
-
Store in a cool, well-ventilated place.[3]
4. Final Disposal:
-
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][4]
-
The preferred treatment method is typically incineration in a licensed and approved facility.[2][4]
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be managed as hazardous waste unless they are properly decontaminated.[4]
-
To decontaminate, triple rinse the container with a suitable solvent.[2]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cyclobutanone oxime
Essential Safety and Handling Guide for Cyclobutanone Oxime
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of similar oxime compounds and general laboratory safety best practices.
Hazard Identification and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health and safety risks. Based on data from similar compounds, the anticipated Global Harmonized System (GHS) classification includes:
-
Acute Toxicity (Oral, Dermal) [1]
-
Skin Irritation/Corrosion [1]
-
Serious Eye Damage/Eye Irritation [1]
-
Skin Sensitization [1]
-
Carcinogenicity [1]
-
Specific Target Organ Toxicity [1]
A summary of hazard statements (H-statements) and precautionary statements (P-statements) is provided in the table below.
| GHS Classification | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| Flammable Liquid | H227: Combustible liquid.[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Skin Irritation | H315: Causes skin irritation.[1] | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Serious Eye Damage | H318: Causes serious eye damage.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1] | P272: Contaminated work clothing should not be allowed out of the workplace.[1] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1] |
| Carcinogenicity | H350: May cause cancer.[1] | P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness.[1] H370: Causes damage to organs.[1] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
Operational Plan: Handling Procedures
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[1]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][4]
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[1][4]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[1][5]
-
Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][6]
Handling and Storage
-
Handling:
-
Storage:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Caption: First aid procedures for this compound exposure.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
